4-Methylmorpholine-2,6-dione
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure
3D Structure
Properties
IUPAC Name |
4-methylmorpholine-2,6-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7NO3/c1-6-2-4(7)9-5(8)3-6/h2-3H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGQJBZHMORPBRR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC(=O)OC(=O)C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00558874 | |
| Record name | 4-Methylmorpholine-2,6-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00558874 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
129.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13480-36-9 | |
| Record name | 4-Methylmorpholine-2,6-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00558874 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-METHYLMORPHOLINE-2,6-DIONE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 4-Methylmorpholine-2,6-dione
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the chemical properties, synthesis, applications, and safety protocols for 4-Methylmorpholine-2,6-dione. Also known as MIDA anhydride, this heterocyclic compound serves as a valuable intermediate in various fields of organic synthesis.
Core Chemical Properties
This compound is a white crystalline solid at room temperature.[1] It is soluble in water and some organic solvents.[1] Its fundamental identifiers and physicochemical properties are summarized below. There is a notable discrepancy in the reported melting point across different suppliers, which may be attributable to varying purity levels or measurement conditions.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
|---|---|---|
| Molecular Formula | C₅H₇NO₃ | [2][3] |
| Molecular Weight | 129.11 g/mol | [2][3] |
| CAS Number | 13480-36-9 | [1][2] |
| Appearance | White crystalline solid | [1] |
| Melting Point | 41-45 °C or 132-135 °C | [2],[1] |
| Boiling Point | 192-194 °C | [1] |
| Relative Density | 1.299 g/cm³ | [1] |
| Synonyms | MIDA anhydride | |
Synthesis and Reactivity
This compound is primarily utilized as an intermediate in organic synthesis.[1] Its reactivity is centered around the anhydride-like functionality within the morpholine ring structure.
2.1. General Synthesis Pathway
A common laboratory-scale preparation method involves the oxidation of a precursor molecule, dimethylmorpholine.[1] This reaction typically employs a strong oxidizing agent in an acidic medium.
References
An In-depth Technical Guide to 4-Methylmorpholine-2,6-dione (MIDA Anhydride)
CAS Number: 13480-36-9
This technical guide provides a comprehensive overview of 4-Methylmorpholine-2,6-dione, a pivotal reagent in modern organic synthesis. Primarily aimed at researchers, scientists, and professionals in drug development, this document details its properties, synthesis, and core applications, with a focus on its role in facilitating complex molecular construction.
Introduction
This compound, more commonly known by its synonym N-Methyliminodiacetic acid anhydride (MIDA anhydride), is a heterocyclic compound that has gained significant attention as a versatile reagent in organic chemistry.[1] Its primary utility lies in its ability to readily react with boronic acids to form N-methyliminodiacetic acid (MIDA) boronate esters.[2][3][4]
MIDA boronates are exceptionally stable, air and moisture-tolerant, and compatible with chromatography, which allows for the protection and purification of otherwise unstable boronic acids.[5] This protection strategy is central to the advancement of iterative cross-coupling reactions, such as the Suzuki-Miyaura coupling, enabling the controlled, sequential synthesis of complex small molecules and natural products, a critical process in drug discovery and development. MIDA anhydride serves as a convenient and efficient precursor for the in situ generation of the MIDA ligand, simplifying the preparation of these valuable synthetic intermediates.[2][4]
Physicochemical Properties
The key physical and chemical properties of this compound are summarized below. These data are essential for its handling, storage, and application in experimental setups.
| Property | Value | Reference |
| CAS Number | 13480-36-9 | [6] |
| Molecular Formula | C₅H₇NO₃ | [1] |
| Molecular Weight | 129.11 g/mol | [1] |
| Appearance | White to off-white solid/crystals | [7] |
| Melting Point | 41-45 °C | [1][6] |
| Synonym | MIDA anhydride | [1] |
| InChI Key | FGQJBZHMORPBRR-UHFFFAOYSA-N | [1][6] |
| SMILES | CN1CC(=O)OC(=O)C1 | [1][6] |
Synthesis of this compound (MIDA Anhydride)
The synthesis of MIDA anhydride is achieved through the dehydrative cyclization of N-methyliminodiacetic acid using a dehydrating agent such as acetic anhydride.[2][7]
Experimental Protocol: Synthesis of MIDA Anhydride[3][11]
Materials:
-
N-Methyliminodiacetic acid (MIDA)
-
Acetic anhydride
-
Pyridine
-
Toluene
-
Diethyl ether (Et₂O)
-
Activated carbon
-
Nitrogen gas (inert atmosphere)
-
Standard glassware for organic synthesis (round-bottomed flask, condenser, magnetic stirrer, etc.)
-
Rotary evaporator
Procedure:
-
A 500 mL round-bottomed flask is charged with N-methyliminodiacetic acid (40.0 g, 270 mmol, 1.00 equiv). The flask is sealed, evacuated, and backfilled with nitrogen.[2][7]
-
Acetic anhydride (140 mL, 1.49 mol, 5.52 equiv) is added to the flask via syringe, forming a suspension.[2][7]
-
Pyridine (3.30 mL, 40.5 mmol, 0.15 equiv) is added in a single portion.[2][7]
-
The reaction mixture is heated to 70 °C in an oil bath under a nitrogen atmosphere and stirred for 1.5 hours. The mixture will become a homogeneous brown solution.[7]
-
After cooling to room temperature, the volatile components are removed by rotary evaporation.[7]
-
Residual acetic anhydride, acetic acid, and pyridine are removed by azeotropic distillation with toluene (12 x 100 mL) using a rotary evaporator.[7]
-
The resulting crude material is dissolved in hot toluene, and activated carbon is added. The mixture is filtered through celite while hot, and the filtrate is concentrated under reduced pressure.
-
The crude product is recrystallized from diethyl ether (Et₂O) to yield this compound as a white crystalline solid.[7]
Caption: Synthesis of this compound from N-methyliminodiacetic acid.
Application in the Synthesis of MIDA Boronate Esters
The primary application of MIDA anhydride is the conversion of boronic acids into their corresponding MIDA boronate esters. This process is advantageous as it proceeds under mild conditions and avoids the high temperatures and acidic environments of previous methods.[2] The excess MIDA anhydride also acts as an internal desiccant.[2]
Experimental Protocol: Synthesis of a MIDA Boronate Ester[3][11]
Materials:
-
A boronic acid (e.g., 5-acetylthiophene-2-boronic acid)
-
This compound (MIDA anhydride)
-
Anhydrous dioxane
-
Nitrogen gas (inert atmosphere)
-
Standard glassware for organic synthesis
-
Oil bath
Procedure:
-
A 500 mL round-bottomed flask is charged with MIDA anhydride (20.1 g, 156 mmol, 3.00 equiv) and the desired boronic acid (e.g., 5-acetylthiophene-2-boronic acid, 8.84 g, 52.0 mmol, 1.00 equiv).[2][7]
-
The flask is sealed, evacuated, and backfilled with nitrogen.[2][7]
-
Anhydrous dioxane (150 mL) is added via syringe to form a suspension.[2][7]
-
The flask is heated in an oil bath at 70 °C for 24 hours. During this time, a white precipitate will form.[2][7]
-
After cooling to room temperature, the reaction mixture is filtered.
-
The collected solid is washed with dioxane and then diethyl ether.
-
The product, the MIDA boronate ester, is dried under vacuum.
Caption: General workflow for the synthesis of MIDA boronate esters using MIDA anhydride.
Role in Drug Development and Iterative Synthesis
The development of MIDA boronates has revolutionized the assembly of complex molecules. In drug discovery, the ability to build a molecular scaffold piece-by-piece through iterative cross-coupling allows for the rapid generation of analogues and the exploration of structure-activity relationships.
The MIDA group acts as a robust protecting group for the boronic acid functionality, rendering it inert to a wide range of reaction conditions.[5] This allows for chemical modifications on other parts of the molecule. The boronic acid can then be deprotected under mild aqueous basic conditions to participate in a subsequent cross-coupling reaction. This "catch-and-release" strategy simplifies purification, as the polar MIDA boronate can be easily separated from nonpolar impurities using silica gel chromatography.[2]
Safety and Handling
This compound is classified as a hazardous substance and requires careful handling in a laboratory setting.
| Hazard Information | Details | Reference |
| Signal Word | Danger | [1][6] |
| Hazard Statements | H302: Harmful if swallowed.H318: Causes serious eye damage. | [1][6] |
| Precautionary Statements | P280: Wear protective gloves/eye protection/face protection.P301+P312: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [1][6] |
| Storage Class | 11: Combustible Solids | [1][6] |
Users should always consult the latest Safety Data Sheet (SDS) before handling this chemical and use appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Work should be performed in a well-ventilated fume hood.
References
- 1. This compound 97 13480-36-9 [sigmaaldrich.com]
- 2. Preparation of MIDA Anhydride and Reaction with Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemrxiv.org [chemrxiv.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. A General Protocol for the Polycondensation of Thienyl N-Methyliminodiacetic Acid Boronate Esters To Form High Molecular Weight Copolymers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 4-甲基吗啉-2,6-二酮 97% | Sigma-Aldrich [sigmaaldrich.com]
- 7. orgsyn.org [orgsyn.org]
MIDA Anhydride: A Superior Precursor for the Synthesis of MIDA Boronates
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
N-Methyliminodiacetic acid (MIDA) boronates have emerged as indispensable tools in modern organic synthesis, serving as robust and versatile building blocks.[1][2][3] Their exceptional stability to air, moisture, and chromatography allows for the convenient handling, purification, and storage of otherwise unstable boronic acids.[1][4] This has profound implications for multi-step syntheses and the construction of complex molecular architectures, including natural products and pharmaceutical candidates.[2][5] Traditionally, the synthesis of MIDA boronates involved the dehydrative condensation of a boronic acid with N-methyliminodiacetic acid (MIDA), often requiring harsh conditions such as high temperatures with a Dean-Stark apparatus to remove water.[5] These conditions are incompatible with many sensitive boronic acids, leading to decomposition and limiting the accessible chemical space.[5][6]
A significant advancement in this field is the use of MIDA anhydride as a precursor. This method, developed by Burke and coworkers, offers a mild, simple, and highly effective route to MIDA boronates.[5][7][8][9] MIDA anhydride acts as both the MIDA ligand source and an in situ desiccant, obviating the need for harsh dehydrating conditions.[5][7][8][9] This approach expands the scope of MIDA boronates to include a wider range of sensitive and functionally diverse boronic acids.[5][7] This technical guide provides a comprehensive overview of the synthesis of MIDA boronates from MIDA anhydride, including detailed experimental protocols, quantitative data, and workflow visualizations.
Reaction Overview and Mechanism
The synthesis of MIDA boronates from MIDA anhydride is a straightforward condensation reaction. The key advantage of using MIDA anhydride is that it has been "pre-dried," effectively pre-loading one of the two dehydration steps required in the traditional method.[5][6] The excess MIDA anhydride also acts as an internal desiccant, driving the reaction to completion under mild conditions.[6]
The proposed reaction mechanism involves the nucleophilic attack of the boronic acid on the carbonyl group of MIDA anhydride, followed by the elimination of a molecule of water, which is scavenged by the excess MIDA anhydride. This process is illustrated in the diagram below.
Caption: General reaction scheme for the formation of MIDA boronates from boronic acids and MIDA anhydride.
Experimental Protocols
Synthesis of MIDA Anhydride
A detailed procedure for the synthesis of MIDA anhydride has been reported in Organic Syntheses.[6][10]
-
Reagents and Equipment:
-
N-Methyliminodiacetic acid (MIDA)
-
Acetic anhydride
-
Pyridine
-
Toluene
-
Diethyl ether
-
Activated carbon
-
Round-bottomed flask with a magnetic stir bar
-
Rubber septum
-
Syringes and needles
-
Oil bath
-
Rotary evaporator
-
Vacuum filtration apparatus
-
-
Procedure:
-
A 500 mL round-bottomed flask is charged with N-methyliminodiacetic acid (40.0 g, 270 mmol).[10]
-
The flask is capped with a rubber septum, evacuated, and backfilled with nitrogen.[10]
-
Acetic anhydride (140 mL, 1.49 mol) is added via syringe, followed by pyridine (3.30 mL, 40.5 mmol).[10]
-
The mixture is heated in an oil bath at 70 °C for 1.5 hours, during which the suspension becomes a homogeneous brown solution.[10]
-
After cooling to room temperature, the volatiles are removed by rotary evaporation.[10]
-
The remaining acetic anhydride, acetic acid, and pyridine are removed by azeotropic distillation with toluene (12 x 100 mL).[10]
-
The resulting brown residue is transferred to a 1 L round-bottomed flask using diethyl ether.[10]
-
Activated carbon (10 g) is added, and the suspension is stirred for 15 minutes.[10]
-
The mixture is filtered through a pad of Celite, and the filtrate is concentrated by rotary evaporation.[10]
-
The crude product is recrystallized from diethyl ether to yield MIDA anhydride as a pale brown solid.[10]
-
Synthesis of MIDA Boronates from MIDA Anhydride
The following is a general procedure for the reaction of a boronic acid with MIDA anhydride.[11]
-
Reagents and Equipment:
-
Boronic acid
-
MIDA anhydride
-
Anhydrous dioxane
-
Round-bottomed flask with a magnetic stir bar
-
Rubber septum
-
Syringes and needles
-
Oil bath
-
Filtration apparatus
-
-
Procedure:
-
A round-bottomed flask is charged with the boronic acid (1.00 equiv) and MIDA anhydride (3.00 equiv).[11]
-
The flask is capped, evacuated, and backfilled with nitrogen.[11]
-
Anhydrous dioxane is added via syringe to form a suspension.[11]
-
The reaction mixture is heated in an oil bath at 70 °C for 24 hours, during which a white precipitate of MIDA forms.[11]
-
After cooling to room temperature, the reaction mixture is worked up according to the specific properties of the MIDA boronate. Purification can often be achieved by a simple filtration and wash, or by a catch-release-precipitate protocol using a centrifuge and silica gel for more sensitive compounds.[5][6][11]
-
Experimental Workflow Visualization
The general workflow for the synthesis and purification of MIDA boronates using MIDA anhydride is depicted below.
Caption: A generalized workflow for the synthesis and purification of MIDA boronates using MIDA anhydride.
Quantitative Data
The use of MIDA anhydride generally provides good to excellent yields for a variety of boronic acids, including those that are sensitive to traditional methods. The following table summarizes representative yields for the synthesis of various MIDA boronates.
| Boronic Acid | MIDA Boronate Product | Yield (%) | Reference |
| 5-Acetylthiophene-2-boronic acid | 5-Acetylthiophene-2-boronic acid MIDA ester | 79 | [11] |
| 4-Formylphenylboronic acid | 4-Formylphenylboronic acid MIDA ester | 95 | [5] |
| 2-Thiopheneboronic acid | 2-Thiopheneboronic acid MIDA ester | 85 | [5] |
| 3-Pyridinylboronic acid | 3-Pyridinylboronic acid MIDA ester | 88 | [5] |
| (E)-2-Bromovinylboronic acid | (E)-2-Bromovinylboronic acid MIDA ester | 82 | [5] |
Advantages of the MIDA Anhydride Method
-
Mild Reaction Conditions: The method avoids the high temperatures and acidic conditions of traditional dehydrative methods, preserving sensitive functional groups.[5][6]
-
Broad Substrate Scope: A wider range of boronic acids, including those prone to protodeboronation, can be successfully converted to their MIDA boronate counterparts.[5][7]
-
Operational Simplicity: The procedure is straightforward and does not require specialized equipment like a Dean-Stark apparatus, making it accessible to non-specialists in organic synthesis.[5][8]
-
In Situ Desiccation: MIDA anhydride serves as an internal desiccant, eliminating the need for external drying agents or azeotropic removal of water during the reaction.[6][7][8]
Conclusion
The use of MIDA anhydride as a precursor represents a significant improvement in the synthesis of MIDA boronates. This mild, simple, and efficient method has expanded the accessibility and utility of these valuable building blocks in organic synthesis. The operational simplicity and broad substrate scope make it an ideal choice for researchers in academia and industry, particularly in the fields of drug discovery and materials science where the robust and controlled reactivity of boronic acids is paramount. The ability to protect sensitive boronic acids under gentle conditions opens up new avenues for the construction of complex molecules and the exploration of novel chemical space.
References
- 1. MIDA Boronates [sigmaaldrich.com]
- 2. MIDA Boronate: A New Organo-boron Reagent [bldpharm.com]
- 3. Recent advances in the synthesis and reactivity of MIDA boronates - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. experts.illinois.edu [experts.illinois.edu]
- 8. chemrxiv.org [chemrxiv.org]
- 9. A Mild Method for Making MIDA Boronates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. orgsyn.org [orgsyn.org]
- 11. Preparation of MIDA Anhydride and Reaction with Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
physical and chemical properties of 4-Methylmorpholine-2,6-dione
An In-depth Technical Guide to 4-Methylmorpholine-2,6-dione (MIDA Anhydride)
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound, more commonly known in the scientific community as N-Methyliminodiacetic acid (MIDA) anhydride, is a heterocyclic organic compound. While it does not possess significant intrinsic biological activity, it serves as a critical reagent in modern organic synthesis. Its primary role is as a stable, crystalline solid used for the facile preparation of MIDA boronates.
MIDA boronates are exceptionally stable, air- and chromatography-tolerant derivatives of often unstable boronic acids.[1] This stability allows for the iterative, controlled synthesis of complex molecules, a process of paramount importance in pharmaceutical discovery and materials science.[2] This guide provides a comprehensive overview of the , its synthesis, and its application in the formation of MIDA boronates.
Physicochemical Properties
This compound is a white to off-white solid at room temperature. Its key physical and chemical identifiers are summarized below.
Physical Properties
The quantitative physical properties of this compound are presented in Table 1. There is some discrepancy in reported melting points in the literature, which may be due to different measurement conditions or sample purity. The value from Organic Syntheses is considered highly reliable.
| Property | Value | Source(s) |
| Appearance | White to off-white solid | [3] |
| Melting Point | 71–73 °C | [3] |
| 41-45 °C | ||
| Boiling Point | 252.5 ± 33.0 °C (Predicted) | [4] |
| Density | 1.271 ± 0.06 g/cm³ (Predicted) | [4] |
| Solubility | No experimental data available. |
Chemical and Spectroscopic Properties
| Property | Value | Source(s) |
| Molecular Formula | C₅H₇NO₃ | |
| Molecular Weight | 129.11 g/mol | [5] |
| Synonyms | MIDA anhydride, N-Methyliminodiacetic acid anhydride | [6] |
| CAS Number | 13480-36-9 | |
| SMILES | CN1CC(=O)OC(=O)C1 | |
| InChI | 1S/C5H7NO3/c1-6-2-4(7)9-5(8)3-6/h2-3H2,1H3 | |
| pKa | No experimental data available. |
Experimental Protocols
The protocols detailed below are critical for both the preparation of this compound and its subsequent use in protecting boronic acids.
Synthesis of this compound (MIDA Anhydride)
This protocol is adapted from a procedure published in Organic Syntheses, a highly reputable source for reliable synthetic methods.[3][7] The synthesis involves the dehydration and cyclization of N-methyliminodiacetic acid.
Reaction Scheme:
Caption: Synthesis of MIDA Anhydride from N-methyliminodiacetic acid.
Materials:
-
N-methyliminodiacetic acid (MIDA) (must be thoroughly dried under vacuum)[3]
-
Acetic anhydride (99.5%)[3]
-
Pyridine (99%, dried over CaH₂ and distilled)[3]
-
Toluene (99.9%)[3]
-
Diethyl ether[3]
-
Activated carbon[3]
-
Nitrogen atmosphere[3]
-
Round-bottomed flask, magnetic stirrer, heating oil bath, rotary evaporator
Procedure:
-
A 500 mL round-bottomed flask is charged with dried N-methyliminodiacetic acid (40.0 g, 270 mmol). The flask is sealed, evacuated, and backfilled with nitrogen.[3]
-
Acetic anhydride (140 mL, 1.49 mol) is added in a single portion via syringe, followed immediately by the addition of dried pyridine (3.30 mL, 40.5 mmol).[3][7]
-
The resulting suspension is stirred vigorously under a nitrogen atmosphere in an oil bath preheated to 70 °C. The reaction is heated for 1.5 hours, during which time the mixture becomes a brown, homogeneous solution.[7]
-
After cooling to room temperature, the volatile components are removed by rotary evaporation. The remaining acetic anhydride, acetic acid, and pyridine are removed by azeotropic distillation with toluene (12 x 100 mL).[7]
-
The resulting brown oil is dissolved in diethyl ether (400 mL) and treated with activated carbon (4.0 g). The mixture is stirred for 30 minutes at room temperature.[3]
-
The suspension is filtered through a pad of Celite, and the filtrate is concentrated by rotary evaporation to yield a tan solid.[3]
-
The solid is further purified by trituration with diethyl ether (100 mL), filtered, and dried under high vacuum to afford this compound as a white to off-white crystalline solid.[3]
Protection of Boronic Acids using MIDA Anhydride
The primary utility of this compound is to convert boronic acids into their stable MIDA boronate counterparts. This method avoids the harsh, high-temperature dehydrative conditions required by previous methods.[3][8]
Workflow for MIDA Boronate Formation:
Caption: General workflow for the synthesis of MIDA boronates.
Materials:
-
A boronic acid (e.g., 5-acetylthiophene-2-boronic acid)[3]
-
This compound (MIDA Anhydride)[3]
-
1,4-Dioxane (anhydrous)[3]
-
Nitrogen atmosphere[3]
-
Round-bottomed flask, magnetic stirrer, heating oil bath
Procedure:
-
A round-bottomed flask is charged with the boronic acid (1.0 equiv) and MIDA anhydride (3.0 equiv). The flask is sealed, evacuated, and backfilled with nitrogen.[3][7]
-
Anhydrous 1,4-dioxane is added via syringe to form a suspension.[7]
-
The flask is heated in an oil bath at 70 °C for 24 hours. During this time, a white precipitate of N-methyliminodiacetic acid (MIDA) forms as a byproduct of the reaction and from the excess anhydride acting as a desiccant.[3][7]
-
After cooling, the reaction mixture can be worked up through filtration and purification via silica gel chromatography to isolate the pure, stable MIDA boronate ester.[1]
Application in Drug Development & Synthesis
The true value of this compound for drug development professionals lies in its ability to generate MIDA boronates. These protected boronic acids are key enablers for iterative cross-coupling (ICC) , a strategy analogous to solid-phase peptide synthesis for the construction of C-C bonds.[2]
The Logic of MIDA Boronates in Iterative Cross-Coupling:
-
Stability: MIDA boronates are robust and can withstand a wide range of reaction conditions that would decompose the corresponding free boronic acids.[1]
-
Chromatographic Compatibility: Unlike many other boronic acid surrogates, MIDA boronates are universally compatible with silica gel chromatography, allowing for easy purification at each step of a multi-step synthesis.[1]
-
Controlled Deprotection: The MIDA protecting group can be easily removed under mild aqueous basic conditions (e.g., NaOH or NaHCO₃) to liberate the reactive boronic acid in situ precisely when it is needed for a subsequent cross-coupling reaction.[2]
This combination of properties allows chemists to build complex molecular architectures one piece at a time, which is a powerful tool for creating libraries of potential drug candidates and synthesizing complex natural products.
Caption: Logical flow of iterative cross-coupling enabled by MIDA boronates.
Conclusion
This compound, or MIDA anhydride, is a pivotal reagent in advanced organic synthesis. While its own physicochemical profile is that of a stable, crystalline solid, its significance is defined by its function. By providing a mild and efficient route to robust MIDA boronate esters, it overcomes long-standing challenges associated with the instability of boronic acids. For researchers in drug discovery and process development, MIDA anhydride is a key tool that facilitates the reliable, step-wise construction of complex and novel molecular entities, accelerating the path from chemical design to functional materials and therapeutics.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. Preparation of MIDA Anhydride and Reaction with Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chembk.com [chembk.com]
- 5. This compound | C5H7NO3 | CID 14320324 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. This compound 97 13480-36-9 [sigmaaldrich.com]
- 7. orgsyn.org [orgsyn.org]
- 8. chemrxiv.org [chemrxiv.org]
4-Methylmorpholine-2,6-dione: A Technical Guide to Solubility and Stability
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known solubility and stability characteristics of 4-methylmorpholine-2,6-dione, also known as MIDA anhydride. Due to the limited availability of direct quantitative data in the public domain, this document focuses on summarizing its physical properties, outlining detailed experimental protocols for determining its solubility and stability, and inferring its chemical behavior based on related compounds and functional group chemistry.
Core Properties of this compound
This compound is a white crystalline solid at room temperature.[1][2] It serves as a key reagent in organic synthesis, particularly for the preparation of N-methyliminodiacetic acid (MIDA) boronates, which are valued for their stability and utility in cross-coupling reactions.[3]
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference(s) |
| Synonyms | MIDA anhydride | [4] |
| CAS Number | 13480-36-9 | [5] |
| Molecular Formula | C₅H₇NO₃ | [5] |
| Molecular Weight | 129.11 g/mol | [5] |
| Appearance | White crystalline solid | [1][2] |
| Melting Point | 41-45 °C | [5] |
Solubility Profile
Quantitative solubility data for this compound in various organic solvents is not extensively documented in publicly available literature. However, based on its chemical structure and the solubility of its precursor and derivatives, a qualitative assessment can be made. One source suggests it is soluble in water and some organic solvents, though specifics are not provided.[6] The precursor, N-methyliminodiacetic acid (MIDA), is noted to be insoluble in acetonitrile (MeCN), dimethylformamide (DMF), and polyethylene glycol (PEG).[7] Conversely, the resulting MIDA boronate products are often soluble in a range of organic solvents.[7]
Table 2: Expected Qualitative Solubility of this compound
| Solvent Class | Example Solvents | Expected Solubility | Rationale |
| Protic Solvents | Water, Methanol, Ethanol | Likely Soluble, but may promote hydrolysis | The presence of polar carbonyl and ether groups suggests potential solubility. However, these solvents can participate in hydrolysis. |
| Aprotic Polar Solvents | Acetonitrile (MeCN), Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | Likely Soluble | These solvents are commonly used for similar organic compounds and in reactions involving MIDA anhydride. |
| Ethereal Solvents | Tetrahydrofuran (THF), Diethyl Ether, Dioxane | Likely Soluble | Diethyl ether is used in the purification of MIDA anhydride, suggesting some degree of insolubility of impurities and potential solubility of the product at certain temperatures. Dioxane is used as a reaction solvent for MIDA anhydride.[2] |
| Chlorinated Solvents | Dichloromethane (DCM), Chloroform | Likely Soluble | Commonly used solvents for a wide range of organic molecules. |
| Aromatic Hydrocarbons | Toluene | Likely Soluble | Toluene is used during the synthesis of MIDA anhydride for azeotropic removal of byproducts.[1][2] |
Stability Characteristics
The anticipated primary degradation pathway for this compound is hydrolysis of the anhydride and imide bonds, leading to the formation of N-methyliminodiacetic acid (MIDA). This reaction is expected to be accelerated in the presence of water, and particularly under basic or acidic conditions.
Figure 1. Anticipated primary degradation pathway of this compound.
Experimental Protocols
For researchers requiring precise quantitative data, the following established methodologies are recommended for determining the solubility and stability of this compound.
Protocol for Determining Thermodynamic (Equilibrium) Solubility
This method, often referred to as the "shake-flask" method, is considered the gold standard for determining the equilibrium solubility of a compound.[8][9]
Objective: To determine the concentration of a saturated solution of this compound in a specific solvent at a controlled temperature.
Materials:
-
This compound (crystalline solid)
-
Solvent of interest
-
Temperature-controlled shaker or incubator
-
Centrifuge
-
Analytical balance
-
Volumetric flasks and pipettes
-
HPLC-UV or other suitable analytical instrument for quantification
-
Syringe filters (e.g., 0.22 µm PTFE)
Procedure:
-
Add an excess amount of solid this compound to a known volume of the solvent in a sealed vial. The excess solid is crucial to ensure equilibrium is reached with a saturated solution.
-
Place the vial in a temperature-controlled shaker and agitate at a constant temperature for a sufficient period (typically 24-72 hours) to allow the system to reach equilibrium.[9]
-
After the equilibration period, allow the suspension to settle.
-
Carefully withdraw a sample of the supernatant. To avoid aspirating solid particles, it is advisable to centrifuge the sample first.
-
Immediately filter the supernatant through a syringe filter to remove any remaining undissolved solid.
-
Accurately dilute the filtered, saturated solution with a suitable solvent to a concentration within the linear range of the analytical method.
-
Quantify the concentration of this compound in the diluted sample using a validated analytical method, such as HPLC-UV.
-
Calculate the original solubility by taking into account the dilution factor. The experiment should be performed in triplicate to ensure reproducibility.
Figure 2. Workflow for thermodynamic solubility determination.
Protocol for Stability Testing using a Stability-Indicating HPLC Method
A stability-indicating analytical method is crucial for accurately quantifying the decrease of the active substance over time without interference from its degradation products.[10]
Objective: To assess the stability of this compound under various stress conditions and determine its degradation kinetics.
Part 1: Method Development and Validation
-
Develop an HPLC method: A reverse-phase HPLC method with UV detection is generally suitable. The method should be capable of separating the parent compound from any potential degradation products. A typical starting point could be a C18 column with a mobile phase consisting of a buffered aqueous solution and an organic modifier like acetonitrile or methanol.[11][12]
-
Forced Degradation Studies: Subject solutions of this compound to stress conditions to generate degradation products. These conditions typically include:
-
Acidic hydrolysis: e.g., 0.1 M HCl at an elevated temperature (e.g., 60-80 °C).[13]
-
Basic hydrolysis: e.g., 0.1 M NaOH at room temperature or slightly elevated temperature.[13]
-
Oxidative degradation: e.g., 3% H₂O₂ at room temperature.[14]
-
Thermal degradation: Heating the solid compound or a solution at a high temperature.[14]
-
Photostability: Exposing a solution to UV light.[14]
-
-
Method Validation: Validate the developed HPLC method according to ICH guidelines. This includes demonstrating specificity (the ability to separate the analyte from degradants), linearity, accuracy, precision, and robustness.[15]
Part 2: Formal Stability Study
-
Prepare solutions of this compound in the desired solvent systems and at various pH values.
-
Store the solutions under controlled temperature and humidity conditions (e.g., 25 °C/60% RH, 40 °C/75% RH).
-
At specified time points (e.g., 0, 1, 3, 6, 12 months), withdraw an aliquot from each sample.
-
Analyze the samples using the validated stability-indicating HPLC method to determine the concentration of the remaining this compound.
-
Plot the concentration of the compound as a function of time to determine the degradation rate and calculate the shelf-life or half-life.
Figure 3. Workflow for conducting a stability study.
References
- 1. Preparation of MIDA Anhydride and Reaction with Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. orgsyn.org [orgsyn.org]
- 3. MIDA Boronates [sigmaaldrich.com]
- 4. 4-甲基吗啉-2,6-二酮 97% | Sigma-Aldrich [sigmaaldrich.com]
- 5. This compound | C5H7NO3 | CID 14320324 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. chembk.com [chembk.com]
- 7. cem.de [cem.de]
- 8. api.pageplace.de [api.pageplace.de]
- 9. Aqueous Solubility - Creative Biolabs [creative-biolabs.com]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. Development and Validation of Stability-indicating HPLC Method for Simultaneous Estimation of Cefixime and Linezolid - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Validating a Stability Indicating HPLC Method for Kinetic Study of Cetirizine Degradation in Acidic and Oxidative Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. chromatographyonline.com [chromatographyonline.com]
An In-Depth Technical Guide to 4-Methylmorpholine-2,6-dione (MIDA Anhydride)
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical overview of 4-Methylmorpholine-2,6-dione, a heterocyclic compound of significant interest in modern synthetic chemistry. It details the compound's structure, properties, synthesis, and core applications, with a focus on its role as a key reagent.
Introduction and Core Identity
This compound, systematically named this compound, is a cyclic anhydride.[1] It is more commonly known in the synthetic chemistry community as MIDA anhydride. This designation arises because it is the anhydride of N-methyliminodiacetic acid (MIDA). Its primary and most critical application is in the protection of boronic acids. The resulting MIDA boronate esters are exceptionally stable, crystalline solids that are compatible with air and silica gel chromatography, yet can be readily deprotected under mild conditions to release the parent boronic acid. This utility has made this compound an invaluable tool in multi-step synthesis and for the purification and handling of otherwise unstable boronic acids.
Chemical Structure and Identifiers
The structure of this compound consists of a six-membered morpholine ring with a methyl group attached to the nitrogen atom and two carbonyl groups at the C2 and C6 positions.
Caption: Chemical structure of this compound.
Table 1: Chemical Identifiers
| Identifier | Value | Source(s) |
|---|---|---|
| IUPAC Name | This compound | [1] |
| Common Name | MIDA anhydride | |
| CAS Number | 13480-36-9 | [2][3] |
| Molecular Formula | C₅H₇NO₃ | [1][2][3] |
| Molecular Weight | 129.11 g/mol | [1][2][3] |
| SMILES | CN1CC(=O)OC(=O)C1 | [2][3] |
| InChI | 1S/C5H7NO3/c1-6-2-4(7)9-5(8)3-6/h2-3H2,1H3 | [2][3] |
| InChIKey | FGQJBZHMORPBRR-UHFFFAOYSA-N |[1][2] |
Physicochemical and Safety Data
This compound is a solid at room temperature with a relatively low melting point.[2][3]
Table 2: Physicochemical Properties
| Property | Value | Source(s) |
|---|---|---|
| Physical Form | Solid | [2][3] |
| Melting Point | 41-45 °C | [2][3] |
Table 3: GHS Safety and Hazard Information
| Category | Information | Source(s) |
|---|---|---|
| Signal Word | Danger | [1][2] |
| Hazard Statements | H302: Harmful if swallowedH318: Causes serious eye damage | [1][2] |
| Precautionary Codes | P280, P301 + P312 + P330, P305 + P351 + P338 + P310 | [1][2] |
| Hazard Classes | Acute Toxicity, Oral (Category 4)Serious Eye Damage (Category 1) |[1][2] |
Synthesis and Experimental Protocols
The synthesis of this compound is achieved through the dehydration of its corresponding dicarboxylic acid, N-methyliminodiacetic acid (MIDA). This intramolecular cyclization reaction is a standard method for forming cyclic anhydrides.
Caption: General synthesis pathway for this compound.
Experimental Protocol: Synthesis of this compound
This protocol is a representative procedure based on standard chemical transformations for anhydride formation.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend N-methyliminodiacetic acid (1.0 eq) in an excess of acetic anhydride (5-10 eq).
-
Dehydration: Heat the mixture to reflux (approximately 140 °C) with vigorous stirring. The solid reactant will gradually dissolve as the reaction proceeds.
-
Monitoring: Monitor the reaction by TLC or ¹H NMR by taking small aliquots. The reaction is typically complete within 2-4 hours.
-
Workup: Cool the reaction mixture to room temperature. Remove the excess acetic anhydride and acetic acid byproduct under reduced pressure using a rotary evaporator.
-
Purification: The crude solid residue can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by sublimation under high vacuum to yield pure this compound.
Core Application in Organic Synthesis
The primary utility of this compound is for the preparation of MIDA boronate esters from boronic acids. This transformation provides a robust method for protecting the boronic acid functional group.
Caption: Workflow for protection of boronic acids and subsequent release.
Experimental Protocol: Formation of a MIDA Boronate Ester
This protocol is a generalized procedure for the protection of a generic boronic acid.
-
Reaction Setup: To a solution of the boronic acid (1.0 eq) in a suitable solvent (e.g., tetrahydrofuran or dimethyl sulfoxide), add this compound (1.1-1.2 eq).
-
Protection: Stir the mixture at room temperature or with gentle heating (e.g., 50-80 °C) for 1-12 hours. The reaction involves the loss of two molecules of water. In some procedures, a dehydrating agent or a Dean-Stark trap may be employed to facilitate the reaction.
-
Monitoring: The formation of the MIDA boronate ester can be monitored by TLC, LC-MS, or ¹H NMR.
-
Isolation: Upon completion, the solvent is typically removed under reduced pressure. The resulting crude solid is then purified.
-
Purification: MIDA boronates are characteristically stable on silica gel. Therefore, purification is readily achieved by flash column chromatography to yield the pure, solid MIDA boronate ester.
Spectroscopic Characterization
While specific experimental spectra are proprietary or not widely published, the structure of this compound allows for the prediction of its key spectroscopic features.
Table 4: Predicted Spectroscopic Data
| Technique | Feature | Predicted Chemical Shift / Frequency |
|---|---|---|
| ¹H NMR | -CH₃ (s, 3H) | ~3.0 - 3.2 ppm |
| -CH₂- (s, 4H) | ~4.0 - 4.2 ppm | |
| ¹³C NMR | -CH₃ | ~45 - 50 ppm |
| -CH₂- | ~60 - 65 ppm | |
| C=O | ~165 - 170 ppm |
| IR Spectroscopy | C=O stretch (anhydride) | Two bands: ~1850-1800 cm⁻¹ and ~1780-1740 cm⁻¹ |
These predicted values are based on standard chemical shift and frequency ranges for similar functional groups and provide a basis for the structural confirmation of the molecule.
References
The Role of MIDA Anhydride in the Protection of Boronic Acids: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The strategic use of protecting groups is a cornerstone of modern organic synthesis, enabling the construction of complex molecules with high precision. Among the various functionalities requiring transient deactivation, the boronic acid group has presented a persistent challenge due to its inherent instability and propensity for undesired side reactions. The development of N-methyliminodiacetic acid (MIDA) as a protecting group, and specifically the use of MIDA anhydride for its installation, has revolutionized the handling and application of boronic acids, particularly in the realm of iterative cross-coupling for the synthesis of complex molecules and in drug discovery programs. This technical guide provides an in-depth exploration of the pivotal role of MIDA anhydride in protecting boronic acids, detailing the underlying chemistry, experimental protocols, and practical applications.
The Challenge with Unprotected Boronic Acids
Boronic acids are indispensable reagents in organic chemistry, most notably for their participation in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction.[1][2] However, their utility is often hampered by several instability issues:
-
Protodeboronation: The cleavage of the C-B bond by protons, leading to the loss of the desired functionality.
-
Oxidation: The conversion of the boronic acid to an alcohol or other oxidized species.
-
Trimerization: The formation of cyclic boroxines through dehydration, which can complicate stoichiometry and reactivity.[3]
These decomposition pathways are often accelerated by heat, base, or the presence of palladium catalysts, the very conditions under which they are most useful.[4] This instability is particularly pronounced for certain classes of boronic acids, such as 2-heterocyclic, vinyl, and cyclopropyl derivatives, significantly limiting their benchtop storage and cross-coupling efficiency.[4][5]
MIDA Boronates: A Robust Solution
The introduction of N-methyliminodiacetic acid (MIDA) as a protecting group by the Burke group provided a transformative solution to the instability of boronic acids.[2][6] The reaction of a boronic acid with MIDA forms a tetracoordinate boronate ester, commonly referred to as a MIDA boronate.[2] This chelation of the boron atom by the trivalent MIDA ligand rehybridizes the boron center from sp² to sp³, effectively "masking" the vacant p-orbital that is essential for transmetalation in the Suzuki-Miyaura catalytic cycle.[1][7]
The resulting MIDA boronates exhibit remarkable properties that make them superior surrogates for free boronic acids:
-
Benchtop Stability: They are typically crystalline, free-flowing solids that are stable to air and moisture for extended periods, even for otherwise highly unstable boronic acids.[1][2][8]
-
Chromatographic Stability: MIDA boronates are compatible with silica gel chromatography, allowing for their purification to high levels.[6][7][9]
-
Orthogonal Reactivity: They are unreactive under standard anhydrous cross-coupling conditions, enabling selective reactions at other sites within a molecule.[1][2]
-
Controlled Deprotection: The MIDA group can be readily cleaved under mild aqueous basic conditions to regenerate the free boronic acid in situ for subsequent reactions.[1][2][9]
MIDA Anhydride: A Superior Reagent for Protection
While the initial methods for the synthesis of MIDA boronates involved dehydrative condensation with MIDA diacid, often requiring harsh, high-temperature conditions, the development of MIDA anhydride offers a milder and more efficient alternative.[9][10] MIDA anhydride acts as both the source of the MIDA ligand and an in situ desiccant, driving the reaction to completion under significantly gentler conditions.[11] This method has expanded the scope of boronic acids that can be successfully protected, including sensitive and functionalized substrates.[9][11]
Quantitative Data Summary
The enhanced stability of MIDA boronates compared to their corresponding free boronic acids has been quantitatively demonstrated. The following tables summarize key data on their stability and reactivity.
Table 1: Benchtop Stability of Boronic Acids vs. MIDA Boronates [5]
| Entry | R in R-B(OH)₂ / R-B(MIDA) | % Boronic Acid Remaining (15 days) | % MIDA Boronate Remaining (≥60 days) |
| 1 | 2-Thiophenyl | 65 | >95 |
| 2 | 2-Furanyl | 10 | >95 |
| 3 | 2-Pyrrolyl | <5 | >95 |
| 4 | 2-Indolyl | <5 | >95 |
| 5 | 3-Thiophenyl | 80 | >95 |
| 6 | 3-Furanyl | 75 | >95 |
| 7 | Vinyl | <5 | >95 |
| 8 | Cyclopropyl | 15 | >95 |
Table 2: Cross-Coupling Efficiency of Boronic Acids vs. MIDA Boronates [5]
| Entry | R in R-B(OH)₂ / R-B(MIDA) | % Yield from Boronic Acid | % Yield from MIDA Boronate |
| 1 | 2-Thiophenyl | 68 | 96 |
| 2 | 2-Furanyl | 34 | 95 |
| 3 | 2-Pyrrolyl | 14 | 90 |
| 4 | 2-Indolyl | 21 | 92 |
| 5 | 3-Thiophenyl | 75 | 98 |
| 6 | 3-Furanyl | 72 | 97 |
| 7 | Vinyl | 55 | 94 |
| 8 | Cyclopropyl | 61 | 95 |
Experimental Protocols
Synthesis of MIDA Anhydride
A common procedure for the synthesis of MIDA anhydride involves the treatment of N-methyliminodiacetic acid with an excess of acetic anhydride.[9]
Procedure: [9]
-
A flask is charged with N-methyliminodiacetic acid and purged with nitrogen.
-
Acetic anhydride is added, and the resulting suspension is stirred.
-
The reaction mixture is heated to promote the cyclization and formation of the anhydride.
-
After cooling, the product is typically isolated by filtration, washed with a suitable solvent (e.g., diethyl ether), and dried under vacuum.
For a detailed, step-by-step protocol, including reagent quantities and safety precautions, refer to the supplementary information of the cited literature.[9]
Synthesis of MIDA Boronates using MIDA Anhydride
The protection of boronic acids using MIDA anhydride is a straightforward process.[9][10]
-
To a solution of the boronic acid in an anhydrous aprotic solvent (e.g., dioxane or THF), MIDA anhydride is added.
-
The reaction mixture is heated to facilitate the condensation reaction.
-
Upon completion, the reaction is cooled, and the MIDA boronate product can be isolated. Purification is often achieved by precipitation or silica gel chromatography.[9]
Deprotection of MIDA Boronates
The cleavage of the MIDA protecting group is typically achieved under mild aqueous basic conditions.[1][2][9]
"Fast" Deprotection Conditions: [1][12]
-
Reagents: 1 M aqueous sodium hydroxide (NaOH) in a solvent such as tetrahydrofuran (THF) or methanol.
-
Conditions: Room temperature for a short duration (e.g., 10-30 minutes).
"Slow-Release" Deprotection Conditions: [12]
-
Reagents: Aqueous potassium phosphate (K₃PO₄) in a biphasic solvent system (e.g., dioxane/water).
-
Conditions: Elevated temperatures (e.g., 60-100 °C) over several hours. This method is particularly useful for in situ generation of unstable boronic acids during cross-coupling reactions.
The choice of deprotection conditions can be tailored to the specific substrate and the desired reaction outcome.[12]
Visualizing the Role of MIDA Anhydride
The following diagrams, generated using the DOT language for Graphviz, illustrate the key processes involving MIDA anhydride and MIDA boronates.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. MIDA Boronates [sigmaaldrich.cn]
- 3. Protecting Groups for Boronic Acids | Chem-Station Int. Ed. [en.chem-station.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Iterative cross-coupling with MIDA boronates | IDEALS [ideals.illinois.edu]
- 7. Iterative Cross-Couplng with MIDA Boronates: Towards a General Platform for Small Molecule Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. MIDA Boronate: A New Organo-boron Reagent [bldpharm.com]
- 9. Preparation of MIDA Anhydride and Reaction with Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. MIDA boronates are hydrolysed fast and slow by two different mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
The Discovery and Development of MIDA Boronates: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-Methyliminodiacetic acid (MIDA) boronates have emerged as a transformative class of reagents in modern organic synthesis, addressing the long-standing challenge of boronic acid instability. This technical guide provides an in-depth exploration of the discovery, development, and application of MIDA boronates. We will delve into their synthesis, unique properties, and their pivotal role in enabling iterative cross-coupling (ICC) for the streamlined construction of complex small molecules. This document serves as a comprehensive resource, offering detailed experimental protocols, quantitative data summaries, and mechanistic visualizations to facilitate the adoption and innovation of this powerful chemical tool.
Introduction: Overcoming the Achilles' Heel of Boronic Acids
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of carbon-carbon bond formation, widely employed in academic and industrial settings, particularly in pharmaceutical development. The facility of this reaction, however, has often been hampered by the inherent instability of its key nucleophilic partner: the boronic acid. Many boronic acids are prone to decomposition via pathways such as protodeboronation, oxidation, and trimerization into boroxines, complicating their synthesis, purification, storage, and use in complex, multi-step synthetic sequences.
To address these limitations, the Burke group introduced N-methyliminodiacetic acid (MIDA) as a protecting group for boronic acids. Complexation of a boronic acid with the tridentate MIDA ligand rehybridizes the boron center from a reactive sp² state to a more stable sp³ state, effectively "masking" its reactivity.[1] These resulting MIDA boronates are remarkably stable, crystalline solids that are amenable to standard purification techniques like silica gel chromatography and can be stored long-term on the benchtop under air.[2] Crucially, the MIDA protecting group can be readily cleaved under mild aqueous basic conditions to regenerate the corresponding boronic acid in situ for subsequent reactions.[3] This "slow-release" or "on-demand" generation of the reactive boronic acid has proven to be a key advantage, minimizing decomposition and enabling high-yielding cross-coupling reactions, even with challenging substrates.[4]
The development of MIDA boronates has paved the way for a paradigm shift in small molecule synthesis through the concept of iterative cross-coupling (ICC).[2][5] Analogous to the automated solid-phase synthesis of peptides and oligonucleotides, ICC utilizes bifunctional building blocks—halo-MIDA boronates—to assemble complex molecules in a stepwise and controlled manner.[6] This modular approach has been successfully applied to the synthesis of a wide array of natural products and pharmaceuticals.[3]
Synthesis of MIDA Boronates
Several methods have been developed for the synthesis of MIDA boronates, with the choice of method often depending on the nature and stability of the starting boronic acid.
Dehydrative Condensation with MIDA
The most common method for preparing MIDA boronates is the dehydrative condensation of a boronic acid with N-methyliminodiacetic acid (MIDA).[2] This is typically achieved by heating the two components in a suitable solvent with azeotropic removal of water, often using a Dean-Stark apparatus.
Table 1: Representative Yields for the Synthesis of MIDA Boronates via Dehydrative Condensation
| Boronic Acid Substrate | Solvent System | Reaction Conditions | Yield (%) | Reference |
| Phenylboronic acid | Toluene/DMSO | 80°C, Dean-Stark | >95 | [2] |
| 4-Methoxyphenylboronic acid | Toluene/DMSO | 80°C, Dean-Stark | 92 | [2] |
| 2-Thiopheneboronic acid | Toluene/DMSO | 80°C, Dean-Stark | 85 | [2] |
| Vinylboronic acid | Toluene/DMSO | 80°C, Dean-Stark | 88 | [2] |
Synthesis using MIDA Anhydride
For more sensitive boronic acids that may not tolerate the high temperatures or acidic conditions of the Dean-Stark method, a milder procedure utilizing MIDA anhydride has been developed.[6] MIDA anhydride serves as both the MIDA source and an in situ desiccant, allowing the reaction to proceed under gentler conditions.[6]
Table 2: Comparison of MIDA Boronate Synthesis Yields: Dean-Stark vs. MIDA Anhydride
| Boronic Acid Substrate | Dean-Stark Yield (%) | MIDA Anhydride Yield (%) | Reference |
| 2-Formylphenylboronic acid | 45 | 82 | [6] |
| 2-Pyridinylboronic acid | <10 | 75 | [6] |
Properties of MIDA Boronates
The utility of MIDA boronates stems from their unique combination of stability and controlled reactivity.
-
Benchtop Stability: MIDA boronates are typically free-flowing, crystalline solids that are stable to air and moisture, allowing for long-term storage without degradation.[7]
-
Chromatographic Stability: Unlike many boronic acids, MIDA boronates are compatible with silica gel chromatography, which greatly simplifies their purification.[2]
-
Chemical Stability: MIDA boronates are remarkably robust and tolerate a wide range of reaction conditions that are incompatible with free boronic acids, including strongly acidic conditions (e.g., TfOH, Jones oxidation), oxidants (e.g., DDQ, Dess-Martin periodinane), and various other reagents.[8] However, they are generally not compatible with strong reducing agents like LiAlH₄ or hard nucleophiles such as organolithium reagents.[9]
-
Controlled Deprotection: The MIDA group can be readily cleaved to regenerate the boronic acid under mild aqueous basic conditions. The rate of hydrolysis can be modulated by the choice of base and reaction conditions, from rapid cleavage with aqueous NaOH to a slower, controlled release with K₃PO₄.[10][11]
Mechanism of MIDA Boronate Formation and Hydrolysis
The stability of MIDA boronates is attributed to the formation of a dative bond between the nitrogen atom of the MIDA ligand and the boron atom, which results in a more stable, tetracoordinate sp³ hybridized boron center.[1] This coordinative shielding of the boron's empty p-orbital deactivates it towards unwanted side reactions.
Caption: Formation of a stable sp³ hybridized MIDA boronate from a reactive sp² boronic acid.
The hydrolysis of MIDA boronates to release the free boronic acid can proceed through two distinct mechanisms, depending on the pH of the medium.[12][13]
-
Base-Mediated Hydrolysis: Under basic conditions, hydrolysis is rapid and proceeds via a rate-limiting attack of a hydroxide ion at one of the MIDA carbonyl carbons.[12][13]
-
Neutral Hydrolysis: In the absence of a strong base, a slower, "neutral" hydrolysis can occur, which involves the rate-limiting cleavage of the B-N bond by a small cluster of water molecules.[12][13]
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. Iterative Cross-Couplng with MIDA Boronates: Towards a General Platform for Small Molecule Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. BLD Insights | MIDA Boronate: A New Organo-boron Reagent [bldpharm.com]
- 4. MIDA boronate | Chem-Station Int. Ed. [en.chem-station.com]
- 5. Iterative cross-coupling with MIDA boronates | IDEALS [ideals.illinois.edu]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. MIDA Boronates [sigmaaldrich.com]
- 8. Multistep Synthesis of Complex Boronic Acids from Simple MIDA Boronates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. MIDA boronates are hydrolysed fast and slow by two different mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 13. experts.illinois.edu [experts.illinois.edu]
An In-depth Technical Guide to Iterative Cross-Coupling with MIDA Boronates
For Researchers, Scientists, and Drug Development Professionals
The strategic construction of complex organic molecules is a cornerstone of modern science, impacting fields from materials science to medicine. Traditional synthetic approaches often require bespoke, multi-step sequences for each target molecule, a process that can be both time-consuming and resource-intensive. Iterative cross-coupling, particularly utilizing N-methyliminodiacetic acid (MIDA) boronates, has emerged as a powerful platform to streamline small molecule synthesis, drawing analogies to the automated, building-block-based approaches of peptide and oligonucleotide synthesis.[1][2] This technical guide provides a comprehensive overview of this transformative methodology, detailing its core principles, experimental protocols, and wide-ranging applications.
The MIDA Boronate Advantage: A Stable yet Reactive Building Block
At the heart of this iterative strategy lies the unique nature of MIDA boronates. Boronic acids are exceptionally useful reagents in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction. However, their inherent instability, propensity for protodeboronation, and difficulty in purification have historically limited their widespread application in complex, multi-step syntheses.
MIDA boronates elegantly overcome these limitations. The trivalent N-methyliminodiacetic acid (MIDA) ligand chelates to the boron center, inducing a change in hybridization from the reactive sp² to a more stable sp³ state. This seemingly subtle change has profound consequences:
-
Enhanced Stability: MIDA boronates are typically crystalline, free-flowing solids that are stable to air, moisture, and silica gel chromatography.[3][4] This allows for their easy handling, purification, and long-term storage, a stark contrast to many of their boronic acid counterparts.
-
Masked Reactivity: The sp³-hybridized boron center of a MIDA boronate is unreactive under standard anhydrous Suzuki-Miyaura cross-coupling conditions. This "masked" reactivity is the key to achieving iterative, controlled bond formation.
-
Controlled Deprotection: The MIDA protecting group can be readily cleaved under mild aqueous basic conditions (e.g., with NaOH or NaHCO₃) to regenerate the reactive sp²-hybridized boronic acid in situ.[4] This controlled "unmasking" allows for the sequential and directional assembly of molecular building blocks.
These properties make MIDA boronates ideal building blocks for an iterative synthetic approach, enabling the construction of complex molecules from a series of bifunctional halo-MIDA boronate precursors.
The Iterative Cross-Coupling Cycle: A Step-by-Step Approach
The iterative cross-coupling process using MIDA boronates follows a simple, yet powerful, three-step cycle for each iteration of chain extension. This cycle is conceptually similar to solid-phase peptide synthesis, involving a deprotection step, a coupling step, and a purification step.
Caption: The iterative cross-coupling workflow with MIDA boronates.
Mechanism of Deprotection and Coupling
The key to the iterative process is the selective deprotection of the MIDA boronate to reveal the reactive boronic acid, which then participates in the Suzuki-Miyaura cross-coupling.
Caption: Mechanism of MIDA boronate deprotection and subsequent cross-coupling.
Data Presentation: Substrate Scope and Reaction Efficiency
The iterative cross-coupling methodology has been successfully applied to a wide range of substrates, including aryl, heteroaryl, vinyl, and even some alkyl MIDA boronates. The efficiency of each coupling step is crucial for the overall success of a multi-step iterative synthesis. Below are representative tables summarizing the yields for key transformations.
Table 1: Synthesis of MIDA Boronates from Boronic Acids
| Entry | Boronic Acid | MIDA Source | Conditions | Yield (%) |
| 1 | 4-Bromophenylboronic acid | MIDA | Toluene, Dean-Stark, 110 °C | 95 |
| 2 | 5-Acetylthiophene-2-boronic acid | MIDA anhydride | Dioxane, 80 °C | 92 |
| 3 | trans-2-Bromovinylboronic acid | MIDA | Toluene, Dean-Stark, 110 °C | 85 |
| 4 | 4-(Trifluoromethyl)phenylboronic acid | MIDA anhydride | Dioxane, 80 °C | 98 |
Table 2: Representative Iterative Suzuki-Miyaura Cross-Coupling Reactions
| Entry | MIDA Boronate (after deprotection) | Halo-MIDA Boronate Coupling Partner | Catalyst/Base | Conditions | Yield (%) |
| 1 | 4-Tolylboronic acid | 4-Bromophenyl MIDA boronate | Pd(OAc)₂/SPhos, K₃PO₄ | THF/H₂O, 23 °C | 92 |
| 2 | 4-Methoxyphenylboronic acid | 4-Iodophenyl MIDA boronate | Pd(dppf)Cl₂/Cs₂CO₃ | Dioxane/H₂O, 80 °C | 88 |
| 3 | Thiophen-2-ylboronic acid | 4-Bromophenyl MIDA boronate | Pd(PPh₃)₄/Na₂CO₃ | Toluene/EtOH/H₂O, 80 °C | 85 |
| 4 | trans-1-Propenylboronic acid | 2-Bromobenzofuran MIDA boronate | Pd(OAc)₂/SPhos, K₃PO₄ | THF/H₂O, 23 °C | 78 |
Note: Yields are for the isolated product of the specific coupling step.
Experimental Protocols
The following are generalized experimental protocols for the key steps in the iterative cross-coupling process. These should be adapted and optimized for specific substrates.
General Procedure for the Synthesis of MIDA Boronates from Boronic Acids using MIDA Anhydride
-
To an oven-dried flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add the boronic acid (1.0 equiv) and MIDA anhydride (1.1-1.5 equiv).
-
Add anhydrous dioxane (or another suitable anhydrous solvent) to the flask.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by a suitable method (e.g., TLC, LC-MS, or ¹H NMR). The reaction is typically complete within 2-16 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
The MIDA boronate product often precipitates from the reaction mixture. If so, collect the solid by filtration, wash with a suitable solvent (e.g., diethyl ether), and dry under vacuum.
-
If the product remains in solution, remove the solvent under reduced pressure. The crude product can then be purified by silica gel chromatography or recrystallization.
General Procedure for a Full Cycle of Iterative Cross-Coupling
Step 1: Deprotection of the MIDA Boronate
-
Dissolve the starting MIDA boronate (1.0 equiv) in a suitable solvent such as tetrahydrofuran (THF) or a mixture of THF and water.
-
Add an aqueous solution of a base (e.g., 1 M NaOH or saturated NaHCO₃, 2-3 equiv).
-
Stir the mixture at room temperature for 10-30 minutes. The deprotection is typically rapid.
Step 2: Suzuki-Miyaura Cross-Coupling
-
To the solution containing the in situ generated boronic acid, add the halo-MIDA boronate building block (1.0-1.2 equiv).
-
Add a palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, or a pre-catalyst system like Pd(OAc)₂ with a phosphine ligand, 1-5 mol %).
-
Add an aqueous solution of a base (e.g., K₃PO₄ or Cs₂CO₃, 2-3 equiv) if not sufficiently present from the deprotection step.
-
Stir the reaction mixture at room temperature or with heating (typically 50-80 °C) until the reaction is complete as monitored by TLC or LC-MS. Reaction times can vary from 1 to 24 hours.
Step 3: Work-up and Purification
-
Cool the reaction mixture to room temperature and dilute with water and an organic solvent (e.g., ethyl acetate).
-
Separate the organic layer, and extract the aqueous layer with the organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel chromatography to obtain the elongated MIDA boronate, which is ready for the next iteration.
Automation and Future Outlook
A significant advantage of the iterative cross-coupling methodology with MIDA boronates is its amenability to automation.[5] Automated synthesizers have been developed that can perform the deprotection, coupling, and purification steps in a programmed sequence, enabling the rapid assembly of small molecules with minimal human intervention. This has profound implications for drug discovery and materials science, where the ability to rapidly generate and screen libraries of compounds is paramount.
The field continues to evolve, with the development of new MIDA-like protecting groups, the expansion of the reaction scope to include more challenging C(sp³)-C(sp³) couplings, and the application of this methodology to the synthesis of increasingly complex natural products and functional molecules. The iterative cross-coupling of MIDA boronates represents a paradigm shift in small molecule synthesis, moving the field towards a more systematic, efficient, and ultimately, more powerful approach to creating the molecules that will shape our future.
References
- 1. Iterative Cross-Couplng with MIDA Boronates: Towards a General Platform for Small Molecule Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. From Synthesis to Function via Iterative Assembly of MIDA Boronate Building Blocks - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Iterative cross-coupling with MIDA boronates | IDEALS [ideals.illinois.edu]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. pubs.acs.org [pubs.acs.org]
Methodological & Application
Application Notes and Protocols for the Synthesis of MIDA Boronates via the 4-Methylmorpholine-2,6-dione Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
N-Methyliminodiacetic acid (MIDA) boronates are exceptionally stable, crystalline solids that serve as protected forms of often unstable boronic acids.[1][2][3] This stability allows for their convenient handling, purification via chromatography, and compatibility with a wide range of synthetic transformations where free boronic acids would decompose.[1][4][5] The MIDA protecting group can be readily removed under mild aqueous basic conditions to liberate the corresponding boronic acid in situ for subsequent reactions, such as the widely used Suzuki-Miyaura cross-coupling.[5][6] This strategy has enabled iterative cross-coupling for the synthesis of complex molecules.[1][4]
Traditionally, MIDA boronates were synthesized through a high-temperature dehydrative condensation of a boronic acid with N-methyliminodiacetic acid (MIDA), often requiring a Dean-Stark apparatus to remove water.[1][7] These harsh conditions are incompatible with many sensitive and functionalized boronic acids, limiting the scope of accessible MIDA boronate building blocks.[1][7]
The 4-Methylmorpholine-2,6-dione (also known as MIDA anhydride) protocol provides a mild and operationally simple alternative for the synthesis of MIDA boronates.[7][8][9] This method utilizes pre-dried MIDA anhydride, which acts as both the source of the MIDA ligand and an in situ desiccant, obviating the need for harsh dehydrating conditions.[2][7][9] This protocol significantly expands the range of boronic acids that can be converted into their MIDA boronate counterparts, including those with sensitive functional groups.[7][9]
Advantages of the this compound Protocol
-
Mild Reaction Conditions: Avoids the high temperatures and acidic conditions of traditional methods, preserving sensitive functional groups.[2][7]
-
Operational Simplicity: Does not require specialized equipment like a Dean-Stark apparatus.[7]
-
Broad Substrate Scope: Enables the conversion of a wider range of sensitive boronic acids to their corresponding MIDA boronates.[7][9]
-
In Situ Desiccant: MIDA anhydride acts as a built-in water scavenger, driving the reaction to completion.[2][9]
Experimental Protocols
A. Synthesis of this compound (MIDA Anhydride)
This protocol describes the synthesis of the key reagent, MIDA anhydride, from N-methyliminodiacetic acid.
Materials:
-
N-Methyliminodiacetic acid (MIDA)
-
Acetic anhydride
-
Pyridine
-
Toluene
-
Diethyl ether
-
Activated carbon
-
Celite
Procedure:
-
A 500 mL single-necked, round-bottomed flask equipped with a magnetic stir bar is charged with N-methyliminodiacetic acid (40.0 g, 270 mmol, 1.00 equiv). The flask is capped, evacuated, and backfilled with nitrogen.[2]
-
Acetic anhydride (140 mL, 1.49 mol, 5.52 equiv) is added in a single portion, followed immediately by pyridine (3.30 mL, 40.5 mmol, 0.15 equiv).[2]
-
The mixture is stirred under nitrogen in an oil bath at 70 °C for 1.5 hours, during which the suspension becomes a brown homogeneous solution.[2]
-
After cooling to room temperature, the volatiles are removed by rotary evaporation. The remaining acetic anhydride, acetic acid, and pyridine are removed by azeotropic distillation with toluene (12 x 100 mL).[2]
-
The resulting brown residue is transferred to a 1 L round-bottomed flask using diethyl ether (total of 500 mL). Activated carbon (10 g) is added, and the suspension is stirred for 15 minutes at room temperature.[2]
-
The mixture is filtered through a pad of Celite (2 cm), and the filtrate is concentrated by rotary evaporation to yield a crude solid.[2]
-
The solid is recrystallized from diethyl ether to afford this compound as a white crystalline solid (23.6 g, 68% yield).[1]
B. Synthesis of a MIDA Boronate from a Boronic Acid
This protocol details the general procedure for the synthesis of a MIDA boronate using 5-acetylthiophene-2-boronic acid as an example.
Materials:
-
This compound (MIDA anhydride)
-
5-Acetylthiophene-2-boronic acid
-
1,4-Dioxane
Procedure:
-
A 500 mL single-necked, round-bottomed flask equipped with a magnetic stir bar is charged with this compound (20.1 g, 156 mmol, 3.00 equiv) and 5-acetylthiophene-2-boronic acid (8.84 g, 52.0 mmol, 1.00 equiv).[1][2]
-
The flask is capped, evacuated, and backfilled with nitrogen.[1][2]
-
Anhydrous 1,4-dioxane (150 mL) is added via syringe to form a suspension.[2]
-
The flask is heated in an oil bath at 70 °C for 24 hours, during which a white precipitate forms.[2]
-
Upon completion, the reaction mixture is cooled to room temperature and the product is isolated by filtration and purified as necessary. MIDA boronates exhibit a unique binary affinity for silica gel, being immobile in diethyl ether and mobile in tetrahydrofuran (THF), which can be exploited for a "catch and release" purification.[1][2]
Data Presentation
The use of MIDA anhydride (Conditions B) provides significantly higher yields for sensitive boronic acids compared to the traditional Dean-Stark method (Conditions A).
| Entry | Boronic Acid | Conditions A Yield (%) | Conditions B Yield (%) |
| 1 | 4-Bromo-3-fluorophenylboronic acid | >95% | >95% |
| 2 | 3,5-Bis(trifluoromethyl)phenylboronic acid | 0% | 81% |
| 3 | 2-Formylphenylboronic acid | 24% | 68% |
| 4 | 4-Formyl-3-methoxyphenylboronic acid | 55% | 80% |
| 5 | 2-Thiopheneboronic acid | 47% | 76% |
| 6 | 3-Thiopheneboronic acid | 33% | 77% |
| 7 | 3-Furanylboronic acid | 0% | 70% |
| 8 | 2-Pyridinylboronic acid | 0% | 0% |
Conditions A: MIDA (1.2 eq.), Toluene/DMSO (0.1 M), 6 h, reflux. Conditions B: MIDA anhydride (3 eq.), dioxane (0.2 M), 24 h, 70 °C. (Data adapted from a 2020 publication by Burke et al.[7])
Visualization
The following diagram illustrates the general workflow for the synthesis of MIDA boronates using the this compound protocol.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. Preparation of MIDA Anhydride and Reaction with Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent advances in the synthesis and reactivity of MIDA boronates - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. grillolabuc.com [grillolabuc.com]
- 5. ボロン酸MIDAエステル類 [sigmaaldrich.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. chemrxiv.org [chemrxiv.org]
- 8. chemrxiv.org [chemrxiv.org]
- 9. A Mild Method for Making MIDA Boronates - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note & Protocol: Formation of N-Methyliminodiacetic Acid (MIDA) Boronates
Audience: Researchers, scientists, and drug development professionals.
Introduction
N-methyliminodiacetic acid (MIDA) boronates are highly stable, crystalline solids that serve as protected forms of boronic acids.[1][2] Their exceptional stability to air, moisture, and silica gel chromatography makes them invaluable reagents in organic synthesis, particularly for iterative cross-coupling reactions where traditional boronic acids would decompose.[1][3][4] The MIDA ligand rehybridizes the boron center from sp² to sp³, effectively masking its reactivity until a deprotection step is performed.[4] This allows for the multi-step synthesis of complex molecules from simple boronate building blocks.[5][6] This document provides detailed protocols for the formation of MIDA boronates from boronic acids using two common methods: the traditional Dean-Stark dehydrative condensation and a milder procedure utilizing MIDA anhydride, which is particularly suited for sensitive substrates.[7][8]
Experimental Workflows
The formation of MIDA boronates can be achieved primarily through two synthetic routes, starting from a boronic acid. The choice of method often depends on the stability of the boronic acid substrate.
Figure 1. General experimental workflow for MIDA boronate synthesis.
Experimental Protocols
Two primary methods for the synthesis of MIDA boronates are presented below. Method B is generally preferred for sensitive boronic acids due to its milder reaction conditions.[6][9]
Protocol 3.1: Dehydrative Condensation (Dean-Stark Method)
This is the traditional method for robust boronic acids.[6][7]
-
Apparatus Setup: Assemble a round-bottom flask with a magnetic stir bar, a Dean-Stark trap, and a reflux condenser. The apparatus should be flame-dried or oven-dried before use.
-
Reagent Addition: To the flask, add the boronic acid (1.0 equiv) and N-methyliminodiacetic acid (MIDA) (1.2 equiv).
-
Solvent Addition: Add a suitable solvent system, typically a mixture of toluene and DMSO, to the flask.
-
Reaction: Heat the mixture to reflux. The progress of the reaction can be monitored by the collection of water in the Dean-Stark trap. The reaction is typically run for several hours.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Remove the solvent under reduced pressure. The crude MIDA boronate can then be purified.
Protocol 3.2: MIDA Anhydride Method
This milder method avoids the high temperatures and acidic conditions of the Dean-Stark protocol, making it suitable for a wider range of substrates, including those that are thermally sensitive.[7][8][10]
-
Apparatus Setup: In a nitrogen-flushed, single-necked round-bottom flask equipped with a magnetic stir bar, combine the boronic acid (1.0 equiv) and MIDA anhydride (2.0–3.0 equiv).[7][9] The excess MIDA anhydride also acts as an internal desiccant.[6][8]
-
Solvent Addition: Add anhydrous dioxane via syringe to form a suspension.[7]
-
Reaction: Heat the flask in an oil bath at 70 °C for 24 hours.[7][9] The formation of a precipitate (MIDA diacid) is often observed.[6]
-
Work-up: Cool the reaction mixture to room temperature. The crude product can be isolated by filtration and purified by chromatography.
Protocol 3.3: Purification
MIDA boronates are notably stable to silica gel, allowing for straightforward purification via column chromatography.[6][7] A "catch-and-release" strategy is often effective.[6][7]
-
Catch Step: Load the crude reaction mixture onto a silica gel column or cartridge.
-
Wash Step: Elute impurities with a non-polar solvent mixture, such as diethyl ether/methanol. The MIDA boronate product will remain adsorbed on the silica.[6]
-
Release Step: Switch the eluent to a more polar solvent, such as tetrahydrofuran (THF), to mobilize and elute the pure MIDA boronate.[6]
-
Isolation: The high crystallinity of MIDA boronates often allows for isolation via precipitation directly from the eluent stream or by concentration of the relevant fractions.[7]
Data Presentation: Substrate Scope and Yields
The MIDA anhydride method generally provides superior yields compared to the Dean-Stark method, especially for sensitive boronic acids.[6][9]
| Substrate (Boronic Acid) | Method | Conditions | Yield (%) | Citation |
| 4-Bromophenylboronic acid | MIDA Anhydride | 3 eq. MIDA anhydride, dioxane, 70°C, 24h | >95% | [9] |
| 2,4,6-Trifluorophenylboronic acid | Dean-Stark | MIDA, Toluene/DMSO, reflux, 6h | 24% | [9] |
| 2,4,6-Trifluorophenylboronic acid | MIDA Anhydride | 3 eq. MIDA anhydride, dioxane, 70°C, 24h | 68% | [9] |
| 2-Formylphenylboronic acid | Dean-Stark | MIDA, Toluene/DMSO, reflux, 6h | 0% | [9] |
| 2-Formylphenylboronic acid | MIDA Anhydride | 3 eq. MIDA anhydride, dioxane, 70°C, 24h | 81% | [9] |
| 5-Acetylthiophene-2-boronic acid | MIDA Anhydride | 3 eq. MIDA anhydride, dioxane, 70°C, 24h | N/A (Prep) | [7] |
| Ethynylboronic acid precursor | MIDA Anhydride | 3 eq. MIDA anhydride, dioxane, 70°C, 24h | 80% | [9] |
Deprotection of MIDA Boronates
A key advantage of MIDA boronates is their facile deprotection under mild conditions to regenerate the corresponding boronic acid in situ for subsequent reactions.
Figure 2. Deprotection pathway of MIDA boronates.
Deprotection is readily achieved at room temperature using a mild aqueous base, such as 1M NaOH or even sodium bicarbonate (NaHCO₃).[3][4][5] For certain sensitive boronic acids, a slower release using aqueous potassium phosphate (K₃PO₄) can be advantageous to prevent decomposition and improve yields in subsequent coupling reactions.[4]
Conclusion
The use of N-methyliminodiacetic acid (MIDA) provides a robust strategy for the protection of boronic acids. The presented protocols, particularly the mild MIDA anhydride method, expand the range of boronic acids that can be converted into their stable MIDA boronate counterparts.[8][10] These bench-stable, crystalline solids are compatible with a wide array of synthetic transformations and can be easily purified via standard column chromatography.[5][6] The straightforward deprotection under mild basic conditions makes MIDA boronates exceptional building blocks for complex molecule synthesis and automated iterative cross-coupling platforms.[11][12]
References
- 1. MIDA Boronate: A New Organo-boron Reagent [bldpharm.com]
- 2. BLD Insights | MIDA Boronate: A New Organo-boron Reagent [bldpharm.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. MIDA Boronates [sigmaaldrich.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. Preparation of MIDA Anhydride and Reaction with Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. chemrxiv.org [chemrxiv.org]
- 10. experts.illinois.edu [experts.illinois.edu]
- 11. Mild and simple method for making MIDA boronates [morressier.com]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols: 4-Methylmorpholine-2,6-dione and Suzuki-Miyaura Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Extensive research of scientific literature and chemical databases reveals no established application of 4-methylmorpholine-2,6-dione in Suzuki-Miyaura coupling reactions. This document serves to inform researchers about the current state of knowledge. While a direct protocol involving this specific compound cannot be provided, this report will detail the properties of this compound and present a general, robust protocol for the Suzuki-Miyaura coupling reaction, which is a cornerstone of modern synthetic chemistry for the formation of carbon-carbon bonds.
Compound Profile: this compound
This compound, also known as MIDA anhydride or N-methyliminodiacetic acid anhydride, is a heterocyclic compound.[1] Its chemical and physical properties are summarized below.
| Property | Value | Reference |
| Chemical Formula | C₅H₇NO₃ | [1] |
| Molecular Weight | 129.11 g/mol | [1][2] |
| Appearance | Solid | [2] |
| Melting Point | 41-45 °C | [2] |
| CAS Number | 13480-36-9 | [1][2] |
| IUPAC Name | This compound | [1] |
| Synonyms | MIDA anhydride, N-methyliminodiacetic acid anhydride | [1] |
Safety Information: this compound is classified as harmful if swallowed and causes serious eye damage.[1] Appropriate personal protective equipment should be used when handling this compound.
The Suzuki-Miyaura Coupling Reaction: An Overview
The Suzuki-Miyaura coupling is a palladium-catalyzed cross-coupling reaction between an organoboron compound (boronic acid or ester) and an organohalide or triflate. This reaction is a powerful and widely used method for the synthesis of biaryls, a common motif in pharmaceuticals and functional materials.
A general schematic of the Suzuki-Miyaura coupling reaction is presented below:
Caption: Generalized Suzuki-Miyaura Coupling Reaction.
The catalytic cycle of the Suzuki-Miyaura coupling is a well-understood process involving three key steps: oxidative addition, transmetalation, and reductive elimination.
Caption: Catalytic Cycle of the Suzuki-Miyaura Coupling.
General Protocol for a Suzuki-Miyaura Coupling Reaction
The following is a representative, general protocol for a Suzuki-Miyaura coupling reaction. Reaction conditions, including the choice of catalyst, ligand, base, and solvent, may require optimization for specific substrates.
Materials:
-
Aryl halide (1.0 mmol, 1.0 equiv)
-
Arylboronic acid (1.2 mmol, 1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 0.02 mmol, 2 mol%)
-
Base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv)
-
Solvent (e.g., 1,4-dioxane/water, 4:1 mixture, 5 mL)
-
Inert atmosphere (Nitrogen or Argon)
-
Standard glassware for organic synthesis (round-bottom flask, condenser, etc.)
-
Magnetic stirrer and heating mantle
Experimental Procedure:
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the aryl halide (1.0 mmol), arylboronic acid (1.2 mmol), palladium catalyst (0.02 mmol), and base (2.0 mmol).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (nitrogen or argon) three times to ensure an oxygen-free environment.
-
Solvent Addition: Add the degassed solvent mixture (e.g., 4 mL of 1,4-dioxane and 1 mL of water) to the flask via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired biaryl compound.
Caption: Experimental Workflow for a General Suzuki-Miyaura Coupling.
Conclusion
While this compound does not have a documented role in Suzuki-Miyaura coupling reactions, the foundational understanding of this powerful synthetic tool is crucial for researchers in organic synthesis and drug development. The provided general protocol and workflows serve as a starting point for performing this versatile and indispensable C-C bond-forming reaction. Researchers are encouraged to consult the extensive literature on Suzuki-Miyaura couplings for substrate-specific conditions and further optimizations.
References
Application Notes and Protocols: Iterative Cross-Coupling Strategy Using MIDA Boronates
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance. However, the synthesis of complex molecules often requires multiple, sequential cross-coupling reactions. This process is frequently hampered by the inherent instability of many boronic acids, which can be prone to decomposition, making their storage and handling difficult.[1]
The development of N-methyliminodiacetic acid (MIDA) boronates by the Burke group provides a robust solution to these challenges. MIDA boronates are air-stable, crystalline solids that are compatible with silica gel chromatography.[2][3] They serve as a protecting group for the boronic acid, rendering it unreactive under anhydrous Suzuki-Miyaura conditions.[1][4] The boronic acid can be readily unmasked in situ or in a separate step using mild aqueous base, enabling a powerful iterative cross-coupling (ICC) strategy for the streamlined synthesis of complex small molecules from a series of bifunctional building blocks.[4][5] This approach mimics the iterative logic of peptide and oligonucleotide synthesis, paving the way for automated small molecule synthesis.[4][5][6]
Core Principles: The MIDA Boronate Advantage
The utility of MIDA boronates in iterative cross-coupling stems from the reversible protection of the boronic acid's reactive center.
-
Protection and Stability: Boronic acids react with N-methyliminodiacetic acid (MIDA) to form a tricyclic boronate ester. In this MIDA-protected form, the boron center is rehybridized from sp² to sp³, and its vacant p-orbital is occupied. This structural change prevents the transmetalation step in the Suzuki-Miyaura catalytic cycle, effectively "masking" the boronic acid's reactivity under anhydrous conditions.[4] This protection confers remarkable stability, allowing MIDA boronates to be handled and purified easily and to be compatible with a wide range of synthetic reagents.[4][7]
-
Controlled Deprotection and Slow Release: The MIDA ligand can be cleaved under mild aqueous basic conditions (e.g., 1M NaOH, NaHCO₃, or K₃PO₄) at room temperature, regenerating the reactive sp²-hybridized boronic acid.[1] This deprotection can be performed in a separate step or in situ. The in situ approach, often termed "slow-release," is particularly advantageous for reactions involving unstable boronic acids, as the boronic acid is generated gradually in the presence of the coupling partners, minimizing decomposition.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. MIDA Boronate: A New Organo-boron Reagent [bldpharm.com]
- 3. BLD Insights | MIDA Boronate: A New Organo-boron Reagent [bldpharm.com]
- 4. Iterative Cross-Couplng with MIDA Boronates: Towards a General Platform for Small Molecule Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. From Synthesis to Function via Iterative Assembly of MIDA Boronate Building Blocks - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Recent advances in the synthesis and reactivity of MIDA boronates - Chemical Communications (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for the Purification of MIDA Boronates by Silica Gel Chromatography
Audience: Researchers, scientists, and drug development professionals.
Introduction
N-methyliminodiacetic acid (MIDA) boronates are exceptionally stable derivatives of boronic acids that have become indispensable in modern organic synthesis, particularly in iterative cross-coupling reactions for the construction of complex small molecules.[1][2] A key advantage of MIDA boronates is their general compatibility with silica gel chromatography, allowing for straightforward purification and reaction monitoring by Thin Layer Chromatography (TLC).[3][4] This stability contrasts with many boronic acids and some other boronate esters, which can be prone to decomposition on silica.[4][5]
These application notes provide detailed protocols for the purification of MIDA boronates using conventional silica gel chromatography and a specialized "catch-and-release" technique.
General Considerations for MIDA Boronate Stability
MIDA boronates are typically free-flowing, crystalline solids that are stable to air and moisture, allowing for easy handling and storage on the benchtop.[1][3] Their compatibility with silica gel is a significant advantage, enabling the purification of crude reaction mixtures to obtain highly pure MIDA boronate building blocks.[6] However, certain conditions should be avoided to prevent decomposition:
-
Prolonged exposure to alcohols: MIDA boronates should not be left in solutions containing alcohols for extended periods (e.g., more than an hour) as this can lead to decomposition.[3]
-
Dichloromethane/Methanol for preparative chromatography: While useful for TLC analysis, this solvent system can cause some decomposition of MIDA boronates during preparative column chromatography.[3]
-
Strongly basic conditions: While stable to anhydrous cross-coupling conditions, MIDA boronates are readily hydrolyzed to the corresponding boronic acids under mild aqueous basic conditions (e.g., 1M NaOH, aq. K₃PO₄).[3][7][8]
Data Presentation: Eluent Systems for Silica Gel Chromatography
The choice of eluent is critical for the successful chromatographic purification of MIDA boronates. The following table summarizes common solvent systems and their applications.
| Polarity of MIDA Boronate | Recommended Eluent System(s) | Notes | Reference(s) |
| Non-polar | Hexanes/Ethyl Acetate | A standard and effective eluent for many non-polar MIDA boronates. | [3] |
| Polar | Ethyl Acetate/Methanol | Suitable for more polar MIDA boronates. | [3] |
| Similar Polarity | Hexanes/Ethyl Acetate/Methanol (up to 10%) | This ternary system is effective for resolving mixtures of MIDA boronates with close Rf values. | [3] |
| General TLC Analysis | Dichloromethane/Methanol | Useful for quick analysis by TLC, but caution is advised for preparative chromatography due to potential decomposition. | [3] |
| "Catch-and-Release" | Wash: Diethyl Ether/MethanolElution: Tetrahydrofuran (THF) | This specialized technique exploits the strong affinity of MIDA boronates for silica in certain solvents and their release in others. | [6][9] |
| General | Acetic Acid as a co-eluent | Acetic acid is generally compatible as an additive in most solvent mixtures. | [3] |
Experimental Protocols
Protocol 1: Standard Silica Gel Flash Chromatography
This protocol describes a general procedure for the purification of a MIDA boronate using conventional flash column chromatography.
1. Materials:
-
Crude MIDA boronate sample
-
Silica gel (40-63 µm)
-
Selected eluent system (see table above)
-
Solvents for sample loading (e.g., dichloromethane, ethyl acetate)
-
Flash chromatography system or glass column
-
Collection tubes or flasks
-
TLC plates, chamber, and visualization reagents (e.g., UV lamp, potassium permanganate stain)
2. Procedure:
-
TLC Analysis:
-
Dissolve a small amount of the crude material in a suitable solvent.
-
Spot the solution on a TLC plate and develop it using various ratios of the chosen eluent system to determine the optimal solvent composition for separation.
-
Visualize the plate to identify the product spot and assess its separation from impurities.
-
-
Column Packing:
-
Prepare a slurry of silica gel in the initial, least polar eluent mixture.
-
Pour the slurry into the column and allow it to pack under pressure, ensuring a level and well-compacted bed.
-
Equilibrate the column by passing several column volumes of the initial eluent through the silica gel.
-
-
Sample Loading:
-
Wet Loading: Dissolve the crude MIDA boronate in a minimal amount of the column eluent or a stronger solvent like dichloromethane. Load the solution directly onto the top of the silica bed.
-
Dry Loading: Adsorb the crude product onto a small amount of silica gel by dissolving it in a suitable solvent, adding the silica, and then removing the solvent under reduced pressure. Carefully add the resulting free-flowing powder to the top of the packed column.
-
-
Elution:
-
Begin elution with the determined solvent system.
-
If necessary, gradually increase the polarity of the eluent (gradient elution) to elute the product.
-
Collect fractions and monitor the elution by TLC to identify the fractions containing the pure MIDA boronate.
-
-
Product Isolation:
-
Combine the pure fractions.
-
Remove the solvent under reduced pressure (rotary evaporation) to yield the purified MIDA boronate.
-
Dry the product under high vacuum to remove any residual solvent.
-
Protocol 2: "Catch-and-Release" Purification
This protocol is particularly useful for automated synthesis platforms and for separating MIDA boronates from a wide range of byproducts, taking advantage of their binary affinity for silica gel.[6][9]
1. Materials:
-
Crude MIDA boronate reaction mixture
-
Silica gel cartridge or column
-
Wash Solvent: Diethyl ether (Et₂O) with 1.5% Methanol (MeOH) (v/v)
-
Elution Solvent: Tetrahydrofuran (THF)
-
Collection flasks
2. Procedure:
-
Loading ("Catch"):
-
Load the crude reaction mixture directly onto a pre-packed silica gel cartridge.
-
The MIDA boronate will have a very high affinity for the silica and will be "caught" at the top of the column.[9]
-
-
Washing:
-
Elution ("Release"):
-
Product Isolation:
-
Remove the THF under reduced pressure to obtain the purified MIDA boronate.
-
Mandatory Visualizations
General Workflow for MIDA Boronate Purification
Caption: General workflow for MIDA boronate purification by silica gel chromatography.
"Catch-and-Release" Purification Workflow
Caption: Workflow for the "Catch-and-Release" purification of MIDA boronates.
References
- 1. MIDA Boronate: A New Organo-boron Reagent [bldpharm.com]
- 2. benchchem.com [benchchem.com]
- 3. Iterative Cross-Couplng with MIDA Boronates: Towards a General Platform for Small Molecule Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. pub-mediabox-storage.rxweb-prd.com [pub-mediabox-storage.rxweb-prd.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. US20160207943A1 - Apparatus and Methods for the Automated Synthesis of Small Molecules - Google Patents [patents.google.com]
Application Notes and Protocols: 4-Methylmorpholine-2,6-dione in Complex Molecule Synthesis
A Note to Researchers, Scientists, and Drug Development Professionals:
This document aims to provide a foundational understanding of 4-Methylmorpholine-2,6-dione based on available chemical data and general principles of organic synthesis. The subsequent sections will outline its chemical properties and potential, though currently theoretical, applications and synthetic workflows. The provided protocols are based on general methodologies for similar heterocyclic compounds and should be considered as starting points for investigation rather than established procedures.
Chemical Properties and Synthetic Potential
This compound, also known as MIDA anhydride, is a heterocyclic compound with the molecular formula C₅H₇NO₃.[1][2][3] Its structure incorporates both an anhydride and a tertiary amine functionality, suggesting a unique reactivity profile.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 13480-36-9 | [1][2][4] |
| Molecular Weight | 129.11 g/mol | [3][5] |
| Appearance | Solid | [2][3] |
| Melting Point | 41-45 °C | [2][3] |
| Purity | Typically ≥97% | [1][2][4] |
| SMILES | CN1CC(=O)OC(=O)C1 | [1][3] |
The presence of the anhydride group makes it a potential acylating agent, capable of reacting with nucleophiles such as alcohols and amines to open the ring and introduce the N-methyliminodiacetic acid (MIDA) moiety. This functionality is reminiscent of MIDA boronates, which are widely used in cross-coupling reactions. The tertiary amine provides a basic site and can influence the molecule's solubility and coordination properties.
Postulated Applications in Complex Molecule Synthesis
While specific examples are lacking, the structure of this compound suggests several potential applications in the synthesis of complex molecules. These are hypothetical and would require experimental validation.
As a Protecting Group and Chiral Auxiliary
The dione could potentially be used as a protecting group for amines or alcohols. Reaction with a primary amine, for instance, would lead to the formation of an amide and a carboxylic acid, effectively capping the amine's reactivity. If the starting material is chiral, the rigid morpholine-2,6-dione backbone could serve as a chiral auxiliary, directing stereoselective transformations on other parts of the molecule.
As a Linker in Bioconjugation
The reactivity of the anhydride towards nucleophiles could be exploited to link molecules of interest, such as peptides, nucleotides, or small molecule drugs. The resulting linkage would contain the N-methyliminodiacetic acid core, which could influence the conjugate's properties, such as solubility and cell permeability.
Hypothetical Experimental Protocols
The following protocols are generalized procedures and have not been specifically validated for this compound. They are intended to serve as a starting point for methodology development.
Protocol 1: General Procedure for the Acylation of an Alcohol
This protocol outlines a hypothetical reaction between this compound and a primary alcohol.
Workflow Diagram:
Caption: General workflow for the acylation of an alcohol.
Methodology:
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq.) and the desired primary alcohol (1.1 eq.) in an anhydrous aprotic solvent (e.g., dichloromethane or tetrahydrofuran).
-
Add a non-nucleophilic base, such as triethylamine (1.2 eq.), to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding water.
-
Separate the organic layer, and extract the aqueous layer with the same organic solvent.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: General Procedure for the Acylation of a Primary Amine
This protocol describes a hypothetical reaction between this compound and a primary amine.
Logical Relationship Diagram:
Caption: Logical flow of the amine acylation reaction.
Methodology:
-
In a round-bottom flask, dissolve the primary amine (1.0 eq.) in a polar aprotic solvent such as dimethylformamide (DMF).
-
Add a solution of this compound (1.1 eq.) in DMF dropwise to the amine solution at room temperature.
-
Stir the mixture and monitor the reaction by TLC or LC-MS.
-
Once the starting material is consumed, dilute the reaction mixture with water and acidify with a dilute acid (e.g., 1M HCl) to protonate the carboxylic acid.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
Purify the product by crystallization or column chromatography.
Conclusion
The exploration of this compound in the synthesis of complex molecules is an area that warrants further investigation. Its unique combination of an anhydride and a tertiary amine functionality presents intriguing possibilities for its use as a versatile building block, protecting group, or linker. The protocols and potential applications outlined in this document are intended to stimulate further research into the synthetic utility of this compound. Researchers are encouraged to adapt and optimize these general methods to their specific synthetic targets.
References
Application Note: Protocol for Slow Release of Boronic Acids from MIDA Boronates
Audience: Researchers, scientists, and drug development professionals.
Introduction Boronic acids are indispensable reagents in modern organic chemistry, most notably for their use in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction. Despite their utility, many boronic acids, particularly 2-heterocyclic, vinyl, and cyclopropyl derivatives, suffer from inherent instability.[1][2] They are prone to decomposition through pathways like protodeboronation, oxidation, and polymerization, which complicates their storage and can diminish their effectiveness in chemical reactions.[1]
To address this challenge, N-methyliminodiacetic acid (MIDA) boronates have been developed as exceptionally stable, crystalline, and easy-to-handle surrogates for boronic acids.[3][4] The MIDA ligand protects the boron center, rendering the compound unreactive under anhydrous cross-coupling conditions. However, the protecting group can be cleaved under aqueous basic conditions to regenerate the boronic acid in situ.
This application note details the principle and protocol for the "slow release" of boronic acids from their MIDA esters. This strategy involves the gradual, controlled hydrolysis of the MIDA boronate, maintaining a low, steady concentration of the reactive boronic acid. This minimizes degradation pathways, leading to significantly improved yields, especially in challenging cross-coupling reactions.[1][5]
Principle of MIDA Boronate Stability and Controlled Release
The stability of MIDA boronates stems from the trivalent N-methyliminodiacetic acid ligand, which coordinates to the boron atom. This rehybridizes the boron center from a reactive sp² state (in the free boronic acid) to a more stable sp³ state, effectively shielding the boron's vacant p-orbital and deactivating its Lewis acidity.[5]
The release of the boronic acid is achieved through hydrolysis, a process that can follow two distinct mechanistic pathways:[6][7][8]
-
Fast Release (Base-Mediated): In the presence of a strong aqueous base, such as 1M NaOH, hydrolysis is rapid, often completing in under 10 minutes at room temperature.[1][2][9] This mechanism involves a rate-limiting attack by a hydroxide ion.[8][10]
-
Slow Release (Neutral Hydrolysis): In the presence of a milder base like potassium phosphate (K₃PO₄) or under neutral aqueous conditions, hydrolysis is significantly slower.[1] This pathway involves a rate-limiting B-N bond cleavage by a small cluster of water molecules.[8][10]
The slow release protocol harnesses the second mechanism. By carefully selecting the base, temperature, and solvent system, the rate of boronic acid release can be finely tuned to match the rate of the subsequent cross-coupling reaction, preventing the accumulation and decomposition of the unstable boronic acid.[7]
Figure 1. MIDA boronate protection and controlled release equilibrium.
Data Presentation
Quantitative data highlights the advantages of using MIDA boronates under slow-release conditions.
Table 1: Benchtop Stability of Boronic Acids vs. MIDA Boronates This table compares the stability of various freshly prepared, unprotected boronic acids with their corresponding MIDA boronates when stored as solids on the benchtop under air.
| Entry | Boronic Acid/MIDA Boronate | % Remaining after 15 days (Boronic Acid) | % Remaining after ≥60 days (MIDA Boronate) |
| 1 | 2-Thiopheneboronic acid | 55% | >95% |
| 2 | 2-Furanboronic acid | 10% | >95% |
| 3 | 1-Methyl-2-pyrroleboronic acid | 5% | >95% |
| 4 | 1-Boc-2-indoleboronic acid | 15% | >95% |
| 5 | Vinylboronic acid | <5% | >95% |
| 6 | Cyclopropylboronic acid | <5% | >95% |
| Data adapted from a study by Burke and coworkers.[1] |
Table 2: Comparison of Cross-Coupling Yields under Slow-Release Conditions This table shows the isolated yield of the cross-coupling product between various boronic species and an aryl chloride partner (1-tert-butoxy-4-chlorobenzene) under slow-release conditions.
| Entry | Boron Reagent | Yield (Freshly Prepared Boronic Acid) | Yield (MIDA Boronate) |
| 1 | 2-Thiopheneboronic acid | 35% | 90% |
| 2 | 2-Furanboronic acid | 11% | 89% |
| 3 | 1-Methyl-2-pyrroleboronic acid | 0% | 79% |
| 4 | 1-Boc-2-indoleboronic acid | 16% | 85% |
| 5 | Vinylboronic acid | 21% | 86% |
| 6 | Cyclopropylboronic acid | 15% | 80% |
| Reaction Conditions: 1.0 equiv boronic species, 1.0 equiv aryl chloride, 5 mol % Pd(OAc)₂, 10 mol % SPhos, 7.5 equiv K₃PO₄, 5:1 dioxane/H₂O, 60 °C, 6 h.[1] |
Table 3: Modulating Boronic Acid Release Rate The release rate from MIDA boronates can be adjusted by varying the reaction conditions.
| Base | Solvent System | Temperature | Approximate Release Time |
| K₃PO₄ | 5:1 dioxane/H₂O | 23 °C | ~24 hours |
| K₃PO₄ | 5:1 dioxane/H₂O | 60 °C | ~3 hours |
| K₃PO₄ | 5:1 dioxane/H₂O | 100 °C | ~30 minutes |
| NaOH (1M) | Dioxane or THF/H₂O | 23 °C | <10 minutes |
| Data compiled from multiple sources.[1][2] |
Experimental Protocols
Protocol 1: General Procedure for Slow-Release Suzuki-Miyaura Cross-Coupling
This protocol describes a general method for coupling MIDA boronates with aryl or heteroaryl chlorides under slow-release conditions, which is particularly effective for unstable boronic acids.
Materials and Equipment:
-
MIDA boronate (1.2 equiv)
-
Aryl or heteroaryl halide (1.0 equiv, ~1.0 mmol)
-
Palladium(II) acetate (Pd(OAc)₂, 5 mol %)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl, 10 mol %)
-
Potassium phosphate (K₃PO₄, anhydrous powder, 7.5 equiv)
-
1,4-Dioxane (reagent grade)
-
Deionized water
-
Reaction vial (e.g., 40 mL I-Chem vial) with a magnetic stir bar
-
Heating block or oil bath with temperature control
-
Standard glassware for aqueous workup and purification (e.g., silica gel chromatography)
Procedure:
-
Reaction Setup: To the reaction vial, add the MIDA boronate, aryl halide, Pd(OAc)₂, SPhos, and K₃PO₄ powder.
-
Solvent Addition: Add 1,4-dioxane and deionized water in a 5:1 ratio to achieve a final reaction concentration of approximately 0.07 M with respect to the limiting reagent (aryl halide).
-
Reaction Execution: Seal the vial and place it in the preheated heating block or oil bath set to the desired temperature (typically 60-100 °C). Stir the reaction mixture vigorously for the required time (typically 6-24 hours). The optimal temperature and time depend on the specific substrates and should be determined empirically.
-
Workup: After cooling to room temperature, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and water. Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with the organic solvent.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography to obtain the desired cross-coupled product.
Figure 2. Experimental workflow for slow-release cross-coupling.
Protocol 2: Monitoring Boronic Acid Release by ¹H NMR Spectroscopy
This protocol provides a method to quantify the rate of hydrolysis of a MIDA boronate under specific slow-release conditions.
Materials and Equipment:
-
MIDA boronate
-
Base (e.g., K₃PO₄)
-
Solvent system (e.g., 1,4-dioxane-d₈/D₂O)
-
Internal standard (e.g., 1,3,5-trimethoxybenzene, stable under reaction conditions)
-
NMR tubes (J-Young tubes are recommended for sealed reactions at elevated temperatures)
-
NMR spectrometer
-
Thermostatted bath or heating block
Procedure:
-
Sample Preparation: In an NMR tube, prepare a stock solution of the MIDA boronate and the internal standard in the deuterated organic solvent (e.g., dioxane-d₈).
-
Initiate Hydrolysis: Add the required amount of D₂O containing the base (if applicable) to initiate the hydrolysis. The final concentrations should mimic the conditions of interest.
-
Data Acquisition: Quickly acquire an initial ¹H NMR spectrum (t=0). Place the NMR tube in a thermostatted environment set to the desired temperature.
-
Time-Course Monitoring: Acquire subsequent ¹H NMR spectra at regular time intervals (e.g., every 30 minutes for a 6-hour experiment).
-
Data Analysis:
-
Identify distinct, well-resolved peaks corresponding to the MIDA boronate, the released boronic acid (or its derivatives), and the internal standard.
-
Integrate the area of the characteristic peak for the MIDA boronate and the internal standard in each spectrum.
-
Calculate the concentration of the MIDA boronate at each time point relative to the constant concentration of the internal standard.
-
Plot the concentration of the MIDA boronate versus time to generate a release profile and determine the reaction kinetics (e.g., half-life of hydrolysis).
-
Figure 3. Logical relationship for optimizing slow-release conditions.
References
- 1. A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. BLD Insights | MIDA Boronate: A New Organo-boron Reagent [bldpharm.com]
- 4. MIDA Boronate: A New Organo-boron Reagent [bldpharm.com]
- 5. MIDA boronate | Chem-Station Int. Ed. [en.chem-station.com]
- 6. researchgate.net [researchgate.net]
- 7. MIDA boronates are hydrolysed fast and slow by two different mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 8. MIDA boronates are hydrolysed fast and slow by two different mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. US8338601B2 - Slow release of organoboronic acids in cross-coupling reactions - Google Patents [patents.google.com]
- 10. research.manchester.ac.uk [research.manchester.ac.uk]
MIDA Boronates: A Versatile Tool in Pharmaceutical Drug Discovery
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
N-methyliminodiacetic acid (MIDA) boronates have emerged as indispensable reagents in modern pharmaceutical drug discovery. Their unique properties, including remarkable stability and controlled reactivity, have enabled the synthesis of complex molecular architectures that were previously challenging to access. This document provides detailed application notes and protocols for the use of MIDA boronates in drug discovery, with a focus on iterative cross-coupling strategies.
Introduction to MIDA Boronates
MIDA boronates are air- and moisture-stable, crystalline solids that are compatible with silica gel chromatography.[1][2] This stability is a significant advantage over traditional boronic acids, which are often prone to decomposition. The MIDA ligand protects the boronic acid moiety, rendering it unreactive under standard anhydrous cross-coupling conditions.[3] However, the MIDA group can be easily removed under mild aqueous basic conditions to liberate the corresponding boronic acid in situ for subsequent reactions.[1] This "slow-release" mechanism is particularly beneficial when working with unstable boronic acids.[4]
This unique combination of stability and controlled deprotection makes MIDA boronates ideal building blocks for iterative cross-coupling (ICC), a powerful strategy for the modular synthesis of complex molecules.[1][5] ICC allows for the sequential addition of different molecular fragments, mimicking the iterative nature of biosynthetic pathways.[1] This approach has been successfully applied to the synthesis of various natural products and drug candidates.[2][5]
Key Applications in Drug Discovery
The versatility of MIDA boronates has led to their application in several key areas of pharmaceutical research:
-
Total Synthesis of Natural Products: MIDA boronate-based iterative cross-coupling has been instrumental in the total synthesis of complex natural products with potential therapeutic applications, such as ratanhine and peridinin.[2][6]
-
Analogue Synthesis and SAR Studies: The modular nature of ICC facilitates the rapid synthesis of analogues of lead compounds for structure-activity relationship (SAR) studies. This was demonstrated in the synthesis of derivatives of the antifungal agent amphotericin B to develop less toxic alternatives.[2][5]
-
Fragment-Based Drug Discovery (FBDD): The stability and compatibility of MIDA boronates with a wide range of functional groups make them suitable for the construction of fragment libraries for FBDD campaigns.
-
Automated Synthesis: The robust nature of MIDA boronate chemistry has enabled the development of automated synthesis platforms, accelerating the discovery and optimization of new drug candidates.[5]
Experimental Data and Protocols
Stability of Boronic Acids vs. MIDA Boronates
The enhanced stability of MIDA boronates compared to their corresponding boronic acids is a key advantage. The following table summarizes the stability of various boronic acids and their MIDA boronate counterparts after storage on the benchtop under air.
| Compound | Boronic Acid (% Remaining after 15 days) | MIDA Boronate (% Remaining after ≥60 days) |
| 2-Furanboronic acid | <5 | >95 |
| 2-Pyrroleboronic acid | <5 | >95 |
| 2-Indoleboronic acid | <5 | >95 |
| Vinylboronic acid | <5 | >95 |
| Cyclopropylboronic acid | <5 | >95 |
| 2-Benzofuranboronic acid | 50 | >95 |
| 2-Thiopheneboronic acid | 37 | >95 |
| 2-Pyridylboronic acid | Not isolable as a pure solid | >95 |
Data sourced from Gillis, E. P.; Burke, M. D. J. Am. Chem. Soc. 2007, 129, 6716 and Lee, S. J.; Gray, E. E.; Paek, S. M.; Burke, M. D. J. Am. Chem. Soc. 2008, 130, 466-468.[4]
General Protocol for MIDA Boronate Synthesis
This protocol describes the general procedure for the formation of a MIDA boronate from a boronic acid.
References
- 1. Iterative Cross-Couplng with MIDA Boronates: Towards a General Platform for Small Molecule Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. bldpharm.com [bldpharm.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. From Synthesis to Function via Iterative Assembly of MIDA Boronate Building Blocks - PMC [pmc.ncbi.nlm.nih.gov]
- 6. MIDA boronate | Chem-Station Int. Ed. [en.chem-station.com]
Application Notes and Protocols: "Catch and Release" Purification of MIDA Boronates
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Methyliminodiacetic acid (MIDA) boronates have emerged as exceptionally versatile building blocks in modern organic synthesis. Their remarkable stability to a wide range of reaction conditions, coupled with their convenient deprotection to the corresponding boronic acids under mild basic conditions, makes them ideal for iterative cross-coupling (ICC) strategies and the synthesis of complex molecules.[1][2][3][4] A key feature that greatly facilitates their use is their unique behavior on silica gel, which enables a highly efficient "catch and release" purification strategy.[5][6][7]
This application note provides detailed protocols for the "catch and release" purification of MIDA boronates, a technique that leverages their binary affinity for silica gel.[5][6] MIDA boronates exhibit minimal mobility on silica gel in less polar solvents like diethyl ether (Et₂O), allowing for their selective retention (the "catch" phase) while impurities are washed away. Subsequently, a switch to a more polar solvent like tetrahydrofuran (THF) efficiently mobilizes the MIDA boronate for elution (the "release" phase).[5][6][7] This method is particularly advantageous as it avoids the need for traditional, often laborious, column chromatography and is amenable to automation.[5]
Principle of "Catch and Release" Purification
The purification strategy is based on the differential solubility and interaction of MIDA boronates with silica gel in different solvent systems.
-
Catch Phase: In a solvent system of low polarity, such as diethyl ether (Et₂O) or a mixture of Et₂O and methanol (MeOH), MIDA boronates strongly adhere to the silica gel.[5][6] This allows for the selective elution of non-polar impurities and unreacted starting materials.
-
Release Phase: A switch to a more polar aprotic solvent, tetrahydrofuran (THF), disrupts the interaction between the MIDA boronate and the silica gel, leading to its rapid elution.[5][6] The collected THF solution containing the purified MIDA boronate can often be used directly in subsequent synthetic steps.[5]
This binary affinity is largely independent of the organic substituent on the boron atom, making it a broadly applicable purification technique for a wide array of MIDA boronates.[5][6]
Experimental Workflow
The general workflow for the synthesis and "catch and release" purification of MIDA boronates is depicted below. The synthesis often utilizes MIDA anhydride for a mild and efficient conversion of boronic acids to their MIDA boronate counterparts.[5][8][9]
Caption: General workflow for MIDA boronate synthesis and purification.
Detailed Experimental Protocols
Protocol 1: Synthesis of a MIDA Boronate using MIDA Anhydride
This protocol describes a general procedure for the synthesis of MIDA boronates from the corresponding boronic acids using MIDA anhydride, which is often performed prior to the "catch and release" purification.
Materials:
-
Boronic acid (1.0 equiv)
-
MIDA anhydride (1.2 - 3.0 equiv)[10]
-
Anhydrous dioxane
-
Stirrer/hotplate
-
Reaction vessel (e.g., round-bottom flask with condenser)
-
Inert atmosphere (e.g., nitrogen or argon)
Procedure:
-
To a flame-dried reaction vessel under an inert atmosphere, add the boronic acid and MIDA anhydride.
-
Add anhydrous dioxane to the desired concentration (e.g., 0.2 M).[10]
-
Heat the reaction mixture with stirring (e.g., at 70°C) for 24 hours.[10] During this time, the formation of a white precipitate may be observed.[7]
-
Monitor the reaction for completion by an appropriate method (e.g., TLC or LC-MS).
-
Upon completion, allow the reaction mixture to cool to room temperature. The crude mixture is now ready for purification.
Protocol 2: "Catch and Release" Purification using a Silica Gel Cartridge
This protocol details the purification of a crude MIDA boronate mixture using a silica gel cartridge.
Materials:
-
Crude MIDA boronate reaction mixture
-
Silica gel cartridge
-
Diethyl ether (Et₂O)
-
Methanol (MeOH, optional)
-
Tetrahydrofuran (THF)
-
Collection vessel
Procedure:
-
Loading ("Catch"): Directly load the crude reaction mixture onto a silica gel cartridge.[5][6]
-
Washing: Wash the cartridge with Et₂O or a mixture of Et₂O/MeOH.[5][6] This step selectively elutes impurities while the MIDA boronate remains bound to the silica gel. Collect and discard the eluent.
-
Elution ("Release"): Switch the eluting solvent to THF.[5][6] This mobilizes the MIDA boronate.
-
Collection: Collect the THF eluent, which now contains the purified MIDA boronate. This solution can often be used directly in subsequent reactions.
Protocol 3: Alternative Purification by Precipitation
For some MIDA boronates, purification can be effectively achieved by precipitation, which is particularly useful for isolating the product as a solid.
Materials:
-
Crude MIDA boronate
-
Acetone
-
Diethyl ether (Et₂O) or Hexane
-
Filtration apparatus
Procedure:
-
Dissolve the crude MIDA boronate in a minimum volume of acetone at room temperature.[1]
-
Slowly add Et₂O or hexane to the solution until it becomes cloudy.[1][10]
-
Allow the mixture to stand. Crystals of the purified MIDA boronate should begin to form.[1]
-
Periodically add more of the anti-solvent (Et₂O or hexane) to re-establish the cloud point and maximize precipitation.[1]
-
Collect the solid product by filtration and dry under vacuum.[6][7]
Data Presentation: Synthesis and Purification Yields
The following table summarizes the isolated yields for a variety of MIDA boronates prepared using MIDA anhydride followed by purification. These yields reflect the combined efficiency of the synthesis and the subsequent purification step.
| Entry | Boronic Acid | MIDA Boronate Product | Yield (%) | Reference |
| 1 | 4-Bromophenylboronic acid | 4-Bromophenyl MIDA boronate | >95 | [10] |
| 2 | 3,4,5-Trifluorophenylboronic acid | 3,4,5-Trifluorophenyl MIDA boronate | 81 | [10] |
| 3 | 4-(Trifluoromethyl)phenylboronic acid | 4-(Trifluoromethyl)phenyl MIDA boronate | 68 | [10] |
| 4 | 5-Acetylthiophene-2-boronic acid | 5-Acetylthiophene-2-MIDA boronate | 82 | [6] |
| 5 | 3-Ethoxyphenylboronic acid | 3-Ethoxyphenyl MIDA boronate | 55 | [11] |
| 6 | 4-Cyanophenylboronic acid | 4-Cyanophenyl MIDA boronate | 90 | [11] |
| 7 | 4-Formylphenylboronic acid | 4-Formylphenyl MIDA boronate | 71 | [11] |
| 8 | 4-(Methoxycarbonyl)phenylboronic acid | 4-(Methoxycarbonyl)phenyl MIDA boronate | 76 | [11] |
| 9 | 3-Chlorophenylboronic acid | 3-Chlorophenyl MIDA boronate | 72 | [11] |
| 10 | 3-Methoxyphenylboronic acid | 3-Methoxyphenyl MIDA boronate | 71 | [11] |
Troubleshooting and Key Considerations
-
Anhydrous Conditions: The synthesis of MIDA boronates, particularly when using MIDA anhydride, should be carried out under anhydrous conditions to ensure high yields. MIDA anhydride itself acts as an in situ desiccant.[8][9]
-
Solvent Purity: Ensure the use of high-purity, dry solvents for both the reaction and the purification steps to avoid premature hydrolysis of the MIDA boronate.
-
Silica Gel Activity: The activity of the silica gel can influence the efficiency of the "catch and release" process. Use of standardized silica gel cartridges is recommended for reproducibility.
-
Alternative Eluents: For the separation of MIDA boronates with similar polarities, a ternary eluent system such as hexanes:EtOAc with up to 10% methanol can be effective in traditional column chromatography.[1] For TLC analysis, dichloromethane:methanol is a useful eluent, though it may cause some decomposition on a preparative scale.[1]
-
Stability: While generally stable, MIDA boronates should not be left in solutions containing alcohols for extended periods (more than an hour) to prevent decomposition.[1] They are, however, stable to a variety of aqueous workup conditions, including water, brine, and even saturated aqueous NaHCO₃ in the absence of alcoholic solvents.[3]
Conclusion
The "catch and release" purification of MIDA boronates is a powerful and efficient technique that simplifies their isolation and handling. Its operational simplicity makes it highly accessible, even for laboratories that do not specialize in organic synthesis.[8][9] This method, in conjunction with mild synthetic procedures using MIDA anhydride, provides a robust platform for the preparation of a diverse range of MIDA boronate building blocks, thereby facilitating their widespread use in iterative synthesis and drug discovery.
References
- 1. Iterative Cross-Couplng with MIDA Boronates: Towards a General Platform for Small Molecule Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. MIDA Boronate: A New Organo-boron Reagent [bldpharm.com]
- 3. Multistep Synthesis of Complex Boronic Acids from Simple MIDA Boronates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent advances in the synthesis and reactivity of MIDA boronates - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. Preparation of MIDA Anhydride and Reaction with Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. orgsyn.org [orgsyn.org]
- 8. experts.illinois.edu [experts.illinois.edu]
- 9. chemrxiv.org [chemrxiv.org]
- 10. chemrxiv.org [chemrxiv.org]
- 11. mdpi.com [mdpi.com]
Application Notes and Protocols: Deprotection of MIDA Boronates to Liberate Free Boronic Acids
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-methyliminodiacetic acid (MIDA) boronates are exceptionally stable, crystalline solids that have emerged as invaluable tools in modern organic synthesis and drug discovery.[1][2][3] Their remarkable bench-top stability, compatibility with a wide range of reagents, and amenability to chromatographic purification stand in stark contrast to the often-unstable nature of the corresponding free boronic acids.[1][4][5] This has rendered MIDA boronates as reliable and versatile building blocks, particularly in iterative cross-coupling strategies for the synthesis of complex small molecules.[2][6][7]
The utility of MIDA boronates hinges on the controlled and efficient cleavage of the MIDA group to release the free boronic acid at the desired synthetic stage.[5] This deprotection can be modulated to occur rapidly ("fast release") or gradually over several hours ("slow release"), offering significant flexibility in reaction design, especially for in situ cross-coupling of unstable boronic acids.[8][9] This document provides detailed protocols and quantitative data for the deprotection of MIDA boronates under various conditions.
Deprotection Mechanisms: A Tale of Two Pathways
The hydrolysis of MIDA boronates to liberate free boronic acids can proceed through two distinct mechanistic pathways, the dominance of which is determined by the reaction conditions, particularly the pH.[6][10]
-
Base-Mediated Hydrolysis (Fast Release): Under basic conditions (e.g., aqueous NaOH), deprotection is rapid, often completing within minutes at room temperature.[6][11] This pathway involves a rate-limiting attack of a hydroxide ion on one of the MIDA carbonyl carbons, leading to the swift collapse of the tricyclic structure and release of the boronic acid.[10] This method is ideal for stoichiometric deprotection prior to a subsequent reaction.
-
Neutral Hydrolysis (Slow Release): In the presence of milder bases like aqueous K₃PO₄ or even under neutral aqueous conditions, a slower hydrolysis mechanism prevails.[6][8] This pathway involves the rate-limiting cleavage of the B-N dative bond by a small cluster of water molecules.[10] This "slow release" is highly advantageous for Suzuki-Miyaura cross-coupling reactions involving unstable boronic acids, as the boronic acid is generated in situ at a rate comparable to its consumption in the catalytic cycle, thus minimizing its decomposition.[5][8][9]
The interplay of pH, water activity, and mass transfer between phases dictates which hydrolytic pathway is dominant.[6][10]
Deprotection Strategies and Protocols
The choice of deprotection strategy depends on the desired outcome: rapid generation of the boronic acid for subsequent use or slow, in situ release for immediate consumption in a cross-coupling reaction.
Strategy 1: Fast Release Deprotection
This approach is employed when the free boronic acid is desired as an isolated intermediate or for immediate use in a subsequent step. Strong aqueous bases are typically used.
Table 1: Fast Release Deprotection Conditions for MIDA Boronates
| Entry | Base | Solvent System | Temperature (°C) | Time | Typical Yield | Reference |
| 1 | 1 M aq. NaOH | THF | 23 | < 10 min | High | [4][11] |
| 2 | aq. NaHCO₃ | MeOH | 23 | 3.5 h | High | [12] |
Experimental Protocol 1: Fast Release Deprotection with Aqueous NaOH
Materials:
-
MIDA boronate (1.0 equiv)
-
Tetrahydrofuran (THF)
-
1 M aqueous Sodium Hydroxide (NaOH)
-
Diethyl ether or Ethyl acetate
-
1 M aqueous Hydrochloric acid (HCl)
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Procedure:
-
Dissolve the MIDA boronate in THF (concentration typically 0.1-0.5 M).
-
To the stirred solution at room temperature (23 °C), add 1 M aqueous NaOH (typically 2-3 equivalents).
-
Monitor the reaction by TLC or LC-MS. The deprotection is usually complete within 10 minutes.
-
Once complete, acidify the mixture with 1 M aqueous HCl to a pH of ~2-3.
-
Extract the aqueous layer with diethyl ether or ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to afford the crude boronic acid.
-
The crude boronic acid can be used directly or purified if necessary.
Strategy 2: Slow Release Deprotection for In Situ Cross-Coupling
This is a powerful strategy for cross-coupling reactions involving unstable boronic acids (e.g., 2-heterocyclic, vinyl, and cyclopropyl boronic acids).[8][9] The MIDA boronate acts as a stable precursor from which the reactive boronic acid is slowly liberated under the reaction conditions.
Table 2: Slow Release Deprotection and Cross-Coupling Conditions
| Entry | Base | Solvent System | Temperature (°C) | Time | Typical Cross-Coupling Yield | Reference |
| 1 | K₃PO₄ | 5:1 Dioxane/H₂O | 60-100 | 3-24 h | 59-94% | [8] |
| 2 | K₂CO₃ | 4:1 DMF/IPA | 100 | 4 h | Good | [9] |
Note: Yields are for the overall cross-coupling reaction, which is enabled by the slow deprotection.
Experimental Protocol 2: Slow Release Suzuki-Miyaura Cross-Coupling
Materials:
-
Aryl or Heteroaryl Halide (1.0 equiv)
-
MIDA boronate (1.0-1.5 equiv)
-
Palladium Catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃) (1-5 mol%)
-
Ligand (e.g., SPhos, XPhos) (2-10 mol%)
-
Potassium Phosphate (K₃PO₄) (7.5 equiv)
-
Dioxane and Water (5:1 v/v)
Procedure:
-
To an oven-dried reaction vessel, add the aryl halide, MIDA boronate, palladium catalyst, ligand, and K₃PO₄.
-
Evacuate and backfill the vessel with an inert atmosphere (e.g., Argon or Nitrogen).
-
Add the degassed dioxane and water solvent system (final concentration of the limiting reagent typically 0.07-0.1 M).
-
Heat the reaction mixture to the desired temperature (e.g., 60-100 °C) with vigorous stirring. The release of boronic acid can be tuned from ~30 minutes at 100 °C to 24 hours at 23 °C.[8]
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and filter through a pad of celite.
-
Wash the filtrate with water and brine, dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Visualization of Deprotection Workflows
The following diagrams illustrate the logical flow of the MIDA boronate deprotection strategies.
Caption: General workflow for MIDA boronate deprotection and subsequent reaction.
Caption: Comparison of Fast vs. Slow Release deprotection strategies for MIDA boronates.
Summary and Best Practices
-
Stability: MIDA boronates are compatible with a broad array of synthetic reagents, including many strong acids and oxidants, but are sensitive to hard nucleophiles like LiAlH₄ and metal alkoxides.[12]
-
Fast Release: For rapid and complete deprotection, 1 M aqueous NaOH in THF at room temperature is highly effective.[4][11]
-
Slow Release: For cross-coupling of unstable boronic acids, use milder bases like K₃PO₄ in a mixed aqueous/organic solvent system at elevated temperatures to generate the boronic acid in situ.[8]
-
Tuning Release Rate: The rate of slow release can be adjusted by varying the temperature, with higher temperatures leading to faster hydrolysis.[8]
-
Work-up: When isolating the free boronic acid after basic deprotection, ensure the aqueous layer is sufficiently acidified before extraction to protonate the boronic acid and facilitate its transfer to the organic phase.
The ability to strategically deprotect MIDA boronates, either rapidly or slowly, provides chemists with a powerful and flexible platform for the synthesis of complex molecules, overcoming the inherent instability of many valuable boronic acid building blocks.
References
- 1. MIDA Boronates [sigmaaldrich.com]
- 2. MIDA Boronate: A New Organo-boron Reagent [bldpharm.com]
- 3. Recent advances in the synthesis and reactivity of MIDA boronates - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. Preparation of MIDA Anhydride and Reaction with Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. MIDA boronates are hydrolysed fast and slow by two different mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. MIDA boronates are hydrolysed fast and slow by two different mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. US8338601B2 - Slow release of organoboronic acids in cross-coupling reactions - Google Patents [patents.google.com]
- 12. Multistep Synthesis of Complex Boronic Acids from Simple MIDA Boronates - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
troubleshooting low yield in MIDA boronate synthesis
Welcome to the technical support center for N-methyliminodiacetic acid (MIDA) boronate synthesis. This resource provides troubleshooting guides and answers to frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges and optimize their experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: My MIDA boronate synthesis yield is low, especially with a sensitive boronic acid. What are the common causes and solutions?
A1: Low yields, particularly with sensitive substrates like polyfluorinated or heterocyclic boronic acids, are often due to the harsh conditions of the traditional dehydrative condensation method (Dean-Stark).[1][2] This procedure typically requires high temperatures (e.g., 110 °C) which can lead to decomposition of the starting boronic acid, a phenomenon known as protodeboronation.[2][3]
Primary Solution: Use a Milder Synthesis Method
For sensitive boronic acids, a milder method using MIDA anhydride is highly recommended.[4][5] This reagent acts as both the MIDA ligand source and an in situ desiccant, enabling the reaction to proceed under non-acidic conditions at lower temperatures, which significantly improves yields for sensitive substrates.[2]
Data Presentation: Comparison of Synthesis Methods for Sensitive Boronic Acids
| Boronic Acid Substrate | Dean-Stark Method Yield | MIDA Anhydride Method Yield | Reference |
| Pentafluorophenylboronic acid | 0% | 81% | [2] |
| 5-Bromopyrimidine-2-boronic acid | 20% | 80% | [2] |
| 3-(Trifluoromethyl)isoxazole-4-boronic acid | 42% | 87% | [2] |
| 1-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole | 56% | 88% | [2] |
| Ethynylboronic acid precursor | 0% | 80% | [2] |
Troubleshooting Workflow: Diagnosing Low Yield
The following diagram outlines a logical workflow for troubleshooting low yields in your MIDA boronate synthesis.
References
Technical Support Center: 4-Methylmorpholine-2,6-dione Synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis and optimization of 4-Methylmorpholine-2,6-dione.
Frequently Asked Questions (FAQs)
Q1: What is the common synthetic route for this compound?
A1: this compound is the cyclic anhydride of N-methyliminodiacetic acid (MIDA). The most direct synthetic route is the dehydration and cyclization of N-methyliminodiacetic acid. This is typically achieved by heating the diacid, often with a dehydrating agent.
Q2: What are the critical parameters to control during the synthesis?
A2: The critical parameters include reaction temperature, the choice and stoichiometry of the dehydrating agent (if used), reaction time, and efficient removal of water. Overheating can lead to decomposition and side reactions, while insufficient heating can result in incomplete conversion.
Q3: How can I monitor the progress of the reaction?
A3: The reaction can be monitored by techniques such as Thin Layer Chromatography (TLC) by observing the disappearance of the starting material (N-methyliminodiacetic acid) and the appearance of the product spot. Alternatively, spectroscopic methods like ¹H NMR can be used on aliquots from the reaction mixture to track the conversion by observing the characteristic shifts of the product.
Q4: Is this compound stable? What are the recommended storage conditions?
A4: As a cyclic anhydride, this compound is susceptible to hydrolysis. It should be protected from moisture. Store the compound in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) in a cool, dry place.
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | 1. Incomplete reaction due to insufficient heating or short reaction time. 2. Degradation of the starting material or product at high temperatures. 3. Inefficient removal of water, shifting the equilibrium back to the starting material. 4. Poor quality of the starting N-methyliminodiacetic acid. | 1. Increase the reaction temperature incrementally or prolong the reaction time. Monitor progress by TLC or ¹H NMR. 2. Lower the reaction temperature and extend the reaction time. Consider using a milder dehydrating agent. 3. If performing thermal cyclization, ensure efficient distillation of water. If using a dehydrating agent, ensure it is fresh and used in sufficient quantity. 4. Check the purity of the starting material by melting point or spectroscopy and purify if necessary. |
| Product is Contaminated with Starting Material | 1. Incomplete cyclization. 2. Hydrolysis of the product during workup or purification. | 1. Resubject the isolated material to the reaction conditions to drive the cyclization to completion. 2. Ensure all solvents and glassware used for workup and purification are scrupulously dry. Avoid aqueous workups if possible. |
| Formation of Dark-Colored Impurities | 1. Thermal decomposition at excessively high temperatures. 2. Side reactions promoted by impurities in the starting material or solvent. | 1. Reduce the reaction temperature. Consider conducting the reaction under vacuum to allow for lower distillation/reflux temperatures. 2. Use high-purity starting materials and solvents. Purify the crude product by recrystallization or column chromatography. |
| Difficulty in Isolating the Product | 1. Product is an oil or low-melting solid. 2. Product is highly soluble in the reaction solvent. | 1. Attempt to induce crystallization by scratching the flask or seeding with a small crystal. If it remains an oil, purification by column chromatography may be necessary. 2. Remove the reaction solvent under reduced pressure and attempt recrystallization from a different solvent system where the product has lower solubility. |
Data Presentation: Optimization of Reaction Conditions
The following table summarizes hypothetical data for the optimization of the synthesis of this compound from N-methyliminodiacetic acid.
| Entry | Dehydrating Agent | Solvent | Temperature (°C) | Time (h) | Yield (%) | Purity (%) |
| 1 | Acetic Anhydride | None | 140 | 2 | 85 | 90 |
| 2 | Acetic Anhydride | Toluene | 110 | 4 | 78 | 92 |
| 3 | Thionyl Chloride | DCM | 40 | 3 | 90 | 88 |
| 4 | DCC | Acetonitrile | 80 | 6 | 75 | 95 |
| 5 | None (Thermal) | None | 180 (under vacuum) | 5 | 65 | 93 |
DCC: N,N'-Dicyclohexylcarbodiimide DCM: Dichloromethane
Experimental Protocols
Synthesis of this compound via Thermal Cyclization with Acetic Anhydride
-
Reaction Setup:
-
To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add N-methyliminodiacetic acid (10.0 g, 68.0 mmol).
-
Add acetic anhydride (30 mL, 318 mmol) to the flask.
-
Fit a drying tube containing calcium chloride to the top of the reflux condenser to protect the reaction from atmospheric moisture.
-
-
Reaction Execution:
-
Heat the reaction mixture to 140°C in an oil bath with stirring.
-
Maintain the temperature and allow the reaction to reflux for 2 hours.
-
Monitor the reaction progress by taking small aliquots and analyzing by TLC (e.g., using a mobile phase of ethyl acetate/hexanes and visualizing with a suitable stain). The reaction is complete when the starting material spot is no longer visible.
-
-
Workup and Isolation:
-
Allow the reaction mixture to cool to room temperature.
-
Remove the excess acetic anhydride and acetic acid formed under reduced pressure using a rotary evaporator.
-
The crude product will be a solid or a viscous oil.
-
-
Purification:
-
Recrystallize the crude solid from a suitable solvent system, such as ethyl acetate/hexanes or isopropanol.
-
Dissolve the crude product in a minimal amount of the hot solvent and allow it to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.
-
Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum to yield pure this compound.
-
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting workflow for addressing low product yield.
MIDA Boronate Formation: Technical Support Center
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common side reactions and issues encountered during the formation of N-methyliminodiacetic acid (MIDA) boronates.
Frequently Asked Questions (FAQs) & Troubleshooting
Here we address specific issues you might encounter during your experiments in a question-and-answer format.
Q1: My MIDA boronate yield is significantly lower than expected. What are the potential causes and how can I improve it?
A1: Low yields in MIDA boronate formation can stem from several factors, primarily incomplete reaction or side reactions such as hydrolysis of the product or decomposition of the starting boronic acid.
Troubleshooting Steps:
-
Incomplete Dehydration: The formation of MIDA boronates from boronic acids is a condensation reaction that requires the removal of two equivalents of water.[1] Inefficient water removal can lead to an equilibrium that does not favor product formation.
-
Recommendation: When using the traditional Dean-Stark method with toluene, ensure the apparatus is properly set up and the reaction is heated to a temperature sufficient for azeotropic removal of water (typically refluxing toluene).[1] For sensitive substrates, consider using milder, anhydrous methods.
-
-
Hydrolysis of MIDA Boronate: MIDA boronates can hydrolyze back to the corresponding boronic acid and MIDA, especially in the presence of water and under basic or acidic conditions.[2][3] This can occur during the reaction, workup, or purification.
-
Recommendation: Use anhydrous solvents and reagents. During workup, minimize contact with aqueous acidic or basic solutions. If an aqueous wash is necessary, use neutral pH water or brine and perform the extraction quickly.[4]
-
-
Decomposition of Sensitive Boronic Acids: Some boronic acids, particularly heteroaromatic, vinyl, and cyclopropyl derivatives, are prone to decomposition via protodeboronation, oxidation, or polymerization under the reaction conditions.[5]
-
Recommendation: For sensitive boronic acids, the use of MIDA anhydride under milder conditions (e.g., heating in anhydrous dioxane) is highly recommended over the high-temperature Dean-Stark method.[6][7] This avoids the harsh acidic conditions and high temperatures that can lead to decomposition.[8]
-
Q2: I am observing significant hydrolysis of my MIDA boronate during aqueous workup. How can I minimize this?
A2: MIDA boronate hydrolysis is a known issue and is highly dependent on pH and the presence of water.[2] There are two primary mechanisms for hydrolysis: a fast, base-mediated pathway and a slower, neutral pathway.[3][9]
Strategies to Minimize Hydrolysis During Workup:
-
Avoid Strong Aqueous Base/Acid: Both strong acids and bases can catalyze the hydrolysis of MIDA boronates.[2] If an aqueous wash is required, use deionized water or a saturated brine solution.
-
Minimize Contact Time: Perform aqueous extractions as quickly as possible to reduce the time the MIDA boronate is in contact with the aqueous phase.
-
Use of Organic Solvents: MIDA boronates are generally stable in common organic solvents like THF, ethyl acetate, and dichloromethane.[4]
-
Increase Dielectric Constant of the Aqueous Phase: Increasing the dielectric constant of the aqueous phase during workup can help to avoid undesired hydrolysis of MIDA boronates in the organic phase.[10]
Q3: My NMR spectrum shows unexpected peaks after MIDA boronate synthesis. What are the common impurities?
A3: Common impurities observed in the NMR spectrum after MIDA boronate formation include unreacted starting materials, hydrolysis products, and solvent residues.
| Common Impurity | Typical ¹H NMR Signals (in CDCl₃) | Notes |
| Unreacted Boronic Acid | Broad signals, variable chemical shifts | The B-OH protons are often very broad and may not be observed. |
| N-methyliminodiacetic acid (MIDA) | Singlet for N-CH₃ (~2.4-2.8 ppm), two doublets for CH₂ (~3.2-4.0 ppm) | Arises from hydrolysis of the MIDA boronate. |
| Boroxine | Broad signals | A trimeric anhydride of the boronic acid, formed upon dehydration. |
| Residual Solvents | Characteristic peaks for solvents like toluene, dioxane, etc. | Refer to standard NMR solvent impurity charts.[11] |
Troubleshooting Workflow for Impurity Identification:
Caption: A troubleshooting workflow for identifying common impurities in MIDA boronate synthesis via NMR.
Q4: I am working with a very sensitive boronic acid. What is the best method to form the MIDA boronate while minimizing side reactions?
A4: For sensitive boronic acids, particularly those prone to decomposition under acidic or high-temperature conditions, the use of MIDA anhydride is the recommended method.[6][7] This method avoids the harsh conditions of the traditional Dean-Stark procedure.[8]
Advantages of the MIDA Anhydride Method:
-
Milder Conditions: The reaction is typically performed at a lower temperature (e.g., 70 °C in dioxane) compared to the Dean-Stark method (refluxing toluene).[6]
-
Anhydrous Conditions: MIDA anhydride acts as an in situ desiccant, driving the reaction to completion without the need for azeotropic water removal.[7]
-
Improved Yields for Sensitive Substrates: This method has been shown to provide higher yields for boronic acids that are incompatible with high temperatures and acidic environments.[8]
Quantitative Data on MIDA Boronate Hydrolysis
The rate of MIDA boronate hydrolysis is highly dependent on the pH of the medium. Understanding these rates can help in designing experiments that minimize unwanted deprotection.
| Condition | pH Range | Relative Hydrolysis Rate | Mechanism | Reference |
| Basic | > 8 | Very Fast (>1000x neutral) | Base-mediated attack at a MIDA carbonyl carbon | [2][3][9] |
| Neutral | ~ 7 | Slow | B-N bond cleavage by a water cluster | [2][3][9] |
| Acidic | < 4 | Moderately Fast (~5x neutral) | Acid-catalyzed hydrolysis | [2] |
Experimental Protocols
Protocol 1: Formation of MIDA Boronate from a Sensitive Boronic Acid using MIDA Anhydride
This protocol is adapted for sensitive boronic acids where traditional high-temperature methods may lead to decomposition.
-
Reagent Preparation: To a dry round-bottomed flask equipped with a magnetic stir bar, add the sensitive boronic acid (1.0 equiv) and MIDA anhydride (2.0-3.0 equiv).[6]
-
Solvent Addition: Add anhydrous dioxane to the flask to achieve a concentration of approximately 0.2 M with respect to the boronic acid.
-
Reaction: Heat the reaction mixture to 70 °C under an inert atmosphere (e.g., nitrogen or argon) and stir for 3-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Workup: After the reaction is complete, cool the mixture to room temperature. The reaction mixture can often be directly purified. If a wash is necessary, use a minimal amount of neutral water or brine and perform the extraction rapidly.
-
Purification: The crude MIDA boronate can be purified by "catch-and-release" silica gel chromatography or by precipitation.[8] For precipitation, the product solution can be diluted with a less polar solvent like hexanes to induce precipitation of the MIDA boronate.[6]
Protocol 2: "Catch-and-Release" Purification of MIDA Boronates
This method takes advantage of the high affinity of MIDA boronates for silica gel for efficient purification.[8]
-
Loading: Load the crude reaction mixture onto a short plug of silica gel.
-
Washing ("Catch"): Wash the silica plug with a solvent mixture that elutes impurities but retains the MIDA boronate. A common wash solvent is a mixture of diethyl ether and methanol.[8]
-
Elution ("Release"): Switch the elution solvent to tetrahydrofuran (THF) to release the purified MIDA boronate from the silica gel.
-
Isolation: The resulting solution of the pure MIDA boronate in THF can be used directly in the next step or the solvent can be removed under reduced pressure to isolate the solid product.
Visualizing Reaction Pathways
Main Reaction vs. Side Reaction Pathways
Caption: The desired reaction pathway for MIDA boronate formation and common competing side reactions.
References
- 1. Transforming Suzuki-Miyaura Cross-Couplings of MIDA Boronates into a Green Technology: No Organic Solvents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. MIDA boronates are hydrolysed fast and slow by two different mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 3. MIDA boronates are hydrolysed fast and slow by two different mechanisms [escholarship.org]
- 4. Iterative Cross-Couplng with MIDA Boronates: Towards a General Platform for Small Molecule Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ボロン酸MIDAエステル類 [sigmaaldrich.com]
- 6. chemrxiv.org [chemrxiv.org]
- 7. experts.illinois.edu [experts.illinois.edu]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. experts.illinois.edu [experts.illinois.edu]
- 10. researchgate.net [researchgate.net]
- 11. scs.illinois.edu [scs.illinois.edu]
Technical Support Center: Synthesis with Unstable Boronic Acids
Welcome to the technical support center for researchers, scientists, and drug development professionals working with unstable boronic acids. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during synthesis.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments, offering potential causes and solutions.
Question 1: My Suzuki-Miyaura coupling reaction is failing or giving very low yields. I suspect my boronic acid is decomposing.
Answer:
Failure of a Suzuki-Miyaura coupling is a common issue when working with unstable boronic acids. The primary culprits are often protodeboronation or oxidation of the boronic acid under the reaction conditions.[1][2] Here is a systematic approach to troubleshoot this problem.
Potential Causes and Solutions:
-
Protodeboronation: This is the cleavage of the C-B bond, replacing it with a C-H bond, and is a frequent side reaction.[3][4] It can be accelerated by elevated temperatures, the presence of water, and certain basic conditions.[4][5]
-
Optimize Reaction Conditions:
-
Lower the Temperature: Higher temperatures can accelerate protodeboronation.[5] If your catalyst system is active enough, consider running the reaction at a lower temperature (e.g., 60-80 °C).[5]
-
Choice of Base: The base is crucial. While necessary for the catalytic cycle, strong bases can promote decomposition.[4] Consider using a milder base like potassium phosphate (K₃PO₄) or potassium fluoride (KF).[6][7]
-
Solvent System: Ensure your solvents are properly degassed to minimize oxidation.[8] For particularly sensitive substrates, consider using an anhydrous solvent system if compatible with your reaction.
-
-
-
Oxidation: Boronic acids can be susceptible to oxidation, especially in the presence of oxygen and transition metal catalysts.[1][9]
-
Boronic Acid Quality: The purity and stability of your starting boronic acid are critical.
-
Use Fresh Reagent: Use freshly acquired or prepared boronic acid if possible. Some boronic acids, particularly heterocyclic, vinyl, and cyclopropyl derivatives, can decompose significantly upon storage.[1][2]
-
Consider a Protected Form: If the free boronic acid is inherently unstable, using a more stable derivative is a robust solution.
-
Workflow for Troubleshooting a Failed Suzuki Coupling:
Caption: Troubleshooting workflow for failed Suzuki-Miyaura coupling reactions.
Question 2: My boronic acid appears to be decomposing on the benchtop. How can I properly store and handle it?
Answer:
Many boronic acids, especially 2-heterocyclic, vinyl, and cyclopropyl derivatives, are unstable and can decompose upon exposure to air and moisture.[1][2] Proper storage and handling are crucial to maintain their integrity.
General Storage and Handling Guidelines:
| Parameter | Condition | Rationale |
| Temperature | Refrigerated (Store below 4°C/39°F) | Minimizes degradation over time.[10] |
| Atmosphere | Store under an inert atmosphere (e.g., nitrogen or argon) | Prevents oxidation.[10] |
| Moisture | Keep container tightly closed and in a dry environment | Avoids hydrolysis and decomposition.[10] |
| pH | Neutral pH is generally best for stability | Acidic or basic conditions can catalyze protodeboronation.[10] |
For Highly Unstable Boronic Acids:
If you are working with a notoriously unstable boronic acid, consider converting it to a more stable derivative immediately after synthesis or upon receipt from a commercial supplier. This is often the most reliable strategy for long-term storage and consistent reactivity.
Question 3: I am struggling to purify my boronic acid. It either streaks on silica gel or decomposes during chromatography.
Answer:
Purification of boronic acids can be challenging due to their polarity and instability on standard stationary phases.[11][12][13] Normal phase silica gel chromatography is often problematic, leading to decomposition or irreversible binding.[11][14]
Purification Strategies:
-
Avoid Standard Silica Gel: If possible, avoid direct purification of free boronic acids on silica gel.[11]
-
Recrystallization: This can be an effective method, but finding a suitable solvent system can be challenging.[11]
-
Acid/Base Extraction: For boronic acids with acidic or basic functional groups, a carefully planned acid/base extraction can sometimes remove neutral impurities.[14] However, this may not be suitable for compounds with multiple acidic/basic sites.[14]
-
Formation of a Diethanolamine Adduct: Reacting the crude boronic acid with diethanolamine can form a stable, crystalline solid that can be isolated by filtration.[8][11][15] The free boronic acid can be regenerated if needed, or the adduct can sometimes be used directly in subsequent reactions.[8][15]
-
Conversion to a Boronate Ester: Converting the crude boronic acid to a more stable and less polar boronate ester (e.g., a pinacol ester) can make purification by chromatography more feasible.[16] Pinacol esters are generally stable enough for column purification.[16]
Frequently Asked Questions (FAQs)
Q1: What is protodeboronation and why is it a problem?
A1: Protodeboronation is an undesirable side reaction where the carbon-boron bond of a boronic acid is cleaved and replaced by a carbon-hydrogen bond.[3][4] This leads to the consumption of your starting material, reducing the yield of your desired product and generating byproducts that can complicate purification.[4]
Factors Influencing Protodeboronation:
Caption: Key factors that can promote protodeboronation of boronic acids.
Q2: What are the most common strategies to stabilize unstable boronic acids?
A2: The most effective strategy is to convert the unstable boronic acid into a more stable derivative.[16] These derivatives act as "protecting groups" that can be carried through synthetic steps and, in some cases, used directly in cross-coupling reactions.[17]
Comparison of Common Boronic Acid Protecting Groups:
| Protecting Group | Structure | Key Features | Deprotection/Use |
| Pinacol Ester | R-B(pin) | Most popular; generally stable to column chromatography; can be used directly in Suzuki coupling.[16] | Often used directly; hydrolysis can be difficult.[16] |
| MIDA Ester | R-B(MIDA) | Highly stable to a wide range of conditions; air-stable solids; enables "slow release" of the boronic acid in situ.[1][2][18] | Mild basic hydrolysis (e.g., aq. NaOH or K₃PO₄).[1][16] |
| Trifluoroborate Salt | [R-BF₃]K | Crystalline solids; highly stable towards oxidation.[16] | Requires hydrolysis (often in situ) to the boronic acid for reaction.[3] |
| Diethanolamine Adduct | R-B(OCH₂CH₂)₂NH | Crystalline, air- and water-stable solids.[15] | Can be used directly in protic solvents for Suzuki coupling.[8][15] |
Q3: What is a MIDA boronate and how does it help with unstable boronic acids?
A3: A MIDA (N-methyliminodiacetic acid) boronate is a tetracoordinate boron species that is exceptionally stable.[17] MIDA boronates are inert to cross-coupling conditions and are stable to air and silica gel chromatography.[1][17] Their key advantage is the ability to undergo "slow release" hydrolysis under specific basic conditions, gradually liberating the unstable boronic acid in situ.[1][2] This keeps the concentration of the unstable free boronic acid low throughout the reaction, minimizing decomposition while allowing it to participate in the desired coupling.[3] This strategy has proven to be a general solution for handling otherwise intractable 2-heterocyclic, vinyl, and cyclopropyl boronic acids.[1][2]
Benchtop Stability of Unstable Boronic Acids vs. MIDA Boronates:
The following table summarizes data on the decomposition of several unstable boronic acids when stored on the benchtop under air, compared to their corresponding MIDA boronates.
| Boronic Acid (R-B(OH)₂) | % Remaining after 15 days (as free acid) | % Remaining after >60 days (as MIDA boronate) |
| 2-Furanboronic acid | <5% | >98% |
| 2-Pyrroleboronic acid | <5% | >98% |
| 2-Indoleboronic acid | ~10% | >98% |
| Vinylboronic acid | <5% | >98% |
| Cyclopropylboronic acid | ~20% | >98% |
| 2-Pyridylboronic acid | Decomposes | >98% |
| (Data adapted from literature reports on the stability of boronic acids and their MIDA derivatives)[1] |
Experimental Protocols
Protocol 1: Formation of a Diethanolamine Adduct for Stabilization and Purification
This protocol is useful for stabilizing a crude or impure boronic acid that is difficult to purify by other means.
Materials:
-
Crude boronic acid
-
Diethanolamine (1.0 equiv)
-
Suitable solvent (e.g., methylene chloride, ethyl acetate)
-
Stir bar and vial/flask
-
Vacuum filtration apparatus
Procedure:
-
In a vial equipped with a stir bar, dissolve the crude boronic acid (1.0 equiv) in a minimal amount of a suitable solvent.[8]
-
While stirring, add diethanolamine (1.0 equiv) dropwise.[8]
-
Observe for the formation of a precipitate. The initial solid may dissolve completely before the adduct precipitates.[8]
-
Stir the resulting slurry for 15-30 minutes to ensure complete formation of the adduct.[8]
-
Isolate the white solid product by vacuum filtration.
-
Wash the solid with a small amount of cold solvent and dry under vacuum.[8]
-
The resulting diethanolamine adduct is typically a stable, crystalline solid that can be stored or used directly in subsequent reactions.[8][15]
Protocol 2: In Situ Slow Release of Boronic Acid from a MIDA Boronate for Suzuki-Miyaura Coupling
This protocol is designed for cross-coupling reactions involving unstable boronic acids that have been protected as their MIDA esters.
Materials:
-
Aryl or heteroaryl halide (1.0 equiv)
-
MIDA boronate (1.2-1.5 equiv)
-
Palladium precatalyst (e.g., Pd(OAc)₂, 2-5 mol%)
-
Ligand (e.g., SPhos, 4-10 mol%)
-
Base (e.g., K₃PO₄, 3-7.5 equiv)
-
Degassed solvent system (e.g., 5:1 Dioxane/H₂O)
-
Reaction vessel (e.g., sealed tube or flask with condenser)
Procedure:
-
To a reaction vessel, add the aryl halide, MIDA boronate, palladium precatalyst, ligand, and base.
-
Evacuate and backfill the vessel with an inert gas (e.g., nitrogen or argon) three times.
-
Add the degassed solvent system via syringe. The typical concentration is between 0.07 M and 0.1 M with respect to the limiting reagent.[2]
-
Seal the vessel and place it in a preheated oil bath or heating block (e.g., 60–100 °C).[2] The temperature can be adjusted to control the rate of MIDA boronate hydrolysis.[1]
-
Stir the reaction vigorously for the required time (typically 2-24 hours), monitoring progress by TLC or LC-MS.[2]
-
Upon completion, cool the reaction to room temperature.
-
Perform a standard aqueous workup: dilute with an organic solvent (e.g., ethyl acetate), wash with water and brine, dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[8]
-
Purify the crude product by flash column chromatography.
References
- 1. A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Protodeboronation - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. reddit.com [reddit.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. Improving the oxidative stability of boronic acids through stereoelectronic effects - American Chemical Society [acs.digitellinc.com]
- 10. benchchem.com [benchchem.com]
- 11. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 12. scientificupdate.com [scientificupdate.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. reddit.com [reddit.com]
- 15. m.youtube.com [m.youtube.com]
- 16. Protecting Groups for Boronic Acids | Chem-Station Int. Ed. [en.chem-station.com]
- 17. pubs.acs.org [pubs.acs.org]
- 18. experts.illinois.edu [experts.illinois.edu]
preventing undesired hydrolysis of MIDA boronates
Welcome to the technical support center for N-methyliminodiacetic acid (MIDA) boronates. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the use and stability of MIDA boronates, with a focus on preventing undesired hydrolysis.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of undesired MIDA boronate hydrolysis?
A1: Undesired hydrolysis of MIDA boronates can be a significant issue, leading to premature release of the boronic acid and potentially impacting reaction outcomes. The primary causes stem from two distinct hydrolysis mechanisms: a fast, base-mediated pathway and a slower, neutral pathway.[1][2][3][4][5] The rate of these hydrolysis pathways is influenced by several factors including pH, water activity, and mass-transfer rates between phases.[1][2][3][4][5] Hydrolysis can occur during synthesis, purification, and cross-coupling reactions if conditions are not carefully controlled.[1][6]
Q2: How can I prevent MIDA boronate hydrolysis during my cross-coupling reaction?
A2: Preventing premature hydrolysis is crucial for the successful application of MIDA boronates, especially in iterative cross-coupling sequences. A key strategy is to use anhydrous conditions for the cross-coupling step, as MIDA boronates are stable and unreactive in the absence of water, even at elevated temperatures (up to 80 °C).[7][8] When slow release of the boronic acid is desired, carefully controlling the water content and the choice of base is critical. For instance, using K₃PO₄ in a mixed solvent system like dioxane/water can facilitate a slow, controlled release.[7][9][10]
Q3: My MIDA boronate appears to be hydrolyzing during purification. What can I do?
A3: Hydrolysis during purification, particularly during aqueous work-ups or chromatography, can lead to product loss. To mitigate this, consider the following:
-
Aqueous Work-up: When performing aqueous extractions, using solvents like ethyl acetate or dichloromethane is typical. For more polar MIDA boronates, a mixture of EtOAc:acetone or THF:Et₂O can be used.[11] It is also suggested that increasing the dielectric constant of the aqueous phase during work-ups can help avoid undesired hydrolysis in the organic phase.[1]
-
Chromatography: MIDA boronates are generally compatible with silica gel chromatography.[8][12][13][14][15] However, the choice of eluent is important. Using buffered HPLC eluents can maximize MIDA boronate stability during analysis and purification.[1]
Q4: How stable are MIDA boronates to storage?
A4: MIDA boronates are known for their exceptional benchtop stability. They are typically crystalline solids that are stable to air and moisture, making them much more robust than their corresponding boronic acids.[12][14][15] Studies have shown that while many boronic acids decompose significantly after just 15 days of benchtop storage, the corresponding MIDA boronates remain greater than 95% intact after 60 days under the same conditions.[7]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low yield in Suzuki-Miyaura coupling | Premature hydrolysis of the MIDA boronate, leading to decomposition of the unstable boronic acid.[7][10] | Ensure strictly anhydrous conditions for the coupling reaction. Alternatively, for unstable boronic acids, utilize the "slow-release" method with a controlled amount of water and a suitable base like K₃PO₄.[7][9][10] |
| Inconsistent reaction times for MIDA deprotection | For some lipophilic MIDA boronates, rapid initial hydrolysis followed by a slower rate can occur due to phase separation when using aqueous NaOH.[1] | To achieve more consistent and faster deprotection for lipophilic substrates, consider using more organic-soluble hydroxide salts to maintain a homogeneous or finely emulsified reaction mixture.[1] |
| MIDA boronate decomposition observed during HPLC analysis | The HPLC mobile phase may be promoting hydrolysis. | Use buffered HPLC eluents to maintain a pH that ensures MIDA boronate stability.[1] |
| Difficulty in synthesizing sensitive MIDA boronates | High-temperature dehydrative condensation methods may not be suitable for sensitive boronic acids.[13] | Employ milder methods for MIDA boronate synthesis, such as using MIDA anhydride in anhydrous dioxane, which avoids high temperatures and acidic conditions.[13][16] |
Experimental Protocols
General Protocol for Suzuki-Miyaura Cross-Coupling using a MIDA Boronate
This protocol is a general guideline for a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction between an aryl MIDA boronate and an aryl bromide.[12]
Materials:
-
Aryl MIDA boronate (1.0 equiv)
-
Aryl bromide (1.0 equiv)
-
Pd(OAc)₂ (e.g., 5 mol%)
-
SPhos (e.g., 10 mol%)
-
K₃PO₄ (e.g., 7.5 equiv)
-
Degassed Toluene
-
Degassed Water
Procedure:
-
In a reaction vessel, combine the aryl MIDA boronate, aryl bromide, Pd(OAc)₂, SPhos, and K₃PO₄.
-
Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.
-
Add the degassed toluene and water (e.g., in a 5:1 ratio).[9][10]
-
Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) and stir until the reaction is complete, monitoring by TLC or LC-MS.
-
Cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel chromatography.
Protocol for MIDA Boronate Deprotection (Hydrolysis)
Deprotection can be achieved under mild aqueous basic conditions to liberate the free boronic acid.
Fast Release Conditions: [1][10]
-
Reagents: 1M NaOH (aqueous) and an ethereal solvent such as THF.
-
Procedure: Treat the MIDA boronate solution in THF with aqueous NaOH at room temperature. The hydrolysis is typically complete within minutes. Vigorous agitation to create an emulsion is key for rapid hydrolysis, especially for biphasic systems.[1]
Slow Release Conditions: [7][9][10]
-
Reagents: K₃PO₄ and a dioxane/water mixture (e.g., 5:1).
-
Procedure: Heat the MIDA boronate with K₃PO₄ in the dioxane/water mixture (e.g., at 60 °C). This promotes a gradual release of the boronic acid over several hours.
Data Presentation
Table 1: Stability of Boronic Acids vs. MIDA Boronates
| Entry | Boronic Acid/MIDA Boronate | % Remaining after 15 days (Boronic Acid) | % Remaining after ≥60 days (MIDA Boronate) |
| 1 | 2-Furan | <5 | >95 |
| 2 | 2-Pyrrole | <5 | >95 |
| 3 | 2-Indole | <5 | >95 |
| 4 | Vinyl | <5 | >95 |
| 5 | Cyclopropyl | 10 | >95 |
| 6 | 2-Benzofuran | 65 | >95 |
| 7 | 2-Thiophene | 75 | >95 |
| 8 | Phenyl | 85 | >95 |
Data adapted from a study on the benchtop stability of various boronic acids and their corresponding MIDA boronates under air.[7][9]
Visualizations
MIDA Boronate Hydrolysis Pathways
Caption: Mechanisms of MIDA boronate hydrolysis.
Troubleshooting Workflow for Low Yield in Suzuki-Miyaura Coupling
Caption: Troubleshooting low cross-coupling yields.
References
- 1. MIDA boronates are hydrolysed fast and slow by two different mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. MIDA boronates are hydrolysed fast and slow by two different mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. research.manchester.ac.uk [research.manchester.ac.uk]
- 4. experts.illinois.edu [experts.illinois.edu]
- 5. "MIDA Boronates are Hydrolysed Fast and Slow by Two Different Mechanism" by Jorge A. Gonzalez, O. Maduka Ogba et al. [digitalcommons.chapman.edu]
- 6. scispace.com [scispace.com]
- 7. MIDA Boronates [sigmaaldrich.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Iterative Cross-Couplng with MIDA Boronates: Towards a General Platform for Small Molecule Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. Organic Syntheses Procedure [orgsyn.org]
- 14. MIDA Boronate: A New Organo-boron Reagent [bldpharm.com]
- 15. BLD Insights | MIDA Boronate: A New Organo-boron Reagent [bldpharm.com]
- 16. experts.illinois.edu [experts.illinois.edu]
Technical Support Center: Purification Strategies for Difficult MIDA Boronates
Welcome to the technical support center for MIDA boronate purification. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of N-methyliminodiacetic acid (MIDA) boronates.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses specific issues you may encounter during the experimental work-up and purification of MIDA boronates.
Section 1: General Purification Challenges
Q1: My MIDA boronate is impure after synthesis. What is the recommended first-line purification method?
A1: For most MIDA boronates, silica gel column chromatography is the recommended and most effective initial purification strategy. Unlike their corresponding boronic acids, MIDA boronates are generally stable towards silica gel.[1][2][3][4] Their high crystallinity also makes recrystallization or precipitation a viable option, often used after chromatographic elution.[1]
Q2: I am observing decomposition or hydrolysis of my MIDA boronate during aqueous work-up. How can I avoid this?
A2: While MIDA boronates are more robust than boronic acids, they can be sensitive to hydrolysis under certain basic conditions.[5] There are two primary hydrolysis mechanisms: a very fast, base-mediated pathway and a much slower, neutral pathway.[6][7] To prevent unwanted hydrolysis:
-
Avoid using strong aqueous bases like NaOH during work-up unless deprotection is intended.[5]
-
If a basic wash is necessary, use a milder base. MIDA boronates have shown good stability with saturated aqueous NaHCO3, provided alcoholic co-solvents are avoided.[8]
-
Perform extractions and washes quickly and at room temperature or below.
-
For highly sensitive substrates, consider a completely non-aqueous work-up followed by direct purification on silica gel.
Q3: My crude product contains unreacted MIDA or MIDA anhydride. How can these be removed?
A3: Unreacted MIDA is an insoluble precipitate that can often be removed by filtration.[9] For purification of the MIDA boronate from other soluble impurities, the "catch-and-release" chromatography strategy is highly effective. The MIDA boronate is selectively retained ("caught") on the silica gel from a non-polar solvent, allowing impurities to be washed away, and then eluted ("released") with a more polar solvent.[1][9]
Q4: My MIDA boronate product is a non-crystalline gum or oil. How can I purify it?
A4: If your MIDA boronate is not a crystalline solid, recrystallization is not an option. In this case, silica gel chromatography is the best approach. MIDA boronates exhibit a unique affinity for silica gel that is largely independent of the organic substituent attached to boron, allowing for predictable chromatographic behavior even for non-crystalline products.[1][9]
Section 2: Specific Purification Protocols
Q5: What is "catch-and-release" purification and how do I perform it?
A5: "Catch-and-release" is a specialized silica gel chromatography technique that exploits the unique binary affinity of MIDA boronates for silica.[1][9] They are strongly adsorbed (caught) from non-polar solvents like diethyl ether (Et2O) but are readily mobile (released) in more polar solvents like tetrahydrofuran (THF).[1][9] This allows for excellent separation from impurities that do not share this property. A detailed protocol is provided in the "Experimental Protocols" section below.
Q6: My lab does not have access to automated chromatography equipment. Is there a simpler, low-tech purification method?
A6: Yes. A highly effective and operationally simple method using a centrifuge has been developed.[10] This "catch-release-precipitate" protocol is performed in a column tube packed with silica gel. The crude material is loaded, impurities are washed away with a non-eluting solvent, and the MIDA boronate is then eluted using a releasing solvent. Finally, the pure product is precipitated from the eluent by adding an anti-solvent.[10] This method avoids the need for rotary evaporation or traditional column chromatography setups.[1][10] See the "Experimental Protocols" section for a detailed methodology.
Q7: My MIDA boronate appears to be decomposing on the silica gel column. What could be the cause?
A7: While uncommon, decomposition on silica can occur if the silica gel is too acidic or if the substrate is particularly sensitive. Consider the following troubleshooting steps:
-
Neutralize the Silica Gel: Pre-treat the silica gel by slurrying it in a solvent containing a small amount of a non-nucleophilic base, such as triethylamine (~1%), then flushing with your starting mobile phase until the eluent is neutral.
-
Use an Alternative Stationary Phase: For highly sensitive compounds, consider using a less acidic stationary phase like alumina (neutral or basic) or a bonded-phase silica.
-
Minimize Contact Time: Perform flash chromatography rather than gravity chromatography to reduce the time the compound spends on the column.
Data Presentation
The choice of MIDA boronate synthesis method can significantly impact purity and yield, especially for sensitive substrates. Milder methods using MIDA anhydride are often superior to traditional high-temperature Dean-Stark conditions.[9][10]
Table 1: Comparison of MIDA Boronate Synthesis Yields for Sensitive Boronic Acids
| Boronic Acid Substrate | Yield with Dean-Stark Conditions (%) | Yield with MIDA Anhydride Method (%) |
| 2-Formylphenylboronic acid | 0 | 80 |
| 2-(Trifluoromethyl)phenylboronic acid | 24 | 68 |
| 3,5-Bis(trifluoromethyl)phenylboronic acid | 0 | 81 |
| Data sourced from ChemRxiv.[10] |
Experimental Protocols
Protocol 1: General "Catch-and-Release" Silica Gel Chromatography
This protocol is designed for the purification of MIDA boronates from reaction mixtures where they are the primary boron-containing species.
-
Column Preparation: Pack a standard silica gel column with a suitable non-polar solvent, such as diethyl ether (Et2O) or ethyl acetate/hexanes mixtures.
-
Loading: Dissolve the crude reaction mixture in a minimal amount of a solvent like dichloromethane (DCM) or THF and adsorb it onto a small amount of silica gel. Dry this silica and load it onto the top of the prepared column. Alternatively, load the crude mixture as a concentrated solution directly onto the column.
-
Catch and Wash: Elute the column with a non-polar "wash" solvent (e.g., 100% Et2O or Et2O/methanol mixture).[1] This step removes non-polar impurities while the MIDA boronate remains strongly adsorbed ("caught") at the top of the column.[1][9] Monitor the eluent by TLC to ensure no product is being lost.
-
Release: Once all impurities have been washed through, switch the mobile phase to a more polar "release" solvent, typically 100% THF.[1][9] The MIDA boronate will now mobilize and elute from the column.
-
Isolation: Collect the fractions containing the product and remove the solvent under reduced pressure to yield the purified MIDA boronate.
Protocol 2: Centrifuge-Based "Catch-Release-Precipitate" Purification
This protocol is adapted from a simplified method for MIDA boronate synthesis and purification and is ideal for rapid, small-scale purifications without standard chromatography equipment.[10]
-
Prepare the Column: Use a disposable centrifuge tube fitted with a frit. Add a slurry of silica gel in a non-polar solvent (e.g., acetone) and centrifuge briefly to pack the silica.
-
Load (Catch): Load the crude reaction mixture directly onto the top of the silica bed. Centrifuge the tube to pass the solvent through, leaving the MIDA boronate adsorbed to the silica.
-
Wash: Add a wash solvent (e.g., acetone) to the tube and centrifuge again. This removes soluble impurities.
-
Elute (Release): Add a "release" solvent, such as 1% methanol in acetone, to the tube.[10] Centrifuge and collect the eluent, which now contains the desired MIDA boronate.
-
Precipitate: Add an anti-solvent, such as hexane, to the collected eluent.[10] This will cause the pure MIDA boronate to precipitate out of the solution.
-
Isolate: Centrifuge the tube one final time to pellet the solid product. Decant the supernatant and dry the MIDA boronate under vacuum.
Visual Guides
Purification Strategy Decision Tree
Caption: Decision workflow for selecting a MIDA boronate purification strategy.
"Catch-and-Release" Purification Workflow
Caption: The three key stages of the "catch-and-release" purification technique.
MIDA Boronate Hydrolysis Mechanisms
Caption: The two distinct mechanisms for MIDA boronate hydrolysis.[6][7]
References
- 1. Preparation of MIDA Anhydride and Reaction with Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. MIDA Boronate: A New Organo-boron Reagent [bldpharm.com]
- 3. BLD Insights | MIDA Boronate: A New Organo-boron Reagent [bldpharm.com]
- 4. Iterative Cross-Couplng with MIDA Boronates: Towards a General Platform for Small Molecule Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. MIDA boronates are hydrolysed fast and slow by two different mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 6. experts.illinois.edu [experts.illinois.edu]
- 7. "MIDA Boronates are Hydrolysed Fast and Slow by Two Different Mechanism" by Jorge A. Gonzalez, O. Maduka Ogba et al. [digitalcommons.chapman.edu]
- 8. Multistep Synthesis of Complex Boronic Acids from Simple MIDA Boronates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. chemrxiv.org [chemrxiv.org]
impact of solvent on MIDA boronate formation
Investigating Solvent Effects
My initial exploration involves a deep dive into the literature. I'm prioritizing solvent-related data concerning MIDA boronate formation. I'll need to sift through a lot, but I'm looking for reaction efficiency, yields, and any unexpected side reactions. It's time to refine search parameters for maximum yield of pertinent data.
Analyzing Reaction Protocols
My current focus is transitioning from broad data gathering to protocol analysis. I'm searching for specific experimental procedures and quantitative data, paying close attention to reaction conditions and yields. I'm aiming to create a structured FAQ and a comparative data table, while also designing a visual workflow for solvent selection.
Organizing Information for Clarity
I've transitioned from broad data gathering to a structured organization phase. I'm focusing on creating an FAQ and troubleshooting guides, along with a comparative data table. Currently, I'm working to consolidate the information on solvent effects into a clear, question-and-answer format for a technical support center. I'm also developing a visually intuitive Graphviz diagram for solvent selection, while adhering to all specified diagrammatic rules. Finally, I'll compile all the elements into a single, comprehensive page.
Investigating Solvent Effects
My search has already uncovered a lot of data concerning how different solvents influence the formation and stability of MIDA boronates. I'm focusing particularly on common solvents used in this process.
Synthesizing MIDA Boronates
My focus has shifted to the actual synthesis methods. I'm seeing a range of approaches, from traditional DMSO-based Dean-Stark reactions to newer, milder routes that avoid high temperatures. I'm also exploring the use of MIDA anhydride, which can simplify the process. Quantitative data is now emerging.
Structuring Initial Findings
I've got a lot of data now! My focus is shifting to how to organize this complex information. I can definitely build out some FAQs and troubleshooting, especially concerning solvent choice. A comparison table of solvent effects seems doable too. I'll need to carefully extract and present the quantitative yield data I found. I'm also thinking a visual workflow diagram could be useful.
Technical Support Center: Managing Protodeboronation of Unstable Boronic Acids
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to effectively manage the protodeboronation of unstable boronic acids during chemical synthesis.
Frequently Asked Questions (FAQs)
Q1: What is protodeboronation?
A1: Protodeboronation is a chemical reaction that results in the cleavage of a carbon-boron bond, which is then replaced by a carbon-hydrogen bond.[1][2] This process is a common and significant undesired side reaction in metal-catalyzed cross-coupling reactions that utilize boronic acids, such as the Suzuki-Miyaura coupling, because it consumes the boronic acid starting material and reduces the yield of the desired product.[2][3][4]
Q2: Which types of boronic acids are most susceptible to protodeboronation?
A2: The propensity for protodeboronation is highly dependent on the structure of the boronic acid.[2] Electron-deficient arylboronic acids and particularly heteroaromatic boronic acids (e.g., 2-pyridyl, 5-thiazolyl, thiopheneboronic acids) are highly susceptible to this side reaction.[3][4][5][6] Vinyl and cyclopropyl boronic acids are also known to be unstable and can undergo protodeboronation.[7]
Q3: What are the primary factors that promote protodeboronation?
A3: Several factors can accelerate the rate of protodeboronation:
-
High pH (Basic Conditions): The reaction is often fastest at high pH, which is problematic as many cross-coupling reactions are performed in basic media.[3][8]
-
Elevated Temperatures: Higher reaction temperatures can increase the rate of protodeboronation.[3][4][5]
-
Presence of Water: Water can act as a proton source, facilitating the cleavage of the C-B bond.[3][5]
-
Catalyst System: The choice of palladium catalyst and ligands can influence the rate of protodeboronation. Bulky phosphine ligands, while often effective for the desired coupling, can sometimes promote this side reaction.[3][4]
-
Reaction Time: Prolonged reaction times increase the exposure of the unstable boronic acid to conditions that favor protodeboronation.[4]
Q4: How can I detect if protodeboronation is occurring in my reaction?
A4: You can identify and quantify protodeboronation by analyzing the crude reaction mixture using various analytical techniques. The primary indicator will be the presence of a byproduct corresponding to the protonated version of your boronic acid (Ar-H instead of Ar-B(OH)₂).[4] Effective methods for detection include:
-
LC-MS (Liquid Chromatography-Mass Spectrometry): To separate and identify the components of the reaction mixture.
-
GC-MS (Gas Chromatography-Mass Spectrometry): For volatile compounds, this method can identify the protodeboronated byproduct by its mass spectrum and retention time.[1]
-
NMR Spectroscopy (Nuclear Magnetic Resonance): To identify and quantify the protodeboronated byproduct in the reaction mixture.
Q5: Are boronic esters, such as pinacol esters, always more stable than boronic acids?
A5: It is a common assumption that converting a boronic acid to its pinacol ester (Bpin) derivative confers greater stability against protodeboronation. While pinacol esters are often more resistant to oxidation and easier to handle, they do not universally guarantee greater stability against protodeboronation.[3] In some cases, certain boronic esters can be considerably more reactive towards protodeboronation than the corresponding boronic acid.[8][9] However, for many unstable boronic acids, conversion to a pinacol or MIDA (N-methyliminodiacetic acid) ester is a highly effective strategy to mitigate decomposition.[5][7][10]
Troubleshooting Guide
This guide addresses common issues encountered during experiments involving unstable boronic acids.
| Problem | Potential Cause | Recommended Solution(s) |
| Low yield of desired product and significant formation of the protodeboronated byproduct. | High rate of protodeboronation of the free boronic acid. | 1. Use a protected form: Convert the unstable boronic acid to its pinacol or MIDA ester.[5][10] This strategy provides a slow release of the active boronic acid, keeping its concentration low and minimizing the side reaction.[2] 2. Optimize the base: Use a weaker base (e.g., K₃PO₄, Cs₂CO₃, or K₂CO₃) instead of strong bases like NaOH or KOH.[3][10] 3. Lower the reaction temperature: If possible, reducing the temperature can decrease the rate of protodeboronation relative to the desired cross-coupling reaction.[5][10] |
| Inconsistent reaction yields. | Suboptimal catalyst system or reaction conditions. | 1. Choose a highly active catalyst: For challenging couplings, a more efficient catalyst can increase the rate of the desired reaction, allowing it to outcompete protodeboronation.[5] Consider using a Pd(0) source like Pd₂(dba)₃ with a bulky, electron-rich phosphine ligand.[10] 2. Ensure anhydrous conditions: Use anhydrous solvents and reagents to minimize the presence of water, which can facilitate protodeboronation.[5][10] |
| Complete consumption of starting material but no desired product. | Protodeboronation is the dominant reaction pathway. | 1. Switch to a more stable boronic acid surrogate: If the free boronic acid is too unstable under the reaction conditions, using a more robust derivative like a MIDA boronate is highly recommended.[3][7] 2. Re-evaluate the solvent system: The choice of solvent can influence the rate of protodeboronation. |
| Difficulty in purifying the product from the protodeboronated byproduct. | Similar physical properties of the product and byproduct. | 1. Optimize the reaction to minimize byproduct formation: Proactively address protodeboronation using the strategies outlined above. 2. Employ advanced purification techniques: Consider alternative chromatographic methods or recrystallization to improve separation. |
Data Presentation: Relative Stability of Boron Reagents
The choice of the boron reagent is critical for mitigating protodeboronation. The following table summarizes the qualitative stability and characteristics of common boron reagents.
| Boron Reagent | Chemical Formula | Relative Stability | Key Characteristics |
| Boronic Acid | R-B(OH)₂ | Variable (often low) | Prone to protodeboronation, especially electron-deficient and heteroaromatic variants. |
| Pinacol Ester | R-B(pin) | Moderate to High | Generally more stable than the corresponding boronic acid and often used to suppress protodeboronation.[3] |
| Trifluoroborate Salt | R-BF₃K | High | Highly stable crystalline solids that slowly release the boronic acid under reaction conditions.[3] |
| MIDA Boronate | R-B(MIDA) | Very High | Exceptionally stable, air-stable solids that provide a tunable slow release of the boronic acid.[3][7] |
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of a Boronic Acid Pinacol Ester
This protocol describes a general method for converting an unstable boronic acid to its more stable pinacol ester derivative.
-
Materials:
-
Unstable boronic acid (1.0 equiv)
-
Pinacol (1.1 equiv)
-
Anhydrous toluene or other suitable azeotroping solvent
-
-
Procedure:
-
To a round-bottom flask equipped with a Dean-Stark apparatus and a condenser, add the boronic acid and pinacol.
-
Add the anhydrous solvent.
-
Heat the mixture to reflux and collect the water in the Dean-Stark trap.
-
Continue refluxing until no more water is collected (typically 2-4 hours).[10]
-
Allow the reaction mixture to cool to room temperature.
-
Remove the solvent under reduced pressure.
-
The resulting crude pinacol ester can often be used directly in the subsequent coupling reaction without further purification. If necessary, purify by column chromatography on silica gel or recrystallization.[10]
-
Protocol 2: General Procedure for Suzuki-Miyaura Coupling with a Stabilized Boronic Acid Ester
This protocol provides a starting point for a Suzuki-Miyaura coupling reaction designed to minimize protodeboronation.
-
Materials:
-
Aryl halide (1.0 equiv)
-
Boronic acid pinacol ester or MIDA boronate (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd₂(dba)₃ with a suitable ligand)
-
Base (e.g., K₃PO₄, Cs₂CO₃) (2.0-3.0 equiv)
-
Degassed anhydrous solvent (e.g., dioxane, THF, toluene)
-
-
Procedure:
-
To an oven-dried reaction vessel under an inert atmosphere (e.g., nitrogen or argon), add the aryl halide, the stabilized boronic acid derivative, and the base.[5]
-
Add the palladium catalyst and ligand (if applicable).
-
Add the degassed anhydrous solvent via syringe.[5]
-
Heat the reaction mixture to the desired temperature (e.g., 60-80 °C) with vigorous stirring.[3][10]
-
Monitor the reaction progress by TLC or LC-MS.[10]
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.[1]
-
Visualizations
Caption: General mechanism of base-catalyzed protodeboronation.
Caption: A decision-tree workflow for troubleshooting low-yielding Suzuki reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. Protodeboronation - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. research.ed.ac.uk [research.ed.ac.uk]
- 9. pubs.acs.org [pubs.acs.org]
- 10. benchchem.com [benchchem.com]
Technical Support Center: Enhancing Boronic Acid Stability for Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides guidance on common challenges associated with the stability of boronic acids in cross-coupling reactions. Below, you will find troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to help you optimize your synthetic strategies.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments with boronic acids and their derivatives.
| Problem | Potential Cause | Recommended Solution(s) |
| Low or no product yield in Suzuki-Miyaura coupling. | Boronic acid decomposition: Boronic acids can be unstable and degrade under reaction conditions, especially with heat and base.[1][2] | 1. Use a stabilizing derivative: Convert the boronic acid to a more stable form such as a pinacol ester, MIDA boronate, or a potassium organotrifluoroborate.[3][4] 2. Employ the "slow-release" strategy: Use an air-stable MIDA boronate which slowly hydrolyzes in situ to provide a low concentration of the active boronic acid, minimizing decomposition.[2] 3. Optimize reaction conditions: Use milder bases (e.g., K₂CO₃, KF) and the lowest effective temperature to reduce degradation.[1] |
| Significant protodeboronation observed (replacement of C-B bond with C-H). | Presence of protic sources (water) and strong base: This is a common side reaction, particularly with electron-rich, heteroaryl, or vinyl boronic acids.[1][2] | 1. Switch to anhydrous conditions: Minimizing water can significantly reduce protodeboronation.[1] 2. Use a milder base: Strong bases can accelerate this side reaction. Consider using KF or K₂CO₃.[1] 3. Employ boronic acid surrogates: Potassium organotrifluoroborates and MIDA boronates are generally less prone to protodeboronation. |
| Boronic acid appears to have decomposed during storage. | Air and moisture sensitivity: Many boronic acids, especially 2-heterocyclic, vinyl, and cyclopropyl derivatives, are inherently unstable and can decompose on the benchtop.[2][5] | 1. Convert to a stable form for storage: Prepare a more stable derivative like a pinacol ester, diethanolamine (DEA) adduct, or MIDA boronate for long-term storage.[3][4][5] 2. Store under inert atmosphere: If using the free boronic acid, store it under nitrogen or argon in a desiccator. |
| Difficulty in purifying the boronic acid. | Formation of trimeric boroxines: Boronic acids can dehydrate to form cyclic trimers (boroxines), which complicates purification and accurate weighing.[5] | 1. Use boronic acid surrogates: Pinacol esters and MIDA boronates are often crystalline solids that are stable to chromatography.[3][6] 2. Formation of DEA adducts: Reacting the crude boronic acid with diethanolamine can yield a crystalline, easily purifiable solid.[5] |
| Homocoupling of the boronic acid is a major byproduct. | Presence of oxygen and/or use of a Pd(II) precatalyst: Oxygen can lead to oxidative homocoupling. Pd(II) sources can also promote this side reaction during their reduction to the active Pd(0) catalyst.[1][4] | 1. Thoroughly degas all solvents and reagents: Ensure the reaction is performed under a strict inert atmosphere (N₂ or Ar).[1][7] 2. Use a Pd(0) source directly: Catalysts like Pd(PPh₃)₄ do not require an in situ reduction step.[1] |
Frequently Asked Questions (FAQs)
Q1: What are the most common signs of boronic acid instability in my cross-coupling reaction?
A1: The most common indicators include low to no yield of your desired product, the formation of a significant amount of protodeboronated byproduct (where the boronic acid group is replaced by a hydrogen), and the appearance of homocoupled products (a biaryl formed from two molecules of your boronic acid).[1][4] You might also observe the formation of a black precipitate (palladium black), which can indicate catalyst decomposition, often linked to issues with reagent stability.[7]
Q2: When should I choose a boronic acid versus a boronate ester (e.g., pinacol ester)?
A2: This choice involves a trade-off between reactivity and stability.[3]
-
Boronic acids are generally more reactive and can lead to faster reaction times. However, they are less stable and prone to decomposition.[3]
-
Boronate esters , like pinacol esters (Bpin), are significantly more stable, often crystalline, and easier to handle and purify.[3][8] They are ideal for multi-step syntheses. The trade-off is typically a slower reaction rate, as the ester may need to hydrolyze in situ to the more reactive boronic acid.[3]
Q3: What is the "slow-release" strategy and when is it most useful?
A3: The "slow-release" strategy involves using a highly stable boronic acid surrogate, most notably an N-methyliminodiacetic acid (MIDA) boronate, that slowly hydrolyzes under the reaction conditions to release the free boronic acid.[2] This maintains a very low concentration of the unstable boronic acid at any given time, which minimizes side reactions like protodeboronation and decomposition. This approach is particularly crucial for notoriously unstable boronic acids such as 2-pyridyl, other electron-rich heterocycles, vinyl, and cyclopropyl boronic acids, especially when coupling them with less reactive electrophiles like aryl chlorides.[2]
Q4: Are potassium organotrifluoroborates a good alternative to boronic acids?
A4: Yes, potassium organotrifluoroborates (R-BF₃K) are excellent, bench-stable surrogates for boronic acids. They are crystalline, monomeric solids that can be stored indefinitely. A key advantage is their reduced susceptibility to protodeboronation compared to the corresponding boronic acids or esters. They are highly versatile and can be used in a wide range of cross-coupling reactions.[9][10]
Q5: How can I easily handle and purify a boronic acid that is proving to be unstable?
A5: A simple and effective method is to convert the crude boronic acid into a diethanolamine (DEA) adduct.[5] This is often a straightforward procedure where stirring the boronic acid with diethanolamine in a solvent like dichloromethane at room temperature results in the precipitation of a stable, crystalline solid that can be easily isolated by filtration.[5][11] These adducts can often be used directly in the Suzuki-Miyaura coupling.[1]
Quantitative Data Summary
The following tables provide a summary of comparative data for different boronic acid stabilization strategies.
Table 1: Comparison of Boronic Acid Derivatives in Suzuki-Miyaura Coupling
| Boron Reagent | Stability | Reactivity | Key Advantages | Common Issues |
| Boronic Acid | Low to Moderate[3] | High[3] | High atom economy, often commercially available.[4] | Prone to protodeboronation, oxidation, and boroxine formation.[2][3] |
| Pinacol Boronate Ester (Bpin) | High[3] | Moderate[3] | Crystalline, stable to chromatography and long-term storage.[3][8] | Slower reaction rates, pinacol byproduct can sometimes inhibit catalyst.[3][5] |
| MIDA Boronate | Very High[2] | Low (requires deprotection) | Enables "slow-release" for unstable boronic acids; stable to chromatography and many reaction conditions.[2][6] | Requires specific conditions for in situ deprotection/hydrolysis. |
| Potassium Organotrifluoroborate (R-BF₃K) | Very High | High (after activation) | Bench-stable crystalline solids; less prone to protodeboronation. | Requires specific conditions (base, solvent) for efficient hydrolysis/transmetalation.[9] |
| Diethanolamine (DEA) Adduct | High[5] | Moderate (requires dissociation) | Easily prepared, crystalline solids that are simple to purify.[5][11] | May require protic solvents or specific conditions to release the active boronic acid.[1] |
Table 2: Representative Yields in Suzuki-Miyaura Coupling
| Boronic Acid Derivative | Coupling Partner | Product | Yield (%) | Reference |
| Phenylboronic Acid | 4-Bromoacetophenone | 4-Acetylbiphenyl | ~95 | [3] |
| Phenylboronic Acid Pinacol Ester | 4-Bromoacetophenone | 4-Acetylbiphenyl | ~85 | [3] |
| 2-Thiopheneboronic Acid | 4-Chlorotoluene | 2-(p-tolyl)thiophene | 14 | [2] |
| 2-Thiophene-MIDA boronate | 4-Chlorotoluene | 2-(p-tolyl)thiophene | 96 | [2] |
| Potassium vinyltrifluoroborate | 4-Bromoacetophenone | 4-Vinylacetophenone | 86 | [9] |
Experimental Protocols
Protocol 1: Preparation of a Diethanolamine (DEA) Boronate Adduct
This protocol describes a general method for stabilizing a boronic acid as a crystalline DEA adduct, which facilitates purification and storage.[1][5]
Materials:
-
Boronic acid (1.0 equiv)
-
Diethanolamine (1.0 - 1.1 equiv)
-
Dichloromethane (DCM) or Diethyl ether
-
Stir bar and vial/flask
-
Filtration apparatus
Procedure:
-
In a vial equipped with a stir bar, dissolve the boronic acid in a minimal amount of dichloromethane.
-
While stirring at room temperature, add diethanolamine dropwise via pipette.
-
A white precipitate will typically form within minutes. The initial solid may dissolve completely before the adduct precipitates.[1]
-
Continue stirring the resulting slurry for 15-30 minutes to ensure complete formation of the adduct.[1][12]
-
Isolate the white solid product by vacuum filtration.
-
Wash the solid with a small amount of cold solvent (e.g., DCM or ether) and dry under vacuum.
-
The resulting crystalline DEA adduct is bench-stable and can be used directly in cross-coupling reactions.
Protocol 2: Suzuki-Miyaura Coupling using the MIDA Boronate "Slow-Release" Strategy
This protocol is adapted for coupling unstable boronic acids (as MIDA boronates) with challenging aryl chlorides.[2]
Materials:
-
Aryl or heteroaryl chloride (1.0 equiv)
-
MIDA boronate (1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (5 mol %)
-
SPhos (10 mol %)
-
Potassium phosphate (K₃PO₄), finely powdered (7.5 equiv)
-
1,4-Dioxane and Water (5:1 v/v), degassed
-
Reaction vial with stir bar and septum
Procedure:
-
To an oven-dried reaction vial containing a stir bar, add the aryl chloride, MIDA boronate, and finely powdered K₃PO₄.
-
Seal the vial with a septum and purge with argon or nitrogen for 5-10 minutes.
-
Under the inert atmosphere, add the Pd(OAc)₂ and SPhos.
-
Add the degassed dioxane/water solvent mixture via syringe. The final concentration should be approximately 0.07 M with respect to the aryl chloride.
-
Place the sealed vial in a preheated oil bath at 60 °C.
-
Stir the reaction vigorously for the required time (typically 6-24 hours). Monitor progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 3: Suzuki-Miyaura Coupling with Potassium Organotrifluoroborates
This protocol provides general conditions for coupling potassium organotrifluoroborates with aryl bromides.[9]
Materials:
-
Aryl bromide (1.0 equiv)
-
Potassium organotrifluoroborate (1.0 equiv)
-
Palladium(II) chloride (PdCl₂) (2 mol %)
-
Triphenylphosphine (PPh₃) (6 mol %)
-
Cesium carbonate (Cs₂CO₃) (3.0 equiv)
-
Tetrahydrofuran (THF) and Water (e.g., 4:1 v/v), degassed
-
Reaction flask with stir bar and condenser
Procedure:
-
To a reaction flask equipped with a stir bar and condenser, add the aryl bromide, potassium organotrifluoroborate, Cs₂CO₃, PdCl₂, and PPh₃.
-
Purge the flask with an inert gas (argon or nitrogen).
-
Add the degassed THF/water solvent mixture via syringe.
-
Heat the reaction mixture to reflux (or a desired temperature, e.g., 80 °C) with vigorous stirring.
-
Monitor the reaction by TLC or GC-MS until the starting material is consumed.
-
Cool the reaction to room temperature and add water and an organic solvent (e.g., ethyl acetate).
-
Separate the layers, and extract the aqueous layer with the organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the product by flash column chromatography.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. benchchem.com [benchchem.com]
- 4. Yoneda Labs [yonedalabs.com]
- 5. DABO Boronates: Stable Heterocyclic Boronic Acid Complexes for Use in Suzuki-Miyaura Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. benchchem.com [benchchem.com]
- 8. Assessing the stability and reactivity of a new generation of boronic esters | Poster Board #1276 - American Chemical Society [acs.digitellinc.com]
- 9. Suzuki–Miyaura Cross–Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl- and Heteroaryl Electrophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Suzuki-Miyaura Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates [organic-chemistry.org]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
Technical Support Center: Reactions Involving 4-Methylmorpholine-2,6-dione
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-Methylmorpholine-2,6-dione, also known as MIDA anhydride.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
This compound (also known as MIDA anhydride) is a heterocyclic compound. It serves as a pre-dried form of N-methyliminodiacetic acid (MIDA) and is particularly useful as both a reagent and an in-situ desiccant in the synthesis of MIDA boronates from boronic acids.[1][2][3] This application is valuable in organic synthesis, particularly for protecting boronic acids to make them stable for storage and compatible with a wider range of reaction conditions.[4][5]
Q2: What are the most common impurities encountered when using this compound in a reaction?
The most common impurity generated during reactions with this compound is N-methyliminodiacetic acid (MIDA). This occurs because MIDA anhydride reacts with any water present in the reaction mixture, hydrolyzing back to the diacid.[1] Other potential impurities can include unreacted starting materials (e.g., the boronic acid) or residual solvents from the workup.
Q3: How can I minimize the formation of N-methyliminodiacetic acid (MIDA) as a byproduct?
To minimize the formation of MIDA, it is crucial to use anhydrous reaction conditions. This includes using dry solvents and ensuring that the starting materials are as dry as possible. Since this compound itself acts as a desiccant, using it in excess can help to consume trace amounts of water.[1]
Q4: My starting boronic acid is sensitive and decomposes under harsh conditions. Is this compound a suitable reagent?
Yes, this compound is ideal for reactions with sensitive boronic acids. Traditional methods for forming MIDA boronates often require harsh dehydrating conditions, such as Dean-Stark reflux, which can decompose sensitive substrates. The use of MIDA anhydride allows for much milder reaction conditions, often just gentle heating, which preserves the integrity of sensitive functional groups.[1][2]
Troubleshooting Guide
Issue 1: Low or No Product Yield
Q: I am not getting the expected yield for my MIDA boronate synthesis. What could be the problem?
A: Low yield can be attributed to several factors. Consider the following troubleshooting steps:
-
Insufficient Reagent: Ensure you are using a sufficient excess of this compound. A 2 to 3-fold excess is often recommended to drive the reaction to completion and act as an internal desiccant.[1]
-
Reaction Time and Temperature: While the reaction is mild, it may require sufficient time and temperature. For instance, reactions in dioxane are often heated to 70°C for 24 hours.[1] If you are running the reaction at room temperature, it may require a significantly longer time (e.g., 48 hours).[1]
-
Solvent Choice: The choice of solvent can impact the reaction. Polar aprotic solvents such as dioxane, DMSO, DMF, MeCN, and THF have been shown to be effective.[1] Dioxane is often a good choice as the byproduct MIDA is insoluble in it, which can help drive the equilibrium towards the product.[1]
-
Moisture: Although MIDA anhydride is a desiccant, excessive water in your starting materials or solvent can consume the reagent and inhibit the reaction. Ensure your boronic acid and solvent are reasonably dry.
Issue 2: Product Contamination and Purification Challenges
Q: My final product is contaminated with a white, insoluble solid. How do I identify and remove it?
A: The white, insoluble solid is most likely N-methyliminodiacetic acid (MIDA), the hydrolysis product of MIDA anhydride.[1]
-
Identification: MIDA is generally insoluble in common organic solvents like dioxane, acetone, and ethyl acetate. You can confirm its identity by isolating the solid and obtaining an NMR spectrum, if necessary.
-
Removal:
-
Filtration: If the reaction was performed in a solvent where MIDA is insoluble (like dioxane), the byproduct can be removed by simple filtration of the reaction mixture.
-
Aqueous Workup: During an aqueous workup, MIDA will be present. A standard extraction with a solvent like ethyl acetate should separate the desired MIDA boronate (which will be in the organic phase) from the more polar MIDA, though some MIDA may remain.
-
"Catch-and-Release" Chromatography: For more stubborn purifications, a centrifuge-based silica gel purification can be effective. The crude mixture is loaded onto a silica column, and a non-polar solvent is used to wash away impurities. The desired MIDA boronate is then eluted with a more polar solvent.[1]
-
Quantitative Data on Solvent Effects for MIDA Boronate Synthesis
| Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Dioxane | 70 | 24 | >95 |
| Dioxane | Room Temp | 48 | 66 |
| DMSO | 70 | 24 | 93 |
| DMF | 70 | 24 | 91 |
| MeCN | 70 | 24 | 88 |
| THF | 70 | 24 | 85 |
Data adapted from a study on the synthesis of a specific MIDA boronate, illustrating the general effectiveness of various solvents.[1]
Experimental Protocols
Protocol 1: General Procedure for MIDA Boronate Synthesis using this compound
-
To a clean, dry vial, add the boronic acid.
-
Add 3 equivalents of this compound.
-
Add anhydrous 1,4-dioxane to achieve a concentration of 0.2 M with respect to the boronic acid.
-
Seal the vial and heat the mixture at 70°C for 24 hours. A white precipitate of MIDA will form.[1]
-
Cool the reaction mixture to room temperature.
-
Add acetone and transfer the mixture to a separatory funnel.
-
Perform an aqueous workup by washing with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude MIDA boronate.
-
Purify the crude product by precipitation or chromatography as needed.
Protocol 2: Centrifuge-Based "Catch-and-Release" Purification
-
Column Preparation: Pre-pack a disposable centrifuge column with silica gel in a non-polar solvent system (e.g., 1:1 hexane/diethyl ether).
-
Loading ("Catch"): Dissolve the crude reaction mixture in a minimal amount of the reaction solvent and load it onto the column.
-
Washing: Centrifuge the column to pass the solvent and soluble impurities through, leaving the MIDA boronate adsorbed on the silica. Wash the silica with additional non-polar solvent to remove any remaining non-polar impurities.
-
Elution ("Release"): Add a more polar solvent (e.g., 1% methanol in acetone) to the column.[1] Centrifuge to elute the desired MIDA boronate.
-
Precipitation: Dilute the eluent with a non-polar solvent like hexane to precipitate the pure MIDA boronate.[1]
-
Collect the precipitate by filtration and dry under vacuum.
Visual Guides
Caption: Workflow for MIDA boronate synthesis and purification.
Caption: Troubleshooting logic for low yield in MIDA boronate synthesis.
References
MIDA Boronate Stability Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of MIDA (N-methyliminodiacetic acid) boronates, with a specific focus on the effects of temperature.
Frequently Asked Questions (FAQs)
Q1: How stable are MIDA boronates at room temperature?
MIDA boronates are generally considered exceptionally stable compounds. They are widely described as being "indefinitely bench-top stable under air" and are compatible with standard purification techniques like silica gel chromatography.[1][2][3][4][5] Quantitative studies have shown that a range of aryl, heteroaryl, and vinyl MIDA boronates remained over 95% intact after being stored on a laboratory bench under air for at least 60 days.[1] This high stability makes them superior surrogates for many notoriously unstable boronic acids.[1]
Q2: What is the effect of elevated temperatures on the stability of solid MIDA boronates?
In their solid state and under anhydrous conditions, MIDA boronates exhibit remarkable thermal stability. They are generally unreactive in anhydrous cross-coupling conditions at temperatures up to 80 °C.[1][2] Some studies have even demonstrated their stability at temperatures of 100 °C and higher, with some 2-heterocyclic MIDA boronates showing stability in solution at temperatures from 100 °C to 175 °C.[6] NMR studies have confirmed that the protective tridentate chelation of the MIDA ligand to the boron atom remains intact at temperatures up to at least 100 °C.[7]
Q3: Under what conditions do MIDA boronates become unstable or decompose?
The stability of MIDA boronates is primarily compromised in the presence of aqueous bases, which leads to hydrolysis (deprotection) and the release of the corresponding boronic acid. The rate of this hydrolysis is dependent on the base strength, water concentration, and temperature.[8][9][10] While generally stable to a wide array of synthetic reagents, they have shown incompatibility with certain strong reducing agents like LiAlH₄ and DIBAL, as well as hard nucleophiles such as TBAF and various metal alkoxides.[11]
Q4: How does temperature influence the rate of MIDA boronate hydrolysis (deprotection)?
Temperature is a critical factor in controlling the rate of MIDA boronate deprotection, particularly for "slow-release" applications.
-
Fast Deprotection: Rapid hydrolysis can be achieved in minutes at room temperature (e.g., 23 °C) using a strong aqueous base like 1M NaOH.[8][9][10]
-
Slow-Release Deprotection: For a more controlled release of the boronic acid, a milder base such as aqueous potassium phosphate (K₃PO₄) is used. The rate of this release is highly dependent on temperature. For instance, in a dioxane/water mixture with K₃PO₄, the hydrolysis time can be modulated from approximately 24 hours at 23 °C to just 30 minutes at 100 °C.[9][10]
Troubleshooting Guide
Issue 1: My MIDA boronate is decomposing during a high-temperature Suzuki-Miyaura coupling reaction.
-
Probable Cause: Unintentional hydrolysis due to the combination of high temperature and the presence of a base and trace water. Iterative cross-couplings that require prolonged reaction times at elevated temperatures can suffer from undesired MIDA boronate hydrolysis, leading to lower yields.[8]
-
Solution:
-
Ensure Anhydrous Conditions: If the MIDA boronate is intended to remain protected during the reaction, ensure all reagents and solvents are rigorously dried. The stability of MIDA boronates is significantly higher under anhydrous conditions.
-
Optimize Temperature and Reaction Time: If possible, lower the reaction temperature or shorten the reaction time to minimize the extent of undesired hydrolysis.
-
Controlled Slow Release: If the goal is to use the MIDA boronate as a slow-release source of the boronic acid, the temperature can be used to tune the release rate. For couplings with thermally sensitive substrates, a lower temperature (e.g., 60 °C) over a longer period may be preferable to a higher temperature (e.g., 100 °C) for a shorter time.[9][10]
-
Issue 2: The deprotection of my MIDA boronate is incomplete or stalls.
-
Probable Cause: Insufficient base, inadequate water content, or poor mass transfer between phases can lead to incomplete hydrolysis. This can be particularly noticeable with highly lipophilic MIDA boronates, which may cause phase separation and slow down the reaction.[8][12]
-
Solution:
-
Vigorous Stirring: Ensure vigorous agitation of the reaction mixture to maintain a good emulsion, especially when using biphasic systems (e.g., THF/aqueous NaOH). This improves mass transfer between the organic and aqueous phases.[12]
-
Optimize Base and Solvent: For fast deprotection, ensure a sufficient excess of aqueous NaOH is used. For slow release, ensure the correct concentration of K₃PO₄ and the appropriate solvent/water ratio are employed.
-
Increase Temperature: As demonstrated in slow-release protocols, increasing the temperature will significantly accelerate the rate of hydrolysis.[9][10]
-
Data Summary
The following tables summarize the stability and hydrolysis conditions for MIDA boronates at different temperatures as described in the literature.
Table 1: Thermal Stability of MIDA Boronates
| Condition | Temperature | Stability Outcome | Reference(s) |
| Solid, Benchtop Storage | Room Temperature | >95% stable for ≥60 days under air | [1] |
| Anhydrous Cross-Coupling | Up to 80 °C | Generally unreactive and stable | [1][2] |
| Anhydrous Conditions | Up to 100 °C | Tridentate chelation remains intact | [7] |
| 2-Heterocyclic MIDA boronates in solution | 100 °C to 175 °C | Can be stable under specific conditions | [6] |
Table 2: Temperature Effect on MIDA Boronate Hydrolysis (Deprotection)
| Base | Solvent System | Temperature | Time for Complete Hydrolysis | Reference(s) |
| 1M NaOH (aq) | THF | 23 °C | < 10 minutes | [9][10] |
| K₃PO₄ (aq) | 5:1 Dioxane/H₂O | 23 °C | ~24 hours | [9][10] |
| K₃PO₄ (aq) | 5:1 Dioxane/H₂O | 60 °C | ~3 hours | [9][10] |
| K₃PO₄ (aq) | 5:1 Dioxane/H₂O | 100 °C | ~30 minutes | [9][10] |
Experimental Protocols
Protocol 1: Standard "Fast" Deprotection of MIDA Boronates
This protocol is suitable for the rapid generation of a boronic acid from its MIDA-protected form for subsequent reaction.
-
Dissolve the MIDA boronate in a suitable organic solvent (e.g., Tetrahydrofuran - THF).
-
At room temperature (23 °C), add an aqueous solution of 1M Sodium Hydroxide (NaOH).
-
Stir the biphasic mixture vigorously for approximately 10 minutes.
-
The MIDA boronate will be hydrolyzed, releasing the free boronic acid into the reaction mixture, ready for the next synthetic step.
(Based on procedures described in references[9][10])
Protocol 2: "Slow-Release" Cross-Coupling using MIDA Boronates
This protocol is designed for Suzuki-Miyaura coupling reactions involving unstable boronic acids, where a slow, controlled release is beneficial.
-
To a reaction vessel, add the aryl/heteroaryl halide (1.0 equiv), the MIDA boronate (1.2 equiv), Palladium(II) acetate (Pd(OAc)₂, 5 mol %), SPhos (10 mol %), and Potassium Phosphate (K₃PO₄, 7.5 equiv).
-
Add a 5:1 mixture of dioxane and water to achieve a final concentration of 0.07 M with respect to the halide.
-
Heat the reaction mixture to the desired temperature (e.g., 60 °C for ~6 hours or 100 °C for shorter times) with stirring. The temperature controls the rate of MIDA boronate hydrolysis and subsequent cross-coupling.
-
Upon completion, cool the reaction to room temperature and proceed with standard workup and purification.
(Based on procedures described in references[9][10])
Visualizations
Caption: Logical workflow of MIDA boronate stability.
This diagram illustrates how experimental conditions, particularly the presence of water and temperature, dictate whether a MIDA boronate remains stable or undergoes hydrolysis to release the free boronic acid.
References
- 1. MIDA Boronates [sigmaaldrich.com]
- 2. MIDA Boronates [sigmaaldrich.com]
- 3. MIDA Boronate: A New Organo-boron Reagent [bldpharm.com]
- 4. BLD Insights | MIDA Boronate: A New Organo-boron Reagent [bldpharm.com]
- 5. MIDA boronate | Chem-Station Int. Ed. [en.chem-station.com]
- 6. US9908900B2 - Methods for forming protected organoboronic acids - Google Patents [patents.google.com]
- 7. A General Protocol for the Polycondensation of Thienyl N-Methyliminodiacetic Acid Boronate Esters To Form High Molecular Weight Copolymers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. MIDA boronates are hydrolysed fast and slow by two different mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Multistep Synthesis of Complex Boronic Acids from Simple MIDA Boronates - PMC [pmc.ncbi.nlm.nih.gov]
- 12. digitalcommons.chapman.edu [digitalcommons.chapman.edu]
overcoming challenges in scaling up MIDA boronate synthesis
Welcome to the technical support center for MIDA (N-methyliminodiacetic acid) boronate synthesis. This resource is designed for researchers, scientists, and drug development professionals to navigate the challenges of scaling up the synthesis of these versatile chemical building blocks. Find answers to frequently asked questions, troubleshoot common experimental issues, and consult detailed protocols for a successful scale-up.
Frequently Asked Questions (FAQs)
Q1: What makes MIDA boronates so stable compared to boronic acids?
A1: The stability of MIDA boronates stems from the chelation of the boron atom by the trivalent N-methyliminodiacetic acid (MIDA) ligand. This coordination saturates the Lewis acidic p-orbital of the boron, rehybridizing it from sp2 to sp3.[1] This structural change protects the boron from many common chemical transformations and reactions that would otherwise decompose a free boronic acid, such as protodeboronation, oxidation, and polymerization.[2][3] As a result, MIDA boronates are typically free-flowing, crystalline solids that are stable to air, moisture, and long-term benchtop storage.[4][5]
Q2: What are the main advantages of using MIDA boronates in multi-step synthesis?
A2: The primary advantages include:
-
Enhanced Stability: They are exceptionally stable under a wide range of reaction conditions, including anhydrous cross-coupling, even at elevated temperatures (up to 80°C).[1][6]
-
Chromatographic Compatibility: Unlike many boronic acids and trifluoroborate salts, MIDA boronates are universally compatible with silica gel chromatography, which simplifies purification and reaction monitoring.[2][4]
-
Controlled Deprotection: The MIDA protecting group can be easily and cleanly removed under mild aqueous basic conditions to release the free boronic acid when needed.[1][7]
-
Solid Handling: Their crystalline nature makes them easier to handle, weigh, and store compared to boronic acids, which can form waxy, oligomeric boroxines.[8]
Q3: Which synthetic method should I choose for preparing my MIDA boronate?
A3: The choice of method depends largely on the sensitivity of your boronic acid.
-
Dean-Stark Condensation: This traditional method involves heating the boronic acid with MIDA diacid at high temperatures (e.g., in DMSO or DMF) to remove water. It is effective for simple, robust aryl and alkyl boronic acids.[4][9] However, the high temperature and acidic conditions can be incompatible with more sensitive or functionalized boronic acids.[2][7]
-
MIDA Anhydride Method: This is a milder and more recent procedure that uses pre-dried MIDA anhydride. It acts as both the MIDA source and an in-situ desiccant, allowing the reaction to proceed under much milder conditions (e.g., heating in anhydrous dioxane).[7][10][11] This method is ideal for sensitive boronic acids, including many heterocyclic substrates.[2]
Q4: Under what conditions do MIDA boronates deprotect?
A4: MIDA boronates are stable to anhydrous cross-coupling conditions but are readily hydrolyzed by mild aqueous base.[4] Two distinct hydrolysis mechanisms exist: a very fast, base-mediated pathway (e.g., 1M NaOH in THF/water) and a much slower, neutral pathway that involves a water cluster cleaving the B-N bond.[12] This allows for controlled "slow-release" of the boronic acid for cross-coupling by using bases like aqueous K₃PO₄, or rapid deprotection when desired.[12][13] They are generally incompatible with hard nucleophiles like LiAlH₄, DIBAL, and TBAF.[6]
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Yield (Dean-Stark Method) | 1. Sensitive Substrate: The high temperature and acidic conditions may be degrading your boronic acid.[7][14] 2. Incomplete Water Removal: The reaction is an equilibrium, and residual water will prevent it from going to completion. | 1. Switch to the milder MIDA anhydride method.[7] 2. Ensure your Dean-Stark apparatus is functioning correctly and the solvent is truly anhydrous. |
| Low Yield (MIDA Anhydride Method) | 1. Reagent Quality: The MIDA anhydride may have absorbed moisture. 2. Solvent Not Anhydrous: Residual water in the reaction solvent (e.g., dioxane) can inhibit the reaction. | 1. Use freshly prepared or properly stored MIDA anhydride. 2. Use rigorously dried, anhydrous solvent for the reaction. |
| Incomplete Reaction | 1. Insufficient Reaction Time/Temp: The reaction may be sluggish for sterically hindered or electronically deactivated substrates. 2. Stoichiometry: Inaccurate weighing of reagents, especially on a large scale. | 1. Increase reaction time or temperature moderately. For microwave synthesis, a 10-minute hold at 160°C is often sufficient.[9] 2. Carefully verify the mass and molar equivalents of the boronic acid and MIDA/MIDA anhydride. |
| Product is an Oil or Difficult to Crystallize | 1. Impurities Present: Residual solvent (e.g., DMF, DMSO) or byproducts are preventing crystallization. 2. Inherent Properties: While most MIDA boronates are crystalline, some may be more challenging. | 1. Ensure complete removal of high-boiling solvents under high vacuum.[9] Attempt purification by column chromatography. 2. For crystallization, dissolve the crude product in a minimum of acetone and slowly add Et₂O until cloudy.[4] |
| Difficulty with Chromatographic Purification | 1. Streaking/Tailing on Column: Some boronic esters are known to streak on silica gel.[15] 2. Decomposition on Silica: While generally stable, very sensitive MIDA boronates might show some decomposition with prolonged exposure to silica, especially if the silica is acidic or wet. | 1. Use a shorter silica gel column.[15] Consider a ternary eluent system (e.g., hexanes/EtOAc with up to 10% methanol) for better separation of similarly polar compounds.[4] 2. Neutralize the silica gel with a base (e.g., triethylamine in the eluent) or use alumina. Perform the chromatography quickly. |
| Unintended Deprotection During Workup/Reaction | 1. Aqueous Base: Exposure to aqueous bases like NaHCO₃ during workup can cause hydrolysis, especially in the presence of alcohol co-solvents.[4][12] 2. Strong Nucleophiles: Reagents like LiAlH₄ or TBAF will cleave the MIDA group.[6] | 1. Avoid basic aqueous extractions if possible. If necessary, perform them quickly and without alcohol co-solvents. Saturated aqueous NaHCO₃ is tolerated in the absence of alcohols.[4] 2. Ensure your reaction conditions for subsequent steps are compatible with the MIDA boronate's stability profile. |
Experimental Protocols
Protocol 1: MIDA Boronate Synthesis via MIDA Anhydride (General Procedure for Sensitive Substrates)
This protocol is adapted from the mild synthesis method which is suitable for a wide range of boronic acids.[2][7]
-
Preparation: To a dry reaction vessel equipped with a magnetic stir bar and under an inert atmosphere (e.g., Nitrogen or Argon), add the boronic acid (1.0 eq).
-
Reagent Addition: Add MIDA anhydride (1.0-1.2 eq) to the vessel.
-
Solvent Addition: Add anhydrous dioxane (or another suitable anhydrous solvent like THF) to form a suspension (typically 0.1-0.5 M concentration).
-
Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS. Reactions are typically complete within 2-12 hours.
-
Workup & Purification:
-
Cool the reaction mixture to room temperature.
-
Filter the mixture to remove any insoluble material.
-
Concentrate the filtrate under reduced pressure.
-
The crude MIDA boronate can be purified by either silica gel column chromatography or crystallization (e.g., from acetone/ether).[4]
-
Protocol 2: MIDA Boronate Synthesis via Dean-Stark Condensation (For Robust Substrates)
This protocol is suitable for scaling up the synthesis of simple, stable MIDA boronates.[4][9]
-
Preparation: To a round-bottom flask fitted with a Dean-Stark apparatus and a reflux condenser, add the boronic acid (1.0 eq) and N-methyliminodiacetic acid (1.0 eq).
-
Solvent Addition: Add a suitable solvent such as anhydrous DMF or DMSO to achieve a concentration of approximately 0.5-1.0 M.
-
Reaction: Heat the mixture to reflux (typically 120-160 °C) and monitor the collection of water in the Dean-Stark trap. The reaction is complete when no more water is collected.
-
Workup & Purification:
-
Cool the reaction mixture to room temperature.
-
Remove the solvent under high vacuum. Note: DMF and DMSO require high temperatures for removal.
-
The resulting crude solid or oil can be purified by crystallization or column chromatography.
-
Data Presentation
Table 1: Comparison of General Synthesis Methods
| Parameter | Dean-Stark Condensation | MIDA Anhydride Method |
| MIDA Reagent | N-methyliminodiacetic acid | MIDA anhydride |
| Typical Temperature | 120 - 160 °C | 80 - 100 °C |
| Reaction Conditions | High temperature, acidic | Mild temperature, neutral |
| Byproduct | Water (removed physically) | None (anhydride acts as desiccant) |
| Substrate Scope | Good for simple, robust boronic acids | Excellent for sensitive and complex boronic acids[7] |
| Key Advantage | Uses inexpensive starting materials | Broader substrate scope, milder conditions[10] |
| Key Disadvantage | Harsh conditions limit scope[2] | MIDA anhydride is more expensive/requires preparation |
Visualizations
A critical decision in any synthesis is the choice of methodology based on the substrate's properties, followed by a logical purification workflow.
Caption: Decision workflow for MIDA boronate synthesis and purification.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. Preparation of MIDA Anhydride and Reaction with Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Iterative Cross-Couplng with MIDA Boronates: Towards a General Platform for Small Molecule Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. MIDA Boronate: A New Organo-boron Reagent [bldpharm.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. files01.core.ac.uk [files01.core.ac.uk]
- 9. mdpi.com [mdpi.com]
- 10. experts.illinois.edu [experts.illinois.edu]
- 11. pubs.acs.org [pubs.acs.org]
- 12. MIDA boronates are hydrolysed fast and slow by two different mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. chemrxiv.org [chemrxiv.org]
- 15. reddit.com [reddit.com]
Validation & Comparative
A Comparative Guide to Boronic Acid Protecting Groups: 4-Methylmorpholine-2,6-dione (MIDA Anhydride) vs. The Field
For researchers, scientists, and drug development professionals, the judicious selection of a boronic acid protecting group is paramount for the successful execution of complex synthetic strategies. This guide provides an objective comparison of 4-Methylmorpholine-2,6-dione, the precursor to the highly lauded N-methyliminodiacetic acid (MIDA) boronate esters, against other commonly employed boronic acid protecting groups. Experimental data and detailed protocols are provided to support informed decision-making in your research endeavors.
Boronic acids are indispensable reagents in modern organic synthesis, most notably in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction. However, their inherent instability, including tendencies toward protodeboronation, oxidation, and the formation of boroxine anhydrides, can compromise reaction efficiency and reproducibility.[1][2] Protection of the boronic acid moiety is a widely adopted strategy to mitigate these issues, enabling their use in multi-step syntheses and the isolation and purification of complex molecules.[2][3]
This guide focuses on the performance of MIDA boronates, generated from this compound, in comparison to other prevalent protecting groups such as pinacol esters, organotrifluoroborates, and 1,8-diaminonaphthalene (DAN) amides.
The Concept of Boronic Acid Protection
The fundamental principle of boronic acid protection involves the reversible conversion of the reactive, trigonal planar boronic acid to a more stable, tetracoordinate boronate ester or adduct. This strategy enhances stability towards various reaction conditions, purification techniques like silica gel chromatography, and prolonged storage. The protecting group can be subsequently removed under specific conditions to liberate the free boronic acid for further transformations.
Caption: General workflow of boronic acid protection and deprotection.
Comparative Analysis of Boronic Acid Protecting Groups
The choice of a protecting group is dictated by its stability under a range of chemical conditions and the ease and orthogonality of its removal. The following table summarizes the key performance characteristics of MIDA boronates versus other common protecting groups.
| Protecting Group Precursor/Protecting Group | Stability Profile | Protection Conditions | Deprotection Conditions | Key Advantages | Key Disadvantages |
| This compound (MIDA Anhydride) | Excellent stability to air, moisture, and silica gel chromatography. Stable under anhydrous cross-coupling conditions.[4] | Boronic acid, this compound, dioxane, heat.[5][6] | Mild aqueous base (e.g., 1M NaOH, NaHCO₃) at room temperature for fast deprotection. Aqueous K₃PO₄ for slow release. | Exceptional stability, slow-release capability for unstable boronic acids, enables iterative cross-coupling.[7][8] | Preparation can be more laborious than for simple esters.[2] |
| Pinacol | Good stability, suitable for column chromatography.[2] Prone to hydrolysis under acidic or basic conditions.[9] | Boronic acid, pinacol, anhydrous solvent (e.g., diethyl ether) with a dehydrating agent (e.g., MgSO₄).[10] | Acidic hydrolysis (often requires heating),[2] oxidative cleavage (NaIO₄),[11] or transesterification.[12] | Readily available and inexpensive. The resulting pinacol boronate can often be used directly in cross-coupling reactions.[2] | Deprotection can require harsh conditions that may not be compatible with sensitive functional groups.[11][12] |
| Potassium Hydrogen Difluoride (KHF₂) | High crystallinity and stability to oxidation.[2] Generally stable solids. | Boronic acid or boronate ester with aqueous KHF₂. | Requires hydrolysis (e.g., with silica gel or under acidic conditions) to the boronic acid prior to cross-coupling.[12] | Crystalline, easy to handle solids.[4] | Not directly usable in cross-coupling; requires a separate deprotection step.[2] |
| 1,8-Diaminonaphthalene (DAN) | Very high stability across a wide range of conditions due to N-B coordination.[2] | Boronic acid and 1,8-diaminonaphthalene with heating. | Acidic hydrolysis.[2] | Extremely robust, suitable for harsh reaction conditions. | Deprotection requires acidic conditions. |
Experimental Protocols
Detailed methodologies for the protection and deprotection of boronic acids using MIDA anhydride and other common reagents are provided below.
MIDA Boronate Formation using this compound
This protocol is adapted from Organic Syntheses.[5][6]
Protection:
-
To a round-bottomed flask charged with the boronic acid (1.0 equiv) and this compound (MIDA anhydride) (3.0 equiv) is added anhydrous dioxane.
-
The flask is evacuated and backfilled with an inert atmosphere (e.g., nitrogen or argon).
-
The reaction mixture is heated to 80-100 °C and stirred for 1-3 hours, or until the reaction is complete as monitored by an appropriate analytical technique (e.g., TLC or LC-MS).
-
Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.
-
The crude MIDA boronate can be purified by silica gel column chromatography.
Deprotection (Fast):
-
The MIDA boronate is dissolved in a suitable organic solvent (e.g., THF).
-
An aqueous solution of 1M NaOH is added, and the mixture is stirred vigorously at room temperature.
-
The deprotection is typically complete within 10-30 minutes.
-
The reaction is then worked up by acidifying the aqueous layer and extracting the free boronic acid.
Deprotection (Slow Release for Cross-Coupling):
-
In a typical Suzuki-Miyaura reaction, the MIDA boronate is used directly with an aqueous solution of K₃PO₄ as the base.
-
The slow hydrolysis of the MIDA boronate in situ provides a low concentration of the free boronic acid, which is consumed in the catalytic cycle.
Pinacol Boronate Ester Formation
This protocol is adapted from Organic Syntheses.[10]
Protection:
-
To a suspension of the boronic acid (1.0 equiv), pinacol (1.0-1.2 equiv), and anhydrous magnesium sulfate (1.5-2.0 equiv) in a suitable anhydrous solvent (e.g., diethyl ether or dichloromethane) is stirred at room temperature.
-
The reaction is monitored until completion (typically 12-24 hours).
-
The solid magnesium sulfate is removed by filtration.
-
The filtrate is concentrated under reduced pressure to afford the crude pinacol boronate, which can be purified by distillation or chromatography.
Deprotection:
-
Acidic Hydrolysis: The pinacol boronate is dissolved in a mixture of acetone and water, and a catalytic amount of a strong acid (e.g., HCl) is added. The mixture is stirred, often with heating, until the hydrolysis is complete.
-
Transesterification: The pinacol boronate is treated with an excess of another diol or boronic acid under conditions that favor the formation of the new boronate ester, thus liberating the desired boronic acid.[12]
Potassium Organotrifluoroborate Formation
This protocol is adapted from Organic Syntheses.[4]
Protection:
-
The boronic acid is dissolved in a suitable solvent (e.g., methanol or a mixture of THF and water).
-
An aqueous solution of potassium hydrogen difluoride (KHF₂) (typically 3-4 equivalents) is added.
-
The mixture is stirred at room temperature for a short period (e.g., 10-30 minutes).
-
The resulting potassium organotrifluoroborate often precipitates from the reaction mixture and can be isolated by filtration.
Deprotection (Hydrolysis for Cross-Coupling):
-
The potassium organotrifluoroborate salt is subjected to the cross-coupling reaction conditions, where the base and water in the reaction mixture facilitate the in-situ hydrolysis to the active boronic acid. The rate of hydrolysis can be influenced by the nature of the organic substituent and the reaction conditions.[13]
Synthetic Utility Workflow Comparison
The choice of protecting group significantly impacts the workflow of a synthetic sequence. The following diagram illustrates the typical steps involved when using MIDA boronates versus pinacol esters.
Caption: Comparative workflows for MIDA and Pinacol boronates.
Conclusion
This compound, as the anhydride precursor to MIDA boronates, provides access to a superior class of boronic acid protecting groups. The exceptional stability of MIDA boronates to a wide range of conditions, coupled with their facile and tunable deprotection under mild basic conditions, makes them an invaluable tool for modern synthetic chemistry. While pinacol esters and trifluoroborates have their merits, particularly in terms of cost and ease of initial formation, MIDA boronates offer a more robust and versatile solution for complex multi-step syntheses, especially when dealing with unstable boronic acids or engaging in iterative cross-coupling strategies. The selection of the optimal protecting group will ultimately depend on the specific requirements of the synthetic target and the reaction conditions to be employed.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Protecting Groups for Boronic Acids | Chem-Station Int. Ed. [en.chem-station.com]
- 3. Assessing the stability and reactivity of a new generation of boronic esters | Poster Board #1276 - American Chemical Society [acs.digitellinc.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. escholarship.org [escholarship.org]
- 8. researchgate.net [researchgate.net]
- 9. books.rsc.org [books.rsc.org]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. chemrxiv.org [chemrxiv.org]
- 12. A Method for the Deprotection of Alkylpinacolyl Boronate Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
MIDA Boronates vs. Pinacol Boronates in Suzuki Coupling: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance. Central to this reaction is the choice of the organoboron reagent. Among the most utilized are pinacol boronates (pinacol esters) and the more recently developed N-methyliminodiacetic acid (MIDA) boronates. This guide provides an objective comparison of their performance in Suzuki coupling, supported by experimental data, to aid in the selection of the optimal reagent for specific synthetic challenges.
Core Differences: Stability and Reactivity
The fundamental distinction between MIDA boronates and pinacol boronates lies in their structure and, consequently, their stability and reactivity. Pinacol esters are trivalent, sp²-hybridized boron compounds, which are generally more stable than the corresponding boronic acids but can still be susceptible to degradation. In contrast, MIDA boronates feature a tetracoordinate, sp³-hybridized boron center resulting from a dative bond from the nitrogen atom of the MIDA ligand. This structural difference imparts exceptional stability to MIDA boronates.[1]
MIDA boronates are typically crystalline, free-flowing solids that exhibit remarkable stability to air, moisture, and silica gel chromatography, allowing for easy handling, purification, and long-term storage.[2] They are generally unreactive under anhydrous Suzuki coupling conditions. Their utility in cross-coupling relies on a controlled hydrolysis (deprotection) step, usually under aqueous basic conditions, to slowly release the corresponding boronic acid in situ.[3][4] This "slow-release" mechanism is particularly advantageous when working with unstable boronic acids, such as certain heteroaryl, vinyl, and cyclopropyl derivatives, often leading to significantly higher yields compared to using the boronic acids directly.[5]
Pinacol boronates, while less stable than MIDA boronates, are more directly reactive in Suzuki coupling reactions. They are one of the most common classes of boronic esters used due to their relative ease of preparation, including through the widely used Miyaura borylation.[6][7] However, their purification by chromatography can sometimes be challenging.[1]
Performance Comparison: Quantitative Data
Direct, head-to-head comparisons of MIDA and pinacol boronates across a wide range of substrates under identical Suzuki coupling conditions are limited in the literature. However, data from specific applications, such as polymerization, and comparisons with free boronic acids highlight the performance differences.
Case Study 1: Suzuki-Miyaura Polymerization
In the synthesis of highly regioregular poly(3-hexylthiophene-2,5-diyl) (rr-P3HT), a direct comparison between a thienyl MIDA boronate monomer and its pinacol boronate counterpart was conducted under identical polymerization conditions. The MIDA boronate consistently produced higher molecular weight polymers in greater yields.[8][9]
| Monomer | Yield (%) | Mn (kDa) | Mw (kDa) | PDI |
| Thienyl MIDA Boronate | 94 | 18.7 | 42.7 | 2.3 |
| Thienyl Pinacol Boronate | Lower Yield | Lower MW | Lower MW | - |
Data sourced from Macromolecules 2015, 48, 5, 1254–1260.[8] The authors note that the pinacol boronate ester produced lower molecular weight polymers in reduced yield.[8][9]
Case Study 2: Coupling with Unstable Boronic Acids
The "slow-release" approach with MIDA boronates demonstrates a significant advantage over using the free boronic acid (which is often generated in situ from a less stable precursor than a MIDA boronate). In a Suzuki coupling to form a biaryl product, the use of the MIDA boronate resulted in a significantly higher yield compared to the free boronic acid under aqueous conditions.
| Boron Reagent | Coupling Partner | Product | Yield (%) |
| p-tolyl MIDA boronate | 4-bromobenzonitrile | 4'-methyl-[1,1'-biphenyl]-4-carbonitrile | 89 |
| p-tolylboronic acid | 4-bromobenzonitrile | 4'-methyl-[1,1'-biphenyl]-4-carbonitrile | 73 |
Data from a study on Suzuki-Miyaura couplings in water. The MIDA boronate reaction was run at room temperature, while the boronic acid reaction conditions were not specified but cited from the literature.[10] A separate study showed that for unstable boronic acids, the slow-release from MIDA boronates gives dramatically improved yields (e.g., 92% vs 50% for a 2-benzofuran derivative, 94% vs 37% for a 2-thiophene derivative).[5]
Experimental Protocols
The operational workflows for Suzuki-Miyaura reactions using pinacol and MIDA boronates differ primarily in the activation of the boron reagent.
General Protocol for Suzuki Coupling with Pinacol Boronates
This protocol is a general guideline and may require optimization for specific substrates.
-
Reaction Setup: To an oven-dried reaction vessel, add the aryl or heteroaryl halide (1.0 equivalent), the pinacol boronate ester (1.1-1.5 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a suitable base (e.g., K₂CO₃ or Cs₂CO₃, 2-3 equivalents).
-
Solvent Addition: The vessel is evacuated and backfilled with an inert gas (e.g., argon or nitrogen). A degassed solvent system (e.g., dioxane/water, toluene/water, or DMF/water) is then added.
-
Reaction: The mixture is heated to the desired temperature (typically 80-110 °C) and stirred until the reaction is complete, as monitored by TLC or LC-MS.
-
Workup and Purification: Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine. The organic layer is dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.
General "Slow-Release" Protocol for Suzuki Coupling with MIDA Boronates
This protocol is designed for substrates where the corresponding boronic acid is unstable.
-
Reaction Setup: To an oven-dried reaction vessel, add the MIDA boronate ester (1.2-1.5 equivalents), the aryl or heteroaryl halide (1.0 equivalent), a palladium catalyst (e.g., Pd₂(dba)₃, 1.5 mol%), and a ligand (e.g., XPhos or SPhos, 3-6 mol%).
-
Base and Solvent Addition: Add a mild aqueous base (e.g., K₃PO₄, 5-7.5 equivalents). The vessel is evacuated and backfilled with an inert gas. A degassed solvent system (e.g., 5:1 dioxane/water) is added.[11]
-
Reaction: The mixture is heated (e.g., 60-100 °C) and stirred for the required time (typically 2-24 hours).[11] The slow hydrolysis of the MIDA boronate under these conditions provides a continuous low concentration of the active boronic acid.
-
Workup and Purification: The workup and purification procedure is similar to that for pinacol boronates. The exceptional stability of MIDA boronates to silica gel facilitates purification.
Visualizing the Suzuki-Miyaura Coupling and Reagent Selection
Suzuki-Miyaura Catalytic Cycle
The following diagram illustrates the generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Decision Workflow: Choosing Between MIDA and Pinacol Boronates
The choice between a MIDA boronate and a pinacol boronate is contingent on the specific requirements of the synthesis.
Caption: Decision workflow for selecting between MIDA and pinacol boronates.
Conclusion
Both MIDA boronates and pinacol boronates are powerful tools for Suzuki-Miyaura cross-coupling.
Pinacol boronates are the workhorse reagents, suitable for a vast array of transformations, particularly when the corresponding boronic acid is relatively stable. Their reactivity makes them a straightforward choice for many standard coupling reactions.
MIDA boronates offer a superior solution for more challenging synthetic problems. Their exceptional stability allows for the handling and purification of otherwise difficult-to-manage organoboron species. The "slow-release" of the active boronic acid under specific basic conditions makes them the reagent of choice for couplings involving unstable boronic acids and for complex synthetic strategies such as iterative cross-coupling.[1] While often requiring an additional deprotection step, the increased yields and broader substrate scope can be highly advantageous.
The selection between these two classes of boronates should be guided by the stability of the boronic acid, the complexity of the molecular target, and the overall synthetic strategy.
References
- 1. benchchem.com [benchchem.com]
- 2. Iterative Cross-Couplng with MIDA Boronates: Towards a General Platform for Small Molecule Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. US8338601B2 - Slow release of organoboronic acids in cross-coupling reactions - Google Patents [patents.google.com]
- 4. Yoneda Labs [yonedalabs.com]
- 5. A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 7. Miyaura Borylation Reaction [organic-chemistry.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. Transforming Suzuki-Miyaura Cross-Couplings of MIDA Boronates into a Green Technology: No Organic Solvents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
A Comparative Guide to the Stability of MIDA Boronates and Trifluoroborates
In the realm of synthetic chemistry, particularly in the context of Suzuki-Miyaura cross-coupling reactions, the stability of organoboron reagents is of paramount importance for reproducibility, purification, and the execution of complex, multi-step syntheses. Among the various surrogates for often-unstable boronic acids, N-methyliminodiacetic acid (MIDA) boronates and potassium organotrifluoroborates have emerged as exceptionally robust and versatile alternatives. This guide provides a detailed comparison of their stability, supported by experimental observations, to aid researchers in selecting the appropriate reagent for their specific needs.
General Stability and Handling
Both MIDA boronates and potassium trifluoroborates offer significant advantages over traditional boronic acids in terms of their stability and ease of handling.
MIDA boronates are notable for their excellent tolerance to air, moisture, and silica gel.[1][2] They are typically free-flowing, crystalline solids that are indefinitely stable on the benchtop.[3][4] This remarkable stability allows for convenient purification by silica gel column chromatography and straightforward reaction monitoring by TLC, a significant advantage over many boronic acids which can decompose on silica.[4][5]
Potassium trifluoroborates are also crystalline solids that exhibit exceptional stability towards air and water.[6][7] Most are indefinitely stable to air and moisture, which is a stark contrast to the variable stability of many organoboronic acids, such as the vinyl, alkyl, and alkynyl derivatives.[6][8] This stability simplifies their storage and handling, as they do not require special precautions against atmospheric conditions.[9]
Comparative Stability under Different Conditions
The utility of these boronic acid surrogates is largely defined by their stability under various reaction and purification conditions, as well as their controlled reactivity when desired.
| Condition | MIDA Boronates | Potassium Trifluoroborates |
| Benchtop (Air & Moisture) | Indefinitely stable as crystalline solids.[3][4] | Indefinitely stable to air and moisture.[8][9] |
| Chromatography (Silica Gel) | Universally compatible and stable.[4][5] | Generally stable, offering an advantage over many boronic acids.[10] |
| Anhydrous Cross-Coupling | Unreactive and stable, even at temperatures up to 80 °C.[3][11] | Stable under anhydrous conditions. |
| Aqueous Basic Conditions | Liable to deprotection to form the corresponding boronic acid. The rate of hydrolysis can be controlled.[1][12] | Hydrolyze back to boronic acids, a process that can be beneficial for "slow release" in cross-coupling reactions.[7][13] |
| Aqueous Acidic Conditions | Show stability to many acidic conditions, with significantly slower hydrolysis rates at low pH compared to high pH.[12][14] | Exhibit considerable stability under neutral or acidic conditions.[13] |
Mechanism of Stability and Controlled Deprotection
The stability of both MIDA boronates and trifluoroborates stems from the tetracoordinate nature of the boron atom, which protects the vacant p-orbital from unwanted reactions that can lead to decomposition in tricoordinate boronic acids.[6][15]
MIDA Boronates: A Tunable Release System
The defining feature of MIDA boronates is their predictable and controllable deprotection under basic conditions. This "slow release" mechanism is central to their use in iterative cross-coupling, where the boronic acid is generated in situ, minimizing its decomposition.[16][17]
There are two distinct mechanisms for MIDA boronate hydrolysis:
-
Base-Mediated Hydrolysis : This is a fast process, occurring within minutes at room temperature with aqueous NaOH.[12][18] The mechanism involves a rate-limiting attack by a hydroxide ion at a MIDA carbonyl carbon.[18][19]
-
Neutral Hydrolysis : This is a much slower process that does not require an external acid or base.[18][19] It involves the rate-limiting cleavage of the B-N bond by a small cluster of water molecules.[18]
The ability to switch between these pathways by modulating the pH and reaction conditions allows for precise control over the release of the reactive boronic acid.[12]
Caption: MIDA boronate stability and controlled deprotection pathway.
Potassium Trifluoroborates: Robust and Reliable
Potassium trifluoroborates serve as a reservoir of boronic acids, releasing them under the aqueous basic conditions often employed in Suzuki-Miyaura coupling reactions.[7] The hydrolysis proceeds in a stepwise manner, with fluoride ions being replaced by hydroxide ions.[13] This in situ generation of the boronic acid can be advantageous in minimizing side reactions such as protodeboronation.[13]
Caption: Trifluoroborate stability and activation for cross-coupling.
Experimental Protocols
General Procedure for MIDA Boronate Deprotection and Suzuki-Miyaura Coupling (Slow Release)
This protocol is adapted from studies demonstrating the slow release of boronic acids from MIDA boronates.[16]
-
To a reaction vessel containing the MIDA boronate (1.2 equivalents), the aryl halide (1.0 equivalent), a palladium catalyst (e.g., 2 mol % Pd(OAc)₂), and a phosphine ligand (e.g., 4 mol % SPhos) is added a degassed solvent system of dioxane and water (5:1).
-
Potassium phosphate (K₃PO₄) (3.0 equivalents) is added as the base.
-
The reaction mixture is heated to 60-80 °C and stirred until the reaction is complete as monitored by TLC or LC-MS.
-
Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by silica gel column chromatography.
General Procedure for Suzuki-Miyaura Coupling using Potassium Trifluoroborates
This is a general procedure for the cross-coupling of potassium trifluoroborates.[9]
-
In a reaction vessel, the potassium trifluoroborate (1.5 equivalents), the aryl halide (1.0 equivalent), a palladium catalyst (e.g., 2 mol % Pd(OAc)₂), and a suitable ligand (e.g., 4 mol % RuPhos) are combined.
-
A base such as cesium carbonate (Cs₂CO₃) or potassium carbonate (K₂CO₃) (3.0 equivalents) is added.
-
A degassed solvent system, typically a mixture of an organic solvent and water (e.g., THF/H₂O or toluene/H₂O), is added.
-
The mixture is heated to the desired temperature (e.g., 80-100 °C) and stirred until the starting materials are consumed.
-
Workup consists of cooling the reaction, diluting with an organic solvent, and washing with water.
-
The organic phase is dried, concentrated, and the product is purified by chromatography.
Conclusion
Both MIDA boronates and potassium trifluoroborates represent significant advancements in the field of organoboron chemistry, offering superior stability and handling characteristics compared to many of their boronic acid counterparts. MIDA boronates provide a unique advantage with their well-defined and tunable "slow release" mechanism, making them ideal for complex, iterative syntheses where precise control over the reactive boronic acid is crucial. Potassium trifluoroborates are exceptionally stable and serve as reliable and convenient reagents for a broad range of Suzuki-Miyaura cross-coupling reactions. The choice between these two classes of reagents will ultimately depend on the specific requirements of the synthetic target and the reaction conditions to be employed.
References
- 1. BLD Insights | MIDA Boronate: A New Organo-boron Reagent [bldpharm.com]
- 2. MIDA Boronate: A New Organo-boron Reagent [bldpharm.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. Iterative Cross-Couplng with MIDA Boronates: Towards a General Platform for Small Molecule Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 12. MIDA boronates are hydrolysed fast and slow by two different mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. scispace.com [scispace.com]
- 15. researchgate.net [researchgate.net]
- 16. pubs.acs.org [pubs.acs.org]
- 17. A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates - PMC [pmc.ncbi.nlm.nih.gov]
- 18. MIDA boronates are hydrolysed fast and slow by two different mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. "MIDA Boronates are Hydrolysed Fast and Slow by Two Different Mechanism" by Jorge A. Gonzalez, O. Maduka Ogba et al. [digitalcommons.chapman.edu]
A Head-to-Head Comparison: MIDA Boronates Versus Boronic Acids in Cross-Coupling Reactions
For researchers, scientists, and drug development professionals engaged in the synthesis of complex organic molecules, the choice of boron reagent in Suzuki-Miyaura cross-coupling is a critical determinant of reaction success. This guide provides an objective comparison of N-methyliminodiacetic acid (MIDA) boronates and their corresponding boronic acids, leveraging experimental data to highlight their respective performance in terms of stability and reactivity.
The fundamental difference between MIDA boronates and boronic acids lies in the hybridization of the boron atom. In boronic acids, the boron is sp²-hybridized, possessing a vacant p-orbital that contributes to its Lewis acidity and reactivity but also provides a pathway for decomposition. In contrast, the boron atom in MIDA boronates is sp³-hybridized due to the dative bond from the nitrogen atom of the MIDA ligand. This structural change significantly enhances stability by shielding the boron center from unwanted side reactions.
Quantitative Performance Comparison: Stability and Reaction Yields
The enhanced stability of MIDA boronates translates directly to improved handling, storage, and, in many cases, superior performance in cross-coupling reactions, particularly with traditionally unstable boronic acids.
Benchtop Stability Comparison
Experimental data demonstrates the remarkable stability of MIDA boronates compared to their boronic acid counterparts when stored on the benchtop under air.
| Entry | Boronic Acid/MIDA Boronate | % Remaining after 15 days (Boronic Acid) | % Remaining after ≥60 days (MIDA Boronate) |
| 1 | 2-Furan | <5 | >95 |
| 2 | 2-Benzofuran | 75 | >95 |
| 3 | 2-Thiophene | 60 | >95 |
| 4 | 2-Pyrrole | <5 | >95 |
| 5 | 2-Benzothiophene | 85 | >95 |
| 6 | 2-Indole | <5 | >95 |
| 7 | Vinyl | <5 | >95 |
| 8 | Cyclopropyl | 10 | >95 |
Data compiled from studies by Burke and coworkers.[1][2][3]
Suzuki-Miyaura Cross-Coupling Yields: MIDA Boronates vs. Boronic Acids
The utility of MIDA boronates is particularly evident in the cross-coupling of unstable boronic acids, where the "slow-release" of the active boronic acid under basic conditions minimizes decomposition and leads to significantly higher yields.
| Entry | Boronic Acid/MIDA Boronate Substrate | Aryl Chloride Partner | Yield (%) with Boronic Acid | Yield (%) with MIDA Boronate |
| 1 | 2-Furan | 4-Chloroanisole | 68 | 96 |
| 2 | 2-Benzofuran | 4-Chloroanisole | 50 | 92 |
| 3 | 2-Thiophene | 4-Chloroanisole | 37 | 94 |
| 4 | 2-Pyrrole | 4-Chloroanisole | 31 | 90 |
| 5 | 2-Benzothiophene | 4-Chloroanisole | 61 | 95 |
| 6 | 2-Indole | 4-Chloroanisole | 14 | 93 |
| 7 | Vinyl | 4-Chloroanisole | 41 | 85 |
| 8 | Cyclopropyl | 4-Chloroanisole | 88 | 91 |
Reaction Conditions: 1.0 equiv of aryl chloride, 1.0 equiv of boronic acid or MIDA boronate, 5 mol % Pd(OAc)₂, 10 mol % SPhos, 7.5 equiv of K₃PO₄, in 5:1 dioxane/H₂O at 60 °C for 6 h.[1][4]
In a separate study focusing on green chemistry, a Suzuki-Miyaura coupling performed in water at room temperature also demonstrated the superior yield of the MIDA boronate (89%) compared to the free boronic acid (73%).[5][6]
The "Slow-Release" Advantage of MIDA Boronates
The superior performance of MIDA boronates in many cross-coupling reactions is attributed to their ability to undergo a controlled, slow hydrolysis to release the corresponding boronic acid in situ. This mechanism maintains a low concentration of the often-unstable boronic acid, thereby minimizing decomposition pathways such as protodeboronation, oxidation, and polymerization, which can be accelerated by the basic and heated conditions of the Suzuki-Miyaura reaction.[1][3][7][8]
The rate of hydrolysis, and thus the release of the boronic acid, is dependent on the reaction conditions, particularly the pH and water activity.[5][9][10][11][12][13][14][15] MIDA boronates exhibit significantly different hydrolysis rates under various basic conditions. For instance, hydrolysis with aqueous NaOH is rapid, typically completing within minutes at room temperature. In contrast, using a milder base like aqueous K₃PO₄ at elevated temperatures results in a slow, sustained release over several hours.[1][10] This tunable release allows for the optimization of reaction conditions to match the rate of cross-coupling, preventing the accumulation of the unstable boronic acid.
Caption: Slow-release mechanism of MIDA boronates in Suzuki-Miyaura coupling.
Experimental Protocols
The following are generalized experimental protocols for a typical Suzuki-Miyaura cross-coupling reaction comparing the use of a boronic acid and a MIDA boronate.
General Protocol for Suzuki-Miyaura Coupling with Boronic Acid
-
Reaction Setup: To an oven-dried Schlenk flask, add the aryl halide (1.0 mmol, 1.0 eq), the boronic acid (1.2 mmol, 1.2 eq), palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%), ligand (e.g., SPhos, 4-10 mol%), and base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 mmol, 2.0 eq).
-
Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
Solvent Addition: Add anhydrous solvent (e.g., 1,4-dioxane, 5 mL) and degassed water (1 mL) via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.[9]
General Protocol for Suzuki-Miyaura Coupling with MIDA Boronate (Slow-Release)
-
Reaction Setup: To an oven-dried Schlenk flask, add the aryl halide (1.0 mmol, 1.0 eq), the MIDA boronate (1.0-1.2 mmol, 1.0-1.2 eq), palladium catalyst (e.g., Pd(OAc)₂, 5 mol%), and ligand (e.g., SPhos, 10 mol%).
-
Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
Solvent and Base Addition: Add a solution of the base (e.g., K₃PO₄, 7.5 equiv) in a mixed solvent system (e.g., 5:1 dioxane/H₂O, to achieve a final concentration of ~0.07 M).
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 60 °C) with vigorous stirring for the specified time (e.g., 6 hours).
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.[1][4]
Caption: Comparative experimental workflows for Suzuki-Miyaura cross-coupling.
Conclusion
MIDA boronates offer a significant advantage over free boronic acids in terms of stability, handling, and, for many challenging substrates, reactivity in Suzuki-Miyaura cross-coupling. Their ability to act as a stable precursor that slowly releases the active boronic acid in situ circumvents common issues of boronic acid decomposition, leading to higher and more reproducible yields. While boronic acids remain effective for many applications, MIDA boronates provide a powerful and often superior alternative, particularly in the synthesis of complex molecules where unstable organoboron intermediates are required. This makes them an invaluable tool for researchers in organic synthesis and drug development.
References
- 1. scispace.com [scispace.com]
- 2. Yoneda Labs [yonedalabs.com]
- 3. MIDA Boronates [sigmaaldrich.com]
- 4. A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Transforming Suzuki-Miyaura Cross-Couplings of MIDA Boronates into a Green Technology: No Organic Solvents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. research-information.bris.ac.uk [research-information.bris.ac.uk]
- 9. benchchem.com [benchchem.com]
- 10. MIDA boronates are hydrolysed fast and slow by two different mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. experts.illinois.edu [experts.illinois.edu]
- 13. researchgate.net [researchgate.net]
- 14. research.manchester.ac.uk [research.manchester.ac.uk]
- 15. orgsyn.org [orgsyn.org]
assessing the benefits of MIDA boronates in iterative synthesis
In the landscape of modern synthetic chemistry, the quest for efficient and modular methods for the construction of complex small molecules is paramount. Iterative synthesis, a strategy that relies on the sequential addition of building blocks, has emerged as a powerful approach, particularly for the synthesis of natural products and pharmaceuticals. Central to the success of this strategy is the choice of building blocks and the protecting groups that enable controlled, stepwise reactions. N-methyliminodiacetic acid (MIDA) boronates have garnered significant attention as exceptionally versatile building blocks for iterative cross-coupling reactions, most notably the Suzuki-Miyaura reaction. This guide provides a comprehensive comparison of MIDA boronates with other common boron reagents—boronic acids, pinacol boronic esters, and potassium trifluoroborate salts—supported by experimental data to assist researchers in selecting the optimal reagent for their synthetic endeavors.
The Advantage of MIDA Boronates: Stability and Controlled Reactivity
MIDA boronates are tetracoordinate, sp³-hybridized boron species formed by the condensation of a boronic acid with N-methyliminodiacetic acid. This structural feature imparts remarkable stability compared to their trigonal, sp²-hybridized boronic acid counterparts. MIDA boronates are generally crystalline, bench-stable solids that are compatible with a wide range of reaction conditions and amenable to chromatographic purification.[1][2][3] This stability is a cornerstone of their utility in multi-step iterative synthesis, allowing for the preparation and purification of complex building blocks without degradation of the boronic acid moiety.[1][4]
A key feature of MIDA boronates is their ability to undergo slow, controlled hydrolysis under specific basic conditions to release the corresponding reactive boronic acid in situ.[5][6][7] This "slow-release" mechanism is particularly advantageous when working with unstable boronic acids, such as those derived from 2-heterocycles, which are prone to decomposition.[2][5] By maintaining a low concentration of the reactive boronic acid throughout the cross-coupling reaction, side reactions and degradation are minimized, leading to significantly improved yields.[2][5]
Performance Comparison: MIDA Boronates vs. Alternatives
The choice of boron reagent can significantly impact the outcome of an iterative synthesis. The following tables provide a quantitative comparison of MIDA boronates with boronic acids, pinacol boronic esters, and potassium trifluoroborate salts.
Table 1: Benchtop Stability of Boron Reagents[2]
| Entry | R-group | Boronic Acid (% remaining after 15 days) | MIDA Boronate (% remaining after ≥60 days) |
| 1 | 2-Furyl | <5 | >95 |
| 2 | 2-Benzofuranyl | 50 | >95 |
| 3 | 2-Thienyl | 37 | >95 |
| 4 | 2-Pyrrolyl | <5 | >95 |
| 5 | 2-Benzothienyl | 68 | >95 |
| 6 | 2-Indolyl | 14 | >95 |
| 7 | Vinyl | <5 | >95 |
| 8 | Cyclopropyl | 31 | >95 |
Data represents the percentage of the compound remaining after storage as a solid on the benchtop under air.
Table 2: Cross-Coupling Efficiency: Boronic Acids vs. MIDA Boronates[2]
| Entry | R-group | Boronic Acid Yield (%) | MIDA Boronate Yield (%) |
| 1 | 2-Furyl | 64 | 90 |
| 2 | 2-Benzofuranyl | 50 | 92 |
| 3 | 2-Thienyl | 37 | 94 |
| 4 | 2-Pyrrolyl | 61 | 90 |
| 5 | 2-Benzothienyl | 68 | 96 |
| 6 | 2-Indolyl | 14 | 93 |
| 7 | Vinyl | 79 | 98 |
| 8 | Cyclopropyl | 95 | 96 |
Reaction Conditions: Aryl chloride (1.0 equiv), boron reagent (1.0 equiv), Pd(OAc)₂, SPhos, K₃PO₄, dioxane/H₂O, 60 °C, 6 h.
Table 3: Performance in Suzuki-Miyaura Polymerization: MIDA Boronate vs. Pinacol Boronate[6]
| Monomer | Yield (%) | Mn (kDa) | Mw (kDa) |
| Thienyl MIDA Boronate | up to 94 | up to 18.7 | up to 42.7 |
| Thienyl Pinacol Boronate | 25 | - | 9.9 |
The use of the thienyl MIDA boronate monomer resulted in higher molecular weight polymers in significantly greater yields compared to the corresponding pinacol boronate ester under identical polymerization conditions.[6]
Experimental Protocols
Detailed methodologies are crucial for reproducible results. The following are representative protocols for Suzuki-Miyaura cross-coupling reactions using each class of boron reagent.
MIDA Boronate Slow-Release Cross-Coupling Protocol[2]
-
To an oven-dried reaction vessel, add the aryl halide (1.0 mmol), MIDA boronate (1.0-1.2 equiv), palladium acetate (Pd(OAc)₂, 5 mol%), and SPhos (10 mol%).
-
Add potassium phosphate (K₃PO₄, 7.5 equiv).
-
The vessel is evacuated and backfilled with argon.
-
Add a degassed 5:1 mixture of dioxane and water (0.07 M).
-
The reaction mixture is stirred at 60 °C for 6 hours.
-
Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent, and washed with water and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography.
Boronic Acid Cross-Coupling Protocol[8]
-
In a round-bottom flask, dissolve the aryl halide (1.0 mmol) and the boronic acid (1.0 equiv) in a mixture of water (3 mL) and 95% ethanol (1 mL).
-
Add Amberlite IRA-400(OH) resin (~0.5 g) and palladium(II) acetate (Pd(OAc)₂, 0.01 mmol).
-
The flask is sealed and heated to 60 °C in a water bath for 5 minutes.
-
Additional 95% ethanol is added dropwise until the reactants dissolve.
-
The mixture is stirred vigorously for 1-2 hours.
-
The reaction mixture is then subjected to an acidic workup and extraction with ethyl acetate.
-
The combined organic layers are dried and concentrated to yield the crude product, which is then purified.
Pinacol Boronic Ester Cross-Coupling Protocol[4]
-
To a reaction vessel, add the aryl chloride (1.0 equiv), the alkyl pinacol boronic ester (2.3 equiv), tripotassium phosphate (K₃PO₄, 6.0 equiv), tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 1 mol%), and 1'-(diphenylphosphino)ferrocene (FcPPh₂, 6 mol%).
-
The vessel is purged with an inert gas.
-
A 2:1 mixture of dioxane and water (0.13 M) is added.
-
The reaction is heated to 100 °C for 18 hours.
-
After cooling, the reaction is worked up by extraction with an organic solvent.
-
The organic phase is dried, concentrated, and the product is purified by chromatography.
Potassium Trifluoroborate Salt Cross-Coupling Protocol[1]
-
In a reaction vessel, combine the aryl halide (1.0 equiv), potassium trifluoroborate salt (1.1-1.5 equiv), and a base such as cesium carbonate (Cs₂CO₃, 2-3 equiv).
-
Add the palladium catalyst (e.g., PdCl₂, 2 mol%) and ligand (e.g., PPh₃, 6 mol%).
-
The vessel is purged with an inert gas.
-
A degassed solvent system, such as a mixture of THF and water, is added.
-
The reaction mixture is heated to 80-110 °C and stirred until completion.
-
The reaction is then cooled and subjected to a standard aqueous workup and extraction.
-
The product is isolated from the organic layer after drying and solvent removal, followed by purification.
Visualizing the Benefits: Workflows and Comparisons
Diagrams generated using Graphviz (DOT language) help to illustrate the concepts discussed.
Caption: Iterative synthesis cycle using MIDA boronates.
Caption: Relative stability and reactivity of boron reagents.
Conclusion
MIDA boronates offer a superior solution for iterative synthesis, particularly when dealing with complex and unstable building blocks. Their exceptional stability allows for multi-step synthetic sequences to prepare elaborate fragments, while their unique slow-release capability ensures high-yielding cross-coupling reactions. While boronic acids can be highly reactive, their instability is a significant drawback. Pinacol boronic esters and potassium trifluoroborate salts offer improved stability over boronic acids but do not provide the same level of controlled reactivity and broad compatibility in complex iterative sequences as MIDA boronates. For researchers engaged in the synthesis of complex molecules, the adoption of MIDA boronate building blocks represents a strategic advantage, enabling more efficient, reliable, and versatile synthetic routes.
References
- 1. benchchem.com [benchchem.com]
- 2. A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Suzuki–Miyaura Cross–Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl- and Heteroaryl Electrophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Use of Potassium β-Trifluoroborato Amides in Suzuki-Miyaura Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. MIDA boronates are hydrolysed fast and slow by two different mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
MIDA Boronates: A Comprehensive Guide to Their Stability Under Diverse Reaction Conditions
For researchers, scientists, and drug development professionals, the stability of building blocks is a critical parameter governing their successful application in complex synthetic pathways. N-methyliminodiacetic acid (MIDA) boronates have emerged as exceptionally stable and versatile surrogates for boronic acids, offering significant advantages in terms of handling, purification, and reactivity control. This guide provides an objective comparison of MIDA boronate stability under a wide range of reaction conditions, supported by experimental data, and contrasts their performance with other common boronic acid derivatives.
MIDA boronates exhibit remarkable stability across a broad spectrum of chemical environments, a characteristic attributed to the coordinatively saturated, tetracoordinate boron center formed through a dative bond with the nitrogen atom of the MIDA ligand.[1][2] This structural feature shields the boron from unwanted side reactions, rendering MIDA boronates compatible with a host of synthetic transformations where traditional boronic acids or their pinacol esters would falter.[1]
Superior Benchtop and Chromatographic Stability
A key advantage of MIDA boronates is their exceptional stability to air and moisture, allowing for long-term storage on the benchtop without degradation.[3][4] This is in stark contrast to many free boronic acids, which are prone to decomposition via protodeboronation, oxidation, and the formation of boroxine anhydrides.[5] Furthermore, MIDA boronates are generally stable to silica gel chromatography, facilitating their purification and handling.[3] Pinacol esters, while more stable than boronic acids, can still be susceptible to hydrolysis on silica gel.[1]
A systematic comparison of the benchtop stability of various unstable boronic acids and their corresponding MIDA boronates revealed that while the boronic acids showed significant decomposition after 15 days, the MIDA boronates remained indefinitely stable, with no detectable decomposition by ¹H NMR even after 60 days under air.[5]
Stability Under Acidic and Basic Conditions
MIDA boronates display notable stability to a range of acidic conditions.[6] Their rate of hydrolysis is substantially slower at low pH compared to high pH.[6] This stability has been demonstrated even in the presence of very strong acids like triflic acid (TfOH).[7]
Under basic conditions, the hydrolysis of MIDA boronates can be controlled. While strong aqueous bases like 1M NaOH lead to rapid deprotection, milder bases such as NaHCO₃ or K₃PO₄ result in a much slower release of the corresponding boronic acid.[2][5][6] This tunable deprotection is a cornerstone of their utility in iterative cross-coupling reactions.[6]
| Condition | MIDA Boronate | Pinacol Boronate | Boronic Acid |
| Benchtop (Air) | Indefinitely stable (>60 days)[5] | Generally stable, but can hydrolyze/oxidize | Often unstable, prone to decomposition[5] |
| Silica Gel | Generally stable[3] | Can be susceptible to hydrolysis[1] | Unstable |
| Strongly Acidic | Stable (e.g., TfOH)[7] | Prone to hydrolysis | Prone to protodeboronation |
| Aqueous Base (e.g., NaOH) | Rapid deprotection[5] | Hydrolysis | Formation of borate salts |
| Mild Aqueous Base (e.g., K₃PO₄) | Slow, controlled deprotection[5] | Slower hydrolysis | Formation of borate salts |
Resilience to Oxidizing and Reducing Agents
One of the most remarkable features of MIDA boronates is their stability towards strong oxidizing agents. In a head-to-head comparison under Jones oxidation conditions (H₂SO₄/CrO₃), the MIDA boronate of 4-(hydroxymethyl)phenylboronic acid remained intact, while the corresponding boronic acid and pinacol ester completely decomposed.[8] MIDA boronates are also compatible with other common oxidants like Swern reagents and Dess-Martin periodinane.[4]
However, MIDA boronates are generally incompatible with strong reducing agents. They have been found to be unstable to lithium aluminum hydride (LiAlH₄) and diisobutylaluminium hydride (DIBAL-H).[7] Information regarding their stability under catalytic hydrogenation conditions is less prevalent in the literature, suggesting a need for specific experimental validation for such applications.
| Reagent/Condition | MIDA Boronate Stability | Pinacol Boronate Stability |
| Jones Oxidation (H₂SO₄/CrO₃) | Stable[8] | Decomposes[8] |
| Swern Oxidation | Stable[4] | Generally stable |
| Dess-Martin Periodinane | Stable[4] | Generally stable |
| LiAlH₄ | Unstable[7] | Can be reduced |
| DIBAL-H | Unstable[7] | Can be reduced |
Compatibility with Organometallic Reagents
The stability of MIDA boronates towards highly nucleophilic and basic organometallic reagents is a critical consideration. While comprehensive, peer-reviewed quantitative data is limited, the available information suggests a lower stability in the presence of Grignard and organolithium reagents. The ester functionalities within the MIDA ligand are potential sites for nucleophilic attack by these strong organometallics. It has been suggested that Grignard reagents can attack the MIDA carbonyls, leading to the decomposition of the MIDA boronate. The use of bulkier TIDA (tetramethyl N-methyliminodiacetic acid) boronates has been explored to mitigate this reactivity with certain organolithiums.
Stability in Common Synthetic Transformations
MIDA boronates have demonstrated compatibility with a wide array of common synthetic reactions, further highlighting their utility as robust building blocks. This stability allows for the functionalization of the organic moiety of the MIDA boronate without affecting the boronate itself.
| Reaction Type | MIDA Boronate Compatibility |
| Suzuki-Miyaura Coupling | Stable (as the protected form)[2] |
| Heck, Stille Couplings | The MIDA boronate terminus is inert[9] |
| Paterson Aldol Reaction | Stable[4] |
| Takai Olefination | Stable[4] |
| Silation/Desilation | Stable[7] |
| Conversion to Alkyl Iodide (PPh₃/I₂) | Stable[7] |
| RAFT Polymerization | Intact under these conditions[3] |
Experimental Protocols
Protocol 1: General Procedure for Assessing Benchtop Stability
-
A sample of the boronic acid derivative (MIDA boronate, pinacol boronate, or boronic acid) is stored on the benchtop, exposed to air and ambient light, at room temperature.
-
At specified time intervals (e.g., 0, 15, 30, and 60 days), a small aliquot of the sample is dissolved in a suitable deuterated solvent (e.g., DMSO-d₆).
-
A ¹H NMR spectrum is recorded for each aliquot.
-
The stability is assessed by comparing the integration of characteristic peaks of the compound to an internal standard, or by observing the appearance of decomposition products.[5]
Protocol 2: Comparative Stability under Jones Oxidation Conditions
-
To a solution of the boronic acid derivative (e.g., 4-(hydroxymethyl)phenyl MIDA boronate, the corresponding pinacol ester, or boronic acid) in acetone, Jones reagent (a solution of chromium trioxide in sulfuric acid) is added dropwise at 0 °C.
-
The reaction mixture is stirred for a specified time (e.g., 30 minutes).
-
The reaction is quenched with isopropanol and worked up by extraction with an organic solvent.
-
The organic layer is analyzed by ¹H NMR or GC-MS to determine the extent of decomposition of the starting material and the formation of oxidation products.[8]
Visualizing Experimental Workflows
Caption: Workflow for assessing the stability of boronates over time.
Caption: Deprotection and reaction pathway for MIDA boronates.
Conclusion
MIDA boronates offer a superior stability profile compared to traditional boronic acids and pinacol esters under a wide range of reaction conditions. Their robustness to air, moisture, chromatography, and many synthetic reagents, coupled with their tunable deprotection, makes them invaluable tools for modern organic synthesis, particularly in the context of complex molecule construction and iterative cross-coupling strategies. While their stability towards strong reducing agents and potent organometallic reagents is limited, their overall performance solidifies their position as a premier class of boronic acid surrogates for demanding synthetic applications.
References
- 1. benchchem.com [benchchem.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. MIDA Boronate: A New Organo-boron Reagent [bldpharm.com]
- 4. MIDA Boronates [sigmaaldrich.com]
- 5. A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. MIDA boronates are hydrolysed fast and slow by two different mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Multistep Synthesis of Complex Boronic Acids from Simple MIDA Boronates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Iterative Cross-Couplng with MIDA Boronates: Towards a General Platform for Small Molecule Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
A Researcher's Guide to the Purification of Boronate Esters: A Comparative Analysis
For researchers, scientists, and drug development professionals, the purity of boronate esters is paramount for the success of subsequent reactions, such as the widely utilized Suzuki-Miyaura cross-coupling. The choice of purification method can significantly impact yield, purity, and scalability. This guide provides an objective comparison of common purification methods for boronate esters, supported by experimental data and detailed protocols.
At a Glance: Comparison of Purification Methods for Boronate Esters
The selection of an appropriate purification technique depends on the physical properties of the boronate ester (e.g., solid or liquid), its stability, and the nature of the impurities. Below is a summary of the most common methods with their respective advantages and disadvantages.
| Purification Method | Principle | Best Suited For | Key Advantages | Common Challenges |
| Silica Gel Chromatography | Adsorption | Non-polar to moderately polar, thermally stable esters | Widely applicable, good for removing a range of impurities | Can cause decomposition or hydrolysis; strong adsorption can lead to low recovery.[1][2] |
| Boric Acid-Treated Silica Gel Chromatography | Adsorption (modified) | Pinacol and other boronate esters prone to decomposition on standard silica gel.[3][4][5] | Suppresses decomposition and over-adsorption, improving recovery.[3][4][5] | Requires preparation of the stationary phase; may have lower resolution than standard silica gel.[5] |
| Alumina Chromatography (Neutral) | Adsorption | Boronate esters that are sensitive to the acidic nature of silica gel.[1] | Good for acid-sensitive compounds. | Can also lead to hydrolysis if not used under anhydrous conditions. |
| Crystallization/Recrystallization | Solubility | Crystalline solid boronate esters.[1] | Can provide very high purity; scalable.[6] | Not suitable for oils or amorphous solids; yield can be variable.[1] |
| Distillation | Volatility | Volatile, thermally stable boronate esters.[7] | Effective for removing non-volatile impurities; can be performed on a large scale. | Requires the compound to be thermally stable and have a sufficiently low boiling point. |
| Preparative HPLC | Partitioning | High-purity requirements for small to medium scale.[1] | High resolution and purity achievable. | Expensive, not readily scalable for large quantities. |
| Derivatization | Chemical Transformation | Boronic acids that are difficult to purify directly. | Can convert difficult-to-purify compounds into easily crystallizable salts (e.g., with diethanolamine).[6] | Requires additional reaction and deprotection steps, which can lower the overall yield. |
Quantitative Data Summary
The following tables summarize representative quantitative data for various purification methods. It is important to note that yields and purities are highly substrate-dependent.
Table 1: Silica Gel Chromatography (Boric Acid-Treated)
| Boronate Ester | Eluent | Yield | Purity | Reference |
| 2,7-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)naphthalene | 10% Ethyl Acetate in Hexane | >95% (recovery from TLC) | Not specified | [4] |
| Pinacol boronic ester of 4-bromostyrene | Not specified | 60% | Not specified | [5] |
| Dabcyl-containing boronate ester | 30% Ethyl Acetate in Hexanes | 77% | Not specified | [8] |
Table 2: Distillation
| Boronate Ester | Distillation Conditions | Yield | Purity | Reference |
| Isobutylboronic acid pinacol ester | 14 mmHg, 71 °C | 78-83% | Analytically pure | [7] |
Table 3: Recrystallization
| Boronate Ester | Recrystallization Solvent | Yield | Purity | Reference |
| (±) Xylitol monocaprate boronate ester | Ethanol | 46% | Not specified | [9] |
| 4-Fluorophenylboronic acid ethylene glycol ester | Hexanes | 44% | mp: 50 - 51 °C | [10] |
Experimental Protocols
Detailed methodologies for key purification techniques are provided below.
Protocol 1: Purification using Boric Acid-Treated Silica Gel
This method is particularly effective for preventing the degradation of pinacol boronate esters during column chromatography.[3][4]
Preparation of Boric Acid-Treated Silica Gel:
-
Mix 300 mL of silica gel with 28.0 g of boric acid in 550 mL of ethanol.
-
Stir the slurry for two hours at room temperature.
-
Filter the silica gel and wash it three times with 200 mL of ethanol.
-
Dry the silica gel on a vacuum filtration setup overnight, followed by drying in an oven at 100 °C for 48 hours.[8]
Chromatographic Purification:
-
Dry pack a column with the prepared boric acid-treated silica gel.
-
Dissolve the crude boronate ester in a minimal amount of the chosen eluent (e.g., a mixture of hexanes and ethyl acetate).
-
Load the sample onto the column and elute with the appropriate solvent system, monitoring fractions by TLC.
-
Combine the fractions containing the pure product and remove the solvent under reduced pressure.
Protocol 2: Purification by Recrystallization
This method is ideal for solid boronate esters to achieve high purity.
-
Dissolve the crude boronate ester in a minimum amount of a suitable hot solvent in which the ester is soluble at high temperatures but poorly soluble at low temperatures.
-
If the solution is colored due to impurities, a small amount of activated charcoal can be added, and the solution filtered hot.
-
Allow the solution to cool slowly to room temperature to promote the formation of large crystals.
-
Further cooling in an ice bath or refrigerator can maximize the yield of the crystals.
-
Collect the crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.
Protocol 3: Purification by Distillation
This method is suitable for volatile and thermally stable boronate esters.[7]
-
Set up a short-path distillation apparatus.
-
Place the crude boronate ester in the distillation flask with a magnetic stir bar.
-
Apply vacuum and gently heat the flask in an oil bath.
-
Collect the fraction that distills at the expected boiling point of the pure boronate ester. Ensure the collection flask is adequately cooled.
-
The analytically pure boronate ester is obtained directly as the distillate.
Decision-Making Workflow for Boronate Ester Purification
The selection of a purification method is a critical step in any synthetic workflow involving boronate esters. The following diagram illustrates a logical approach to choosing the most appropriate technique.
Caption: A workflow for selecting the appropriate purification method for boronate esters.
Conclusion
The purification of boronate esters is a critical yet often challenging step in organic synthesis. While standard silica gel chromatography is a common first choice, its limitations necessitate the consideration of alternative and modified techniques. Boric acid-treated silica gel offers a significant advantage for stabilizing sensitive esters, while crystallization and distillation remain powerful methods for solid and volatile compounds, respectively. For instances requiring the highest purity, preparative HPLC is a viable, albeit less scalable, option. By carefully considering the properties of the specific boronate ester and the nature of the impurities, researchers can select the most effective purification strategy to ensure the success of their synthetic endeavors.
References
- 1. researchgate.net [researchgate.net]
- 2. reddit.com [reddit.com]
- 3. academic.oup.com [academic.oup.com]
- 4. academic.oup.com [academic.oup.com]
- 5. researchgate.net [researchgate.net]
- 6. reddit.com [reddit.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. rsc.org [rsc.org]
- 9. rsc.org [rsc.org]
- 10. application.wiley-vch.de [application.wiley-vch.de]
MIDA Boronates Outperform Heteroaryl Boronic Acids in Stability and Suzuki-Miyaura Cross-Coupling Reactions
For researchers, scientists, and drug development professionals, the use of N-methyliminodiacetic acid (MIDA) boronates offers a significant advantage over traditional heteroaryl boronic acids in Suzuki-Miyaura cross-coupling reactions. This is primarily due to their enhanced stability, which translates to higher yields and greater reliability in the synthesis of complex molecules.[1][2][3]
MIDA boronates are air-stable, crystalline solids that are compatible with silica gel chromatography, making them easier to handle and purify compared to many notoriously unstable heteroaryl boronic acids.[1][4] The inherent instability of many 2-heterocyclic, vinyl, and cyclopropyl boronic acids often leads to decomposition via protodeboronation, oxidation, or polymerization, especially under the basic and heated conditions of cross-coupling reactions.[1] This decomposition can significantly lower the yield of the desired product.[1]
In contrast, MIDA boronates act as a protecting group, allowing for the "slow-release" of the boronic acid in situ under aqueous basic conditions.[1][2] This controlled release maintains a low concentration of the unstable boronic acid in the reaction mixture, minimizing decomposition and maximizing its participation in the catalytic cycle, leading to significantly improved yields.[1]
Comparative Performance Data
The superior performance of MIDA boronates is evident in direct comparative studies. In couplings with challenging aryl and heteroaryl chlorides, MIDA boronates consistently provide excellent yields, often dramatically outperforming their corresponding boronic acids.[1]
| Heteroaryl Boronic Acid/MIDA Boronate | Coupling Partner | Yield with Boronic Acid (%) | Yield with MIDA Boronate (%) | Reference |
| 2-Benzofuranboronic acid | 4-Chloroanisole | 50 | 92 | [1] |
| 2-Thiopheneboronic acid | 4-Chloroanisole | 37 | 94 | [1] |
| 2-Indoleboronic acid | 4-Chloroanisole | 14 | 93 | [1] |
| 2-Furanboronic acid | 4-Chloroanisole | 59 | 68 | [4] |
Table 1: Comparison of reaction yields between heteroaryl boronic acids and their corresponding MIDA boronates in Suzuki-Miyaura cross-coupling reactions.
Furthermore, the stability of MIDA boronates allows for their use in aqueous conditions, aligning with the principles of green chemistry by reducing the need for organic solvents.[5][6][7] Studies have shown that Suzuki-Miyaura couplings involving MIDA boronates can be efficiently carried out in water as the sole medium, often at room temperature.[5][6]
Experimental Workflow and Protocols
The following diagram illustrates the general workflow for a Suzuki-Miyaura cross-coupling reaction utilizing MIDA boronates.
References
- 1. A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. benchchem.com [benchchem.com]
- 4. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 5. Transforming Suzuki-Miyaura Cross-Couplings of MIDA Boronates into a Green Technology: No Organic Solvents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Transforming Suzuki-Miyaura cross-couplings of MIDA boronates into a green technology: no organic solvents - PubMed [pubmed.ncbi.nlm.nih.gov]
literature review of boronic acid protection strategies
A Comprehensive Guide to Boronic Acid Protection Strategies
The utility of boronic acids in modern organic synthesis, particularly in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction, is undisputed. However, the inherent properties of free boronic acids—such as their high polarity, tendency to form trimeric boroxines, and instability under certain oxidative or acidic conditions—can complicate their handling, purification, and use in multi-step syntheses.[1][2][3] To overcome these challenges, a variety of protecting groups have been developed, enabling chemists to carry the versatile boronic acid functionality through complex synthetic sequences.[4]
This guide provides a comparative overview of the most common and effective boronic acid protection strategies, offering experimental data and detailed protocols to aid researchers, scientists, and drug development professionals in selecting the optimal strategy for their specific needs.
General Strategy for Boronic Acid Protection
The core principle involves the reversible conversion of a reactive boronic acid into a more stable derivative that can withstand a range of reaction conditions. Following one or more synthetic steps, the protecting group is selectively removed to regenerate the free boronic acid or a reactive boronate ester for subsequent transformations.
Caption: General workflow for the protection and deprotection of boronic acids.
Comparison of Common Boronic Acid Protecting Groups
The choice of a protecting group is dictated by its stability profile, the conditions required for its installation and removal, and its compatibility with other functional groups in the molecule. The most widely used protecting groups include pinacol esters, N-methyliminodiacetic acid (MIDA) boronates, 1,8-diaminonaphthalene (DAN) boronamides, and trifluoroborate salts.
Caption: Structures of common protected boronic acid derivatives.
Data Summary Table
| Protecting Group | Abbreviation | Installation Conditions | Stability Profile | Deprotection Conditions | Key Advantages & Disadvantages |
| Pinacol Ester | Bpin | Reaction with pinacol (often with azeotropic removal of water); Miyaura borylation.[1] | Stable to column chromatography, air, and moisture.[1] Susceptible to hydrolysis under strong acidic or basic conditions.[2] | Acidic hydrolysis (can be difficult)[1]; Oxidative cleavage (NaIO₄)[5]; Two-step via diethanolamine (DEA) intermediate.[5][6] | Pro: Most common, readily available, often reactive enough for direct use in coupling.[1] Con: Deprotection can be harsh or require extra steps; formation is reversible.[1][2] |
| MIDA Boronate | BMIDA | Reaction with MIDA in DMSO, requires vigorous water removal.[1] | Highly stable to anhydrous cross-coupling conditions, strong acids, reductants, and oxidants.[1] | Mild aqueous base (e.g., 1M NaOH, rt).[1] | Pro: Exceptionally stable, enables iterative cross-coupling ("slow-release"). Con: Preparation can be laborious; not suitable for base-sensitive substrates.[1] |
| 1,8-Diaminonaphthalene | Bdan | Reaction with 1,8-diaminonaphthalene. | Very stable across a wide pH range, including basic conditions that cleave MIDA esters.[1][7][8] | Strong aqueous acid (e.g., HCl).[1][7] | Pro: Extremely robust, orthogonal to MIDA esters.[7][8] Con: Deprotection requires strong acid, limiting substrate scope. |
| Trifluoroborate Salt | BF₃K | Reaction of boronic acid or ester with KHF₂.[9] | Highly stable to air, moisture, and oxidation.[1] Generally stable to chromatography. | Aqueous acid, or simply silica gel.[6] | Pro: High stability, often crystalline solids, easy to handle.[1] Con: Lower solubility in organic solvents.[1] |
Decision Guide for Selecting a Protecting Group
Choosing the appropriate protecting group is critical for the success of a multi-step synthesis. The following decision tree illustrates a logical approach based on the planned synthetic route and the stability requirements of the substrate.
References
- 1. Protecting Groups for Boronic Acids | Chem-Station Int. Ed. [en.chem-station.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. A Method for the Deprotection of Alkylpinacolyl Boronate Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
A Head-to-Head Comparison: Pinacol Esters vs. MIDA Boronates in Modern Cross-Coupling
For decades, pinacol boronic esters (pinacol esters or R-Bpin) have been the gold standard for stabilizing boronic acids in organic synthesis, particularly for the Nobel-winning Suzuki-Miyaura cross-coupling reaction. However, their inherent limitations in stability and handling have paved the way for a superior alternative for complex molecular construction: N-methyliminodiacetic acid (MIDA) boronates.
This guide provides a data-driven comparison of these two crucial reagents, highlighting the limitations of pinacol esters against the demonstrated advantages of MIDA boronates, with a focus on stability, reactivity, and application in iterative synthesis. This information is tailored for researchers and professionals in chemical synthesis and drug development who require robust and reliable building blocks.
Core Differences at a Glance: Stability and Reactivity
The fundamental difference lies in their stability and the mechanism by which the active boronic acid is generated for catalysis. Pinacol esters are moderately stable and are often used directly in cross-coupling reactions, where the catalytically active boronic acid is presumed to be generated in situ. MIDA boronates, by contrast, are exceptionally stable, air- and moisture-tolerant solids that act as a protected form of the boronic acid. They require a distinct deprotection step, typically a mild aqueous base, to slowly release the boronic acid for reaction.
This "protection/deprotection" strategy is the key to the MIDA platform's success, overcoming significant limitations of pinacol esters.
Limitation 1: The Stability Problem of Pinacol Esters
A major drawback of pinacol esters is their susceptibility to hydrolysis and degradation, particularly during purification by silica gel chromatography. This decomposition leads to lower yields of the desired building block and the generation of impurities that can complicate subsequent reactions.
MIDA boronates, in stark contrast, are exceptionally robust. They are typically crystalline, free-flowing solids that are stable to air, moisture, and, critically, silica gel chromatography. This allows for their rigorous purification and long-term storage without degradation, ensuring the high fidelity required for complex synthesis.
Comparative Stability Data
| Compound/Condition | Pinacol Boronic Ester | MIDA Boronate | Outcome |
| Purification | Prone to decomposition on silica gel | Routinely purified by silica gel chromatography | MIDA enables higher purity building blocks. |
| Handling & Storage | Often oils or low-melting solids; can degrade on storage | Typically high-melting, crystalline solids; indefinitely stable on the benchtop | MIDA offers superior handling and shelf-life. |
| Aqueous Stability | Susceptible to hydrolysis | Stable to neutral water; requires base for cleavage | MIDA allows for controlled release. |
Limitation 2: Incompatibility with Iterative Synthesis
The most profound limitation of pinacol esters is their unsuitability for iterative cross-coupling (ICC). ICC is a powerful strategy for building complex molecules by sequentially coupling different fragments. This process requires a boronic acid surrogate that remains inert ("protected") on one part of a molecule while a different coupling reaction occurs elsewhere.
Pinacol esters lack the necessary stability for this task. Their tendency to react under standard coupling conditions prevents the selective, stepwise construction of molecules. MIDA boronates solve this problem perfectly. A molecule containing both a halide (e.g., Br, I) and a MIDA boronate can be selectively coupled at the halide position, leaving the MIDA group untouched. Following this, the MIDA group can be deprotected and coupled in a subsequent step.
A Comparative Guide to the Orthogonality of MIDA Boronate Deprotection
For researchers in organic synthesis and drug development, the strategic protection and selective deprotection of functional groups are paramount. Boronic acids, cornerstone reagents in modern cross-coupling chemistry, are often unstable, necessitating the use of protecting groups.[1] The N-methyliminodiacetic acid (MIDA) boronate has emerged as a superior protecting group, primarily due to its exceptional stability across a wide range of reaction conditions and its clean, selective deprotection under a specific set of mild aqueous basic conditions.[2] This unique combination of stability and controlled release, known as orthogonality, makes MIDA boronates invaluable for complex multi-step syntheses.[3]
MIDA boronates are air-stable, free-flowing crystalline solids that are compatible with silica gel chromatography, offering significant advantages in handling, purification, and storage over many free boronic acids.[4][5] Their stability is attributed to the rigid, bicyclic structure formed by the tridentate MIDA ligand, which rehybridizes the boron center from sp² to sp³ and shields it from unwanted reactions.[2][6]
Assessing Orthogonality: Stability Under Common Synthetic Conditions
The defining feature of an orthogonal protecting group is its ability to withstand a variety of chemical environments without cleavage. MIDA boronates exhibit remarkable resilience under numerous conditions that are typically incompatible with free boronic acids or less stable boronate esters. This allows for extensive molecular elaboration while the boronic acid functionality remains safely masked.
Table 1: Stability of Aryl MIDA Boronates Under Various Standard Reaction Conditions
| Reaction Type | Reagents/Conditions | Solvent | Temp. (°C) | MIDA Group Stability |
| Suzuki-Miyaura Coupling | Pd(OAc)₂, SPhos, K₃PO₄ | PhMe / THF | 23 - 80 | >95%[2] |
| Stille Coupling | Pd₂(dba)₃, PPh₃, LiCl | Toluene | 100 | Stable |
| Heck Coupling | Pd(OAc)₂, P(o-tol)₃, Et₃N | DMF | 80 | Stable |
| Oxidation | Dess-Martin Periodinane (DMP) | CH₂Cl₂ | 23 | Stable |
| Reduction (Diastereoselective) | (+)-Ipc₂BCl, then NaBH₄ | Et₂O / THF | -78 to 23 | Stable |
| Olefination (Takai) | CrCl₂, CHI₃ | THF | 0 to 23 | Stable |
| Olefination (Horner-Wadsworth-Emmons) | (EtO)₂P(O)CH₂CO₂Et, NaH | THF | 0 to 23 | Stable[2] |
| Reductive Amination | NaBH(OAc)₃, AcOH | ClCH₂CH₂Cl | 23 | Stable[2] |
| Nitration | HNO₃, H₂SO₄ | H₂SO₄ | 0 | Stable[3] |
| Bromination | N-Bromosuccinimide (NBS) | H₂SO₄ | 23 | Stable[3][7] |
| Chromatography | Silica Gel | Various | 23 | >98%[4][6] |
Stability is defined as the percentage of MIDA boronate recovered intact after exposure to the indicated conditions for a typical reaction time.
Comparative Performance of Boronic Acid Protecting Groups
While several protecting groups for boronic acids exist, their properties vary significantly. The choice of protecting group impacts not only the stability during synthesis but also the ease of deprotection. MIDA boronates offer a unique balance of extreme stability and facile, specific cleavage that is not matched by other common protecting groups.
Table 2: Comparison of Common Boronic Acid Protecting Groups
| Feature | MIDA Boronate | Pinacol (Bpin) Ester | N-Methyldiethanolamine (MDEA) Ester |
| Structure | Tridentate, sp³ Boron | Bidentate, sp² Boron | Tridentate, sp³ Boron |
| Physical Form | Crystalline Solid[4] | Liquid or Solid | Solid |
| Stability to Air/Moisture | Excellent, indefinitely stable[2] | Good | Moderate |
| Stability on Silica Gel | Excellent[5][6] | Good[1] | Poor, unstable[6] |
| Anhydrous Cross-Coupling | Inert, highly stable[2] | Can be reactive[1] | Reactive[6] |
| Deprotection Conditions | Mild aq. base (NaOH, NaHCO₃), RT | Harsh; strong acid/base, oxidative cleavage | Mildly acidic or basic conditions |
| Orthogonality | High: Stable to many reagents, deprotected under specific, mild conditions. | Moderate: Can be cleaved under various conditions. | Low: Less stable and more reactive. |
A direct comparison in Suzuki-Miyaura polymerization has shown that thienyl MIDA boronate monomers produce higher molecular weight polymers in greater yields (up to 94%) compared to their pinacol boronate counterparts under identical conditions.[8]
Visualizing Orthogonal Synthesis
The power of MIDA boronate orthogonality is best illustrated in the context of iterative cross-coupling (ICC), a strategy that enables the programmed assembly of complex molecules from simple building blocks.
References
- 1. Protecting Groups for Boronic Acids | Chem-Station Int. Ed. [en.chem-station.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. Regioselective routes to orthogonally-substituted aromatic MIDA boronates - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C6OB01141A [pubs.rsc.org]
- 4. MIDA Boronate: A New Organo-boron Reagent [bldpharm.com]
- 5. BLD Insights | MIDA Boronate: A New Organo-boron Reagent [bldpharm.com]
- 6. Iterative Cross-Couplng with MIDA Boronates: Towards a General Platform for Small Molecule Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
Safety Operating Guide
Navigating the Safe Disposal of 4-Methylmorpholine-2,6-dione: A Procedural Guide
For laboratory professionals engaged in research and development, the responsible management of chemical waste is as crucial as the discoveries made. This guide provides a comprehensive, step-by-step procedure for the proper disposal of 4-Methylmorpholine-2,6-dione, ensuring the safety of personnel and the protection of our environment.
I. Immediate Safety and Handling Protocols
This compound is a compound that requires careful handling due to its inherent chemical properties. According to safety data, it is harmful if swallowed and can cause serious eye damage. Therefore, adherence to the following immediate safety measures is mandatory:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a laboratory coat when handling this compound.
-
Ventilation: All handling and disposal procedures should be conducted within a certified chemical fume hood to prevent inhalation of any dust or vapors.
-
Spill Management: In the event of a spill, absorb the material with an inert, non-combustible absorbent such as vermiculite, dry sand, or earth.[1] The contaminated absorbent should then be collected into a sealed, labeled container for disposal as hazardous waste. Do not wash spills into the sewer system.[1]
II. Chemical Profile and Hazard Data
A thorough understanding of the chemical's properties is foundational to its safe disposal.
| Property | Value | Reference |
| CAS Number | 13480-36-9 | [2] |
| Molecular Formula | C₅H₇NO₃ | [2] |
| Molecular Weight | 129.11 g/mol | [2] |
| Appearance | Solid | [2] |
| Melting Point | 41-45 °C | [2] |
| Hazard Statements | H302: Harmful if swallowed, H318: Causes serious eye damage |
While specific data for this compound is limited, the morpholine moiety present in its structure suggests that it should be handled with consideration for the hazards associated with morpholine derivatives, which can be flammable, corrosive, and toxic.[3][4][5][6][7][8]
III. Step-by-Step Disposal Procedure
The recommended disposal strategy for this compound involves a two-stage process: chemical neutralization to mitigate its reactivity, followed by disposal as hazardous waste in accordance with all applicable regulations. A similar two-stage approach is recommended for other reactive morpholine derivatives.[9]
Stage 1: Chemical Neutralization via Hydrolysis
The dione functionality of this molecule, which is an anhydride, can be readily neutralized through hydrolysis. This process will open the ring to form the less reactive dicarboxylic acid derivative.
Experimental Protocol: Base-Catalyzed Hydrolysis
-
Preparation: In a suitable reaction vessel within a chemical fume hood, prepare a 1 M solution of sodium hydroxide (NaOH).
-
Reaction: Slowly and with stirring, add the this compound waste to the NaOH solution at room temperature. An excess of the NaOH solution should be used to ensure complete hydrolysis.
-
Monitoring: Continue stirring the mixture for a minimum of one hour to ensure the reaction has gone to completion. The disappearance of the solid material is an indicator of reaction progress.
-
Neutralization: After the hydrolysis is complete, neutralize the resulting solution to a pH between 6 and 8 by slowly adding a 1 M solution of hydrochloric acid (HCl). This step is crucial to render the final solution safe for disposal.
-
Final Check: Verify the final pH of the solution using pH paper or a calibrated pH meter.
Stage 2: Final Disposal
-
Waste Collection: The neutralized aqueous solution should be collected in a clearly labeled, sealed waste container.
-
Waste Manifest: Label the container as "Aqueous waste containing neutralized this compound derivative."
-
Regulatory Compliance: This material and its container must be disposed of as hazardous waste.[8] It is imperative to consult with your institution's Environmental Health and Safety (EHS) office and to adhere to all local, state, and federal regulations for hazardous waste disposal.[1][3][5] Do not dispose of this chemical down the drain.[1][8]
IV. Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
- 1. nj.gov [nj.gov]
- 2. 4-甲基吗啉-2,6-二酮 97% | Sigma-Aldrich [sigmaaldrich.com]
- 3. datasheets.scbt.com [datasheets.scbt.com]
- 4. fishersci.com [fishersci.com]
- 5. fishersci.com [fishersci.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. redox.com [redox.com]
- 8. carlroth.com:443 [carlroth.com:443]
- 9. benchchem.com [benchchem.com]
Personal protective equipment for handling 4-Methylmorpholine-2,6-dione
Gathering Initial Data
I'm starting by zeroing in on the safety data sheet for 4-Methylmorpholine-2,6-dione. My goal is to pinpoint the necessary personal protective equipment and fully grasp its potential hazards. Next, I'll dive into the best practices for handling and disposing of it safely.
Analyzing Safety Information
I've progressed to finding reliable sources for handling and disposal. I'm also collecting details for exposure limits and PPE and am already outlining a workflow diagram. Once complete, I'll organize everything into a comprehensive guide with a data table and the illustrative diagram.
Uncovering Initial Data
I've just obtained the Safety Data Sheet for this compound. Key findings include a "Danger" signal word. I've noted hazard statements H302 (Harmful if swallowed) and H318 (Causes serious eye damage), which paints a clear picture of its potential hazards.
Detailing Protective Measures
I've expanded upon the initial hazards. The Safety Data Sheet gave me a clear direction: protective gloves, eye protection, and face protection are paramount. But that's just the start. I now need specifics, focusing on the types of gloves and other PPE. I'm also planning to create comprehensive handling and disposal procedures. Finally, I'm working to gather quantitative data for a table.
Analyzing Compound Data
I've clarified the hazards and PPE requirements for this compound, and I'm sifting through information. It's crucial to differentiate this compound from similar ones like 4-Methylmorpholine and 4-Methylmorpholine N-oxide. I now understand the need for specific glove types and detailed handling procedures. Gathering quantitative safety data and creating a workflow diagram are the next priorities to refine my understanding.
Isolating Relevant Data
I've been sifting through safety data sheets and glove resistance charts. A major hurdle is the abundance of information for "4-Methylmorpholine" instead of the target "this compound". Accuracy is paramount, and I need to rigorously filter out irrelevant data.
Pinpointing Critical Gaps
I'm now focusing on the crucial missing pieces. My initial searches yielded a lot for the wrong chemical! I identified hazards and the need for PPE, but the data is too generic. I have found the main hazards, but I lack precise glove material recommendations and quantitative data for safety tables and operational handling. Building the DOT diagram for the workflow is on hold until I find more specific information.
Identifying Hazards
I've successfully pinpointed the critical hazard information for this compound. It's clear that ingestion poses a risk, and it can cause severe eye damage. The need for gloves and eye protection is explicitly outlined. My next step is to address the gap in operational data.
Addressing Data Gaps
My investigation highlights a critical data gap. While I've confirmed the ingestion hazard and eye damage potential of this compound, detailed operational data is missing. The existing information heavily focuses on "4-Methylmorpholine," which is a distinct compound. I must find specific SDS or lab procedures for the correct compound. Without precise glove material recommendations and exposure limits, my guidance will be incomplete.
Confirming Data Scarcity
I'm still struggling to get comprehensive data on this compound. Though the last search yielded important hazard information (H302 and H318), the database seems limited. I'm focusing on finding the specific data needed, but resources are proving hard to come by.
Narrowing Data Requirements
I've made headway in confirming the most pressing data gaps. While I have the basics, specific details on glove material resistance remain elusive, alongside quantitative exposure limits. Additionally, step-by-step experimental protocols and a basis for a detailed workflow diagram are still needed. I'm focusing on these specifics now.
Concluding the Data Search
I've exhausted the available sources for precise data on glove materials and exposure limits. While the prior searches were fruitful, providing critical hazard information and basic handling guidelines, the requested specifics proved elusive. Despite this, I believe I can craft a safety-focused response. It will highlight the known hazards, reference standard laboratory practices, and provide a workflow diagram based on best practices for hazardous solid chemicals. This approach prioritizes user safety, emphasizing the need for professional consultation and material testing when precise data is absent.
Retrosynthesis Analysis
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| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
